2-Fluoroethyl methacrylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-fluoroethyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9FO2/c1-5(2)6(8)9-4-3-7/h1,3-4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPSKNCNCLSXMTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20371986 | |
| Record name | 2-Fluoroethyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
686-54-4 | |
| Record name | 2-Fluoroethyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoroethyl methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-Fluoroethyl Methacrylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core chemical properties, synthesis, and reactivity of 2-Fluoroethyl methacrylate (2-FEMA). It is intended to serve as a technical resource for professionals in research and development, particularly those in the fields of polymer chemistry and drug development, who are interested in the unique characteristics imparted by fluorination in methacrylate monomers.
Core Chemical Properties
This compound is a methacrylate ester characterized by the presence of a fluorine atom on the ethyl group. This single fluorine substitution significantly influences the monomer's physical and chemical properties compared to its non-fluorinated analog, ethyl methacrylate.
Physicochemical Data
The key quantitative properties of this compound are summarized in the table below. For context, comparative data for the widely studied 2,2,2-trifluoroethyl methacrylate (TFEMA) is also included to highlight the impact of the degree of fluorination.
| Property | This compound | 2,2,2-Trifluoroethyl Methacrylate (for comparison) |
| CAS Number | 686-54-4 | 352-87-4 |
| Molecular Formula | C₆H₉FO₂[1] | C₆H₇F₃O₂[2] |
| Molecular Weight | 132.13 g/mol [1] | 168.11 g/mol [2] |
| Density | 1.005 g/cm³[1] | 1.181 g/mL at 25 °C[2] |
| Boiling Point | 147.4 °C at 760 mmHg[1] | 59 °C at 100 mmHg |
| Flash Point | 42.5 °C[1] | 16 °C (closed cup)[3] |
| Refractive Index (n20/D) | Not available | 1.361[2] |
| IUPAC Name | 2-fluoroethyl 2-methylprop-2-enoate | 2,2,2-trifluoroethyl 2-methylprop-2-enoate[2] |
Synthesis and Reactivity
Synthesis of this compound
The synthesis of this compound typically proceeds via the esterification of methacrylic acid or its derivatives with 2-fluoroethanol. A common laboratory and industrial-scale synthesis involves the reaction of methacryloyl chloride with 2-fluoroethanol.[1] This method is favored for its high yield and relatively mild reaction conditions.
A detailed experimental protocol for a similar synthesis of a fluorinated methacrylate is described below.
Experimental Protocol: Synthesis of Fluorinated Methacrylate Ester
This protocol is adapted from a general procedure for the synthesis of 2,2,2-trifluoroethyl methacrylate and can be modified for the synthesis of this compound.[4]
Materials:
-
Methacrylic acid
-
Thionyl chloride
-
N,N-Dimethylformamide (DMF, catalyst)
-
Phenothiazine or Hydroquinone (polymerization inhibitor)
-
2-Fluoroethanol
-
4-Dimethylaminopyridine (DMAP) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (catalyst)
Procedure:
-
Preparation of Methacryloyl Chloride:
-
To a reactor equipped with a stirrer, thermometer, and reflux condenser, add thionyl chloride and a polymerization inhibitor (e.g., phenothiazine).
-
Slowly add a mixture of methacrylic acid and a catalytic amount of DMF dropwise to the reactor at 10-40 °C.
-
After the addition is complete, heat the reaction mixture to 40-60 °C and maintain for 1-6 hours to yield methacryloyl chloride. This intermediate is typically used in the next step without further purification.[4]
-
-
Esterification:
-
To the crude methacryloyl chloride from the previous step, add a mixture of 2-fluoroethanol and a catalyst (e.g., DMAP) dropwise at 50-70 °C.
-
Maintain the reaction at this temperature for 3-5 hours.
-
Upon completion, the target product, this compound, can be isolated from the reaction mixture by distillation under reduced pressure.
-
The logical workflow for this synthesis is depicted in the following diagram.
Caption: Synthesis pathway for this compound.
Polymerization
The primary reaction of this compound is polymerization. The presence of the methacrylate double bond allows it to undergo free-radical polymerization to form poly(this compound). This polymer will have unique properties conferred by the fluorine atom, such as altered hydrophobicity, thermal stability, and a modified refractive index.
The general mechanism for the free-radical polymerization of methacrylate monomers is well-established and involves three key stages: initiation, propagation, and termination.
References
An In-depth Technical Guide to the Synthesis and Purification of 2-Fluoroethyl Methacrylate
This technical guide provides a comprehensive overview of the synthesis and purification of 2-Fluoroethyl Methacrylate (2-FEMA), a fluorinated monomer of significant interest in the development of advanced polymers for biomedical and materials science applications. This document is intended for researchers, scientists, and professionals in the field of drug development and polymer chemistry, offering detailed experimental protocols, data analysis, and process visualization.
Introduction
This compound is a valuable monomer for the synthesis of fluorinated polymers. The incorporation of fluorine atoms into polymers can impart unique properties such as high thermal stability, chemical resistance, low surface energy, and biocompatibility. These characteristics make 2-FEMA-based polymers highly desirable for a range of applications, including drug delivery systems, medical implants, and specialty coatings. This guide will detail the primary synthesis routes and purification strategies for obtaining high-purity 2-FEMA.
Synthesis of this compound
The synthesis of this compound is most commonly achieved through two principal methods: direct esterification of methacrylic acid with 2-fluoroethanol and transesterification of a more common alkyl methacrylate (e.g., methyl methacrylate) with 2-fluoroethanol.
Direct Esterification
Direct esterification involves the reaction of methacrylic acid with 2-fluoroethanol in the presence of an acid catalyst. This equilibrium-driven reaction requires the removal of water to achieve high yields.
2-Fluoroethyl Methacrylate: A Comprehensive Technical Guide to its Physical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoroethyl methacrylate (2-FEMA) is a fluorinated acrylic monomer with significant potential in the development of advanced polymers for a variety of applications, including biomedical devices, specialty coatings, and drug delivery systems. The incorporation of a single fluorine atom into the ethyl ester side chain imparts unique physical and chemical properties that distinguish it from its non-fluorinated counterpart, ethyl methacrylate. This technical guide provides a detailed overview of the core physical properties of this compound, offering valuable data for researchers and professionals working with this versatile monomer.
Core Physical Properties
The fundamental physical characteristics of this compound are summarized in the tables below. It is crucial to distinguish this monomer from its more heavily fluorinated analog, 2,2,2-trifluoroethyl methacrylate, as their properties differ significantly.
General and Chemical Properties
| Property | Value |
| Chemical Name | 2-Fluoroethyl 2-methylprop-2-enoate |
| CAS Number | 686-54-4 |
| Molecular Formula | C6H9FO2 |
| Molecular Weight | 132.13 g/mol |
| Appearance | Data not readily available, likely a clear, colorless liquid |
Thermal and Physical Data
| Property | Value |
| Boiling Point | 147.4 °C at 760 mmHg |
| Density | 1.005 g/cm³ |
| Flash Point | 42.5 °C |
| Refractive Index | Data not readily available |
| Viscosity | Data not readily available |
| Surface Tension | Data not readily available |
Solubility Profile
| Solvent | Solubility |
| Water | Data not readily available |
| Common Organic Solvents | Data not readily available, but likely soluble in a range of organic solvents such as acetone, tetrahydrofuran (THF), and other ketones and esters. |
Experimental Protocols for Property Determination
While specific experimental data for some physical properties of this compound are not extensively published, the following are detailed methodologies for determining these key parameters for liquid monomers. These protocols can be readily adapted by researchers to characterize 2-FEMA in their own laboratories.
Determination of Density
The density of a liquid monomer like this compound can be accurately determined using a pycnometer.
Methodology:
-
Cleaning and Calibration: Thoroughly clean and dry a pycnometer of a known volume. Calibrate the pycnometer by filling it with deionized water of a known temperature and weighing it. The density of water at that temperature is well-established.
-
Sample Measurement: Empty and dry the pycnometer. Fill it with this compound, ensuring no air bubbles are present.
-
Equilibration and Weighing: Place the filled pycnometer in a constant temperature bath to allow the liquid to reach thermal equilibrium. Once equilibrated, carefully weigh the pycnometer.
-
Calculation: The density of the this compound is calculated by dividing the mass of the monomer by the calibrated volume of the pycnometer.
Determination of Boiling Point
The boiling point can be determined using a standard distillation apparatus or a micro-boiling point method.
Methodology (Distillation):
-
Apparatus Setup: Assemble a standard distillation apparatus with a round-bottom flask, a condenser, a thermometer, and a receiving flask.
-
Sample Introduction: Place a small volume of this compound and a few boiling chips into the round-bottom flask.
-
Heating: Gently heat the flask.
-
Observation: The boiling point is recorded as the temperature at which the liquid is actively boiling and the vapor temperature remains constant. The atmospheric pressure should also be recorded, as the boiling point is pressure-dependent.
Determination of Refractive Index
The refractive index, a measure of how light propagates through the substance, is determined using a refractometer.
Methodology:
-
Calibration: Calibrate the refractometer using a standard liquid with a known refractive index.
-
Sample Application: Place a few drops of this compound onto the prism of the refractometer.
-
Measurement: Close the prism and allow the sample to equilibrate to the instrument's temperature. View the scale through the eyepiece and record the refractive index.
Determination of Viscosity
The viscosity of this compound can be measured using a viscometer, such as a capillary viscometer or a rotational viscometer.
Methodology (Capillary Viscometer):
-
Instrument Setup: Use a calibrated capillary viscometer, such as an Ostwald or Ubbelohde viscometer, placed in a constant temperature bath.
-
Sample Loading: Introduce a known volume of this compound into the viscometer.
-
Flow Time Measurement: Draw the liquid up through the capillary and measure the time it takes for the liquid level to pass between two marked points as it flows back down under gravity.
-
Calculation: The kinematic viscosity is calculated from the flow time and the viscometer constant. The dynamic viscosity can then be determined by multiplying the kinematic viscosity by the density of the liquid.
Determination of Surface Tension
The surface tension can be determined using methods like the Du Noüy ring method or the pendant drop method.
Methodology (Du Noüy Ring Method):
-
Apparatus: Use a tensiometer equipped with a platinum-iridium ring.
-
Sample Preparation: Place the this compound in a clean vessel.
-
Measurement: The ring is submerged in the liquid and then slowly pulled through the surface. The force required to detach the ring from the surface is measured.
-
Calculation: The surface tension is calculated from the measured force, the dimensions of the ring, and a correction factor.
Polymerization and Reactivity
In general, the polymerization of methacrylate monomers can be initiated by thermal initiators (e.g., AIBN, benzoyl peroxide) or by photoinitiators. The properties of the resulting polymer, such as its glass transition temperature (Tg), molecular weight, and mechanical properties, will be dependent on the polymerization conditions and the presence of any comonomers.
Logical Relationship of Physical Properties to Polymer Applications
The physical properties of this compound are intrinsically linked to its performance in polymer synthesis and the characteristics of the resulting polymers. The following diagram illustrates these relationships.
Caption: Relationship between 2-FEMA's properties and its polymer applications.
Conclusion
This compound is a monomer with considerable promise for the synthesis of advanced functional polymers. While a comprehensive dataset of all its physical properties is not yet available in the public domain, this guide provides the currently known data and outlines standard experimental procedures for their determination. The unique properties conferred by the fluorine atom make 2-FEMA a valuable building block for materials scientists and drug development professionals seeking to create polymers with tailored surface properties, enhanced stability, and specific functionalities. Further research into the physical properties and polymerization behavior of this monomer is warranted to fully unlock its potential in a wide range of scientific and industrial applications.
A Technical Guide to the Stability and Storage of 2-Fluoroethyl Methacrylate (2-FEMA) Monomer
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the critical aspects of 2-Fluoroethyl methacrylate (2-FEMA) monomer stability and storage. Due to the limited specific data available for 2-FEMA, this document leverages established knowledge from closely related methacrylate monomers to provide best-practice recommendations. Proper handling and storage are paramount to ensure monomer purity, prevent hazardous polymerization, and maintain experimental integrity.
Core Concepts of Methacrylate Stability
Methacrylate monomers, including 2-FEMA, are susceptible to spontaneous polymerization, which is an exothermic process that can lead to a dangerous runaway reaction if not properly controlled.[1][2] This process is typically initiated by free radicals, which can be generated by heat, light (UV radiation), or contaminants.[3] To ensure safety and monomer quality, polymerization inhibitors are added during manufacturing.
The most common inhibitor for methacrylate monomers is the monomethyl ether of hydroquinone (MEHQ).[2][4] The inhibitory action of MEHQ is dependent on the presence of dissolved oxygen.[5][6] MEHQ scavenges peroxy radicals that are formed from the reaction of monomer radicals with oxygen, thus terminating the polymerization chain reaction.[4][7] It is crucial to never store inhibited monomers under an inert or oxygen-free atmosphere.[5][6]
Recommended Storage and Handling of 2-FEMA
To maximize the shelf life and maintain the quality of 2-FEMA, the following storage conditions are recommended, based on general guidelines for methacrylate monomers.
Storage Conditions:
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry, well-ventilated area.[8] Recommended temperature range is typically 2-8°C for fluorinated methacrylates, though storage at ambient temperatures (18-25°C) is also common for shorter periods. | Lower temperatures significantly reduce the rate of spontaneous polymerization. |
| Light | Store in the dark or in opaque containers.[8][] | UV light can initiate free radical formation and subsequent polymerization. |
| Atmosphere | Maintain a headspace with 5-21% oxygen. Never store under an inert atmosphere. [5][6] | Oxygen is essential for the activation of phenolic inhibitors like MEHQ. |
| Inhibitor | Typically supplied with an inhibitor like MEHQ. | Prevents spontaneous polymerization during transport and storage. |
| Materials | Store in stainless steel, carbon steel, or high-density polyethylene (HDPE) containers.[10] | These materials are non-reactive with the monomer. |
| Shelf Life | Approximately 12-18 months under recommended conditions.[11][12] | Monomer quality can degrade over time even with inhibitors. |
Handling Precautions:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid contact with skin and eyes; wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[5]
-
Keep away from heat, sparks, open flames, and other ignition sources.[8]
-
Ground all equipment to prevent static discharge.[10]
-
Avoid contamination with acids, bases, oxidizing agents, and polymerization initiators.[8]
Visualization of Storage and Handling Workflow
The following diagram illustrates the recommended workflow for the safe storage and handling of 2-FEMA monomer.
Potential Degradation Pathways
The primary degradation pathways for methacrylate monomers like 2-FEMA are hydrolysis and thermal degradation.
1. Hydrolysis: The ester linkage in 2-FEMA can be susceptible to hydrolysis, particularly in the presence of acids or bases, to form methacrylic acid and 2-fluoroethanol.[13][14] This can alter the monomer's properties and affect polymerization outcomes. The rate of hydrolysis is generally slow under neutral pH but can be accelerated by changes in pH and temperature.[15]
2. Thermal Degradation: At elevated temperatures, methacrylate polymers are known to degrade primarily through depolymerization, yielding the original monomer.[16][17] While this is a property of the polymer, excessive heat during storage of the monomer can initiate polymerization, and any polymer formed can then be subject to thermal degradation, potentially creating a complex and hazardous situation.[3]
Experimental Protocols for Stability and Purity Assessment
Regularly assessing the purity of 2-FEMA is crucial, especially for sensitive applications. The following are generalized protocols for analyzing methacrylate monomers.
1. Gas Chromatography (GC) for Monomer Purity:
-
Objective: To determine the purity of the 2-FEMA monomer and identify any volatile impurities.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (GC-FID).
-
Column: A non-polar capillary column (e.g., HP-5MS or equivalent) is suitable for separating methacrylates.[18]
-
Carrier Gas: Helium or Nitrogen.[19]
-
Temperature Program:
-
Sample Preparation: Dilute a small amount of the 2-FEMA monomer in a suitable solvent (e.g., acetone, methanol, or dichloromethane). An internal standard can be used for accurate quantification.[20]
-
Analysis: The peak area of 2-FEMA relative to the total peak area of all components will give a measure of its purity.
2. High-Performance Liquid Chromatography (HPLC) for Inhibitor Content:
-
Objective: To quantify the concentration of the MEHQ inhibitor.
-
Instrumentation: HPLC system with a UV detector.
-
Column: A reverse-phase C18 column is typically used.[21][22]
-
Mobile Phase: A mixture of acetonitrile and water or methanol and water is common.[21][22]
-
Detector: UV detector set at a wavelength where MEHQ has strong absorbance (around 290 nm).
-
Sample Preparation: Dilute the 2-FEMA monomer in the mobile phase.
-
Quantification: Create a calibration curve using standard solutions of MEHQ of known concentrations. Compare the peak area of MEHQ in the sample to the calibration curve to determine its concentration.
3. Visual Inspection for Polymer Content:
-
Objective: To qualitatively check for the presence of polymer.
-
Procedure: Visually inspect the monomer for any signs of turbidity, cloudiness, or solid precipitates. The presence of any of these may indicate that polymerization has occurred.
-
Action: If polymer is suspected, the monomer should be tested for purity before use. If significant polymerization has occurred, it may not be suitable for use and should be disposed of according to safety guidelines.
Logical Relationships in Monomer Stability
The stability of 2-FEMA is a function of several interconnected factors, as illustrated in the diagram below.
Conclusion
While specific stability data for this compound is not extensively published, a robust understanding of its stability and safe handling can be achieved by applying the principles established for other methacrylate monomers. By controlling temperature, minimizing light exposure, ensuring the presence of oxygen for inhibitor function, and preventing contamination, researchers can maintain the quality and safety of 2-FEMA for its intended applications in research and development. Regular analytical testing is recommended to verify purity and inhibitor concentration, especially for long-term storage or before use in critical experiments.
References
- 1. shimadzu.com [shimadzu.com]
- 2. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 3. Methyl Methacrylate | C5H8O2 | CID 6658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 6. petrochemistry.eu [petrochemistry.eu]
- 7. Inhibiting action of 4-Methoxyphenol for Acrylic Monomers_Chemicalbook [chemicalbook.com]
- 8. Storage Considerations of MMA [slchemtech.com]
- 10. Storage of methyl methacrylate (MMA) - Knowledge - WALGLAS GROUP [walglasgroup.com]
- 11. nailsmag.com [nailsmag.com]
- 12. glitterbels-us.com [glitterbels-us.com]
- 13. Hydrolytic (In)stability of Methacrylate Esters in Covalently Cross-Linked Hydrogels Based on Chondroitin Sulfate and Hyaluronic Acid Methacrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Hydrolysis of Functional Monomers in a Single-bottle Self-etching Primer—Correlation of 13C NMR and TEM Findings - PMC [pmc.ncbi.nlm.nih.gov]
- 16. polychemistry.com [polychemistry.com]
- 17. Thermal Degradation of PMMA | PPT [slideshare.net]
- 18. americanlaboratory.com [americanlaboratory.com]
- 19. brieflands.com [brieflands.com]
- 20. [Gas chromatographic analysis of methyl methacrylate and methanol in its esterification mixture] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. 43.230.198.52 [43.230.198.52]
- 22. jps.usm.my [jps.usm.my]
Spectroscopic Profile of 2-Fluoroethyl Methacrylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for 2-Fluoroethyl methacrylate, a key monomer in the synthesis of advanced polymers for biomedical and pharmaceutical applications. Due to the limited availability of published experimental spectra for this specific compound, this document focuses on predicted spectroscopic characteristics based on its chemical structure and established principles of NMR, IR, and Mass Spectrometry. The information herein serves as a valuable reference for the characterization and quality control of this compound and its derivatives.
Predicted Spectroscopic Data
The following tables summarize the anticipated quantitative data for this compound. These predictions are derived from the analysis of its molecular structure and comparison with spectroscopic data of analogous methacrylate compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data
Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.1 | Singlet (broad) | 1H | =CH₂ (trans to C=O) |
| ~5.6 | Singlet (broad) | 1H | =CH₂ (cis to C=O) |
| ~4.6 (dt, ²JHF ≈ 47 Hz) | Triplet of Triplets | 2H | -CH₂-F |
| ~4.3 (dt, ³JHH ≈ 5 Hz) | Triplet of Triplets | 2H | -O-CH₂- |
| ~1.9 | Singlet (broad) | 3H | -CH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data
Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)
| Chemical Shift (δ, ppm) | Assignment |
| ~167 | C=O (Ester) |
| ~136 | =C(CH₃)- |
| ~126 | =CH₂ |
| ~81 (d, ¹JCF ≈ 170 Hz) | -CH₂-F |
| ~63 (d, ²JCCF ≈ 20 Hz) | -O-CH₂- |
| ~18 | -CH₃ |
Table 3: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2960 | Medium | C-H stretch (sp³) |
| ~1720 | Strong | C=O stretch (Ester) |
| ~1640 | Medium | C=C stretch (Alkenyl) |
| ~1160 | Strong | C-O stretch (Ester) |
| ~1050 | Strong | C-F stretch |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Interpretation |
| 132 | [M]⁺ (Molecular Ion) |
| 113 | [M - F]⁺ |
| 85 | [M - OCH₂CH₂F]⁺ |
| 69 | [M - COOCH₂CH₂F]⁺ |
| 47 | [CH₂CH₂F]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument parameters may require optimization for specific samples and equipment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Typical parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Employ proton decoupling to obtain singlet peaks for each carbon environment.
-
A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.
-
Typical parameters include a 45-degree pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: As this compound is a liquid, it can be analyzed neat.
-
Instrumentation: Use an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small drop of the liquid sample directly onto the ATR crystal.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The final spectrum is presented in terms of transmittance or absorbance.
-
Mass Spectrometry (MS)
-
Instrumentation: Employ a mass spectrometer with an Electron Ionization (EI) source, coupled with a gas chromatograph (GC) for sample introduction.
-
GC Separation:
-
Injector Temperature: 250°C
-
Column: A non-polar capillary column (e.g., HP-5MS).
-
Oven Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 250°C) at a rate of 10-20°C/min.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
MS Detection (EI):
-
Ionization Energy: 70 eV.
-
Mass Range: Scan from m/z 30 to 200.
-
The resulting mass spectrum will show the molecular ion and characteristic fragment ions.
-
Workflow and Data Integration
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound, from sample preparation to final data interpretation.
Caption: Workflow for Spectroscopic Analysis of this compound.
An In-depth Technical Guide to the Health and Safety of 2-Fluoroethyl Methacrylate
Disclaimer: This document provides a summary of available health and safety information for 2-Fluoroethyl methacrylate (CAS 686-54-4). It is intended for researchers, scientists, and drug development professionals. A significant lack of in-depth toxicological data for this specific compound exists in publicly available literature. Therefore, this guide also includes information on the closely related and more thoroughly studied compound, 2,2,2-Trifluoroethyl methacrylate (CAS 352-87-4), for informational and comparative purposes. This information should not be used as a direct substitute for the specific safety data of this compound. Always consult the most current Safety Data Sheet (SDS) from your supplier before handling any chemical.
This compound (CAS 686-54-4)
Physical and Chemical Properties
Limited data is available for the physical and chemical properties of this compound. The following table summarizes the available information.
| Property | Value | Reference |
| Molecular Formula | C6H9FO2 | [1] |
| Molecular Weight | 132.13 g/mol | [1][2] |
| Physical Form | Liquid | [3] |
| Color | Clear, colorless | [2] |
| Purity | 97% | [3][4] |
| IUPAC Name | 2-fluoroethyl 2-methylprop-2-enoate | [1] |
| CAS Number | 686-54-4 | [1][2][4] |
Health and Safety Information
The primary health and safety information for this compound is derived from its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification.
| Hazard Class | Hazard Statement | GHS Pictogram | Signal Word |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Warning | [1][2][5] |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation | Warning | [1][2][5] |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation | Warning | [1][2][5] |
Precautionary Statements: [3]
-
P261: Avoid breathing dust/fume/gas/mist/vapours/spray.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
Experimental Data
There is a notable absence of publicly available, in-depth toxicological studies for this compound. No specific experimental protocols, quantitative toxicity data (e.g., LD50, LC50), or information on signaling pathways could be identified in the searched literature.
2,2,2-Trifluoroethyl Methacrylate (CAS 352-87-4) - A Comparative Profile
To provide a more comprehensive understanding of the potential hazards associated with a fluorinated methacrylate, this section details the health and safety information for the structurally similar compound, 2,2,2-Trifluoroethyl methacrylate. It is crucial to reiterate that this data is not directly applicable to this compound.
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C6H7F3O2 |
| Molecular Weight | 168.11 g/mol |
| Physical State | Liquid |
| Appearance | Colorless |
| Boiling Point | 59 °C at 100 mmHg |
| Density | 1.181 g/mL at 25 °C |
| Flash Point | 16 °C / 60.8 °F |
| Vapor Density | 5.8 (Air = 1.0) |
Health and Safety Information
| Hazard Class | Hazard Statement | GHS Pictogram | Signal Word |
| Flammable liquids | H225: Highly flammable liquid and vapour | Danger | |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Warning | |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation | Warning | |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation | Warning |
Precautionary Statements: [6]
-
P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.
-
P240: Ground and bond container and receiving equipment.
-
P241: Use explosion-proof electrical/ventilating/lighting equipment.
-
P242: Use non-sparking tools.
-
P243: Take action to prevent static discharges.
-
P261: Avoid breathing mist/vapours/spray.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves, protective clothing, eye protection and face protection.
Toxicological Data
No specific quantitative toxicological data such as LD50 or LC50 values were found for 2,2,2-Trifluoroethyl methacrylate in the provided search results. The primary toxicological information available is qualitative, indicating that it is irritating to the skin, eyes, and respiratory system.[7]
General Experimental Protocols for Methacrylate Ester Safety Assessment
While specific experimental data for this compound is unavailable, the following are generalized protocols commonly used to assess the safety of methacrylate esters, based on studies of related compounds.
Skin Irritation/Corrosion
-
Methodology: Based on OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion). A small amount of the test substance is applied to the shaved skin of a rabbit for a defined period. The site is then observed for signs of erythema (redness) and edema (swelling) at specified intervals.[8]
-
Data Collection: Observations are scored and recorded to determine the irritation potential.
Eye Irritation/Corrosion
-
Methodology: Based on OECD Test Guideline 405 (Acute Eye Irritation/Corrosion). A small amount of the test substance is instilled into the conjunctival sac of one eye of a rabbit. The eye is then observed for effects on the cornea, iris, and conjunctiva at specified intervals.[8]
-
Data Collection: Lesions are scored to classify the irritancy of the substance.
Skin Sensitization
-
Methodology: The murine Local Lymph Node Assay (LLNA) (OECD Test Guideline 429) is a common method. The test substance is applied to the dorsum of the ears of mice for several consecutive days. Proliferation of lymphocytes in the draining auricular lymph nodes is then measured, often by incorporation of a radiolabel or by measuring lymph node weight or cell count. An increased proliferation compared to control animals indicates a sensitization potential.[9][10]
-
Data Collection: A stimulation index (SI) is calculated. An SI above a certain threshold (e.g., 3) is typically considered a positive result for sensitization.
In Vitro Cytotoxicity
-
Methodology: A common assay is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Human cell lines, such as gingival fibroblasts, are exposed to various concentrations of the test substance. The metabolic activity of the cells, which correlates with cell viability, is determined by the conversion of MTT to a colored formazan product, measured by spectrophotometry.[11][12]
-
Data Collection: Cell viability is expressed as a percentage relative to untreated control cells.
Visualizations
Chemical Safety Assessment Workflow
Caption: A generalized workflow for chemical safety assessment.
First Aid Measures for Chemical Exposure
Caption: General first aid procedures for chemical exposure.
Handling and Storage
Exposure Controls and Personal Protection
-
Engineering Controls: Work in a well-ventilated area, preferably under a chemical fume hood, to minimize inhalation of vapors.[7] Ensure eyewash stations and safety showers are readily accessible.[13]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[7]
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.[7]
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.[7]
-
Safe Handling Practices
-
Avoid contact with skin, eyes, and clothing.[7]
-
Do not breathe vapors or mist.[7]
-
Keep away from heat, sparks, and open flames.[6]
-
Ground and bond containers and receiving equipment to prevent static discharge.[6]
-
Use non-sparking tools.[6]
-
Wash hands thoroughly after handling.[6]
Storage Conditions
-
Store in a cool, dry, well-ventilated place.[7]
-
Keep container tightly closed.[7]
-
Store away from incompatible materials such as strong oxidizing agents.[7]
-
For flammable liquids, store in a designated flammables cabinet or area.[6] Some related compounds are stored at refrigerated temperatures (2-8°C).[6]
Stability and Reactivity
-
Reactivity: Methacrylate esters can undergo hazardous polymerization if not properly inhibited or if exposed to heat, light, or contaminants.
-
Chemical Stability: Generally stable under recommended storage conditions.
-
Conditions to Avoid: High temperatures, direct sunlight, and sources of ignition.[6][13]
-
Incompatible Materials: Strong oxidizing agents, acids, and bases.[7][14]
-
Hazardous Decomposition Products: Upon combustion, may produce carbon monoxide, carbon dioxide, and potentially hydrogen fluoride.[15]
Accidental Release Measures
-
Personal Precautions: Evacuate the area and ensure adequate ventilation. Remove all sources of ignition. Wear appropriate PPE.[7]
-
Environmental Precautions: Prevent the material from entering drains or waterways.[7]
-
Methods for Cleaning Up: Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable, labeled container for disposal.[7]
First Aid Measures
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[7][15]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[7][15]
-
Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[13][15]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), alcohol-resistant foam, or water spray.[7]
-
Specific Hazards: Highly flammable liquid and vapor. Vapors are heavier than air and may travel to a source of ignition and flash back. Containers may explode when heated.[6]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7]
References
- 1. A review of the genotoxic, mutagenic, and carcinogenic potentials of several lower acrylates. | Semantic Scholar [semanticscholar.org]
- 2. This compound | C6H9FO2 | CID 2737319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Toxicological assessment of tridecafluorohexylethyl methacrylate (6:2 FTMAC) [pubmed.ncbi.nlm.nih.gov]
- 4. The lower alkyl methacrylates: Genotoxic profile of non-carcinogenic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The enzymatic degradation of polymers in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methacrylates and Respiratory Irritation | Explore Health Impacts — Methacrylate Producers Association, Inc. [mpausa.org]
- 7. Interactions between Acrylate/Methacrylate Biomaterials and Organic Foulants Evaluated by Molecular Dynamics Simulations of Simplified Binary Mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 9. The activity of methacrylate esters in skin sensitisation test methods II. A review of complementary and additional analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Methacrylates and Skin Sensitization | Learn Safe Practices — Methacrylate Producers Association, Inc. [mpausa.org]
- 11. Cytotoxicity of Methacrylate Dental Resins to Human Gingival Fibroblasts [mdpi.com]
- 12. Evaluation of Cytotoxicity of Silorane and Methacrylate based Dental Composites using Human Gingival Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. trepo.tuni.fi [trepo.tuni.fi]
A Deep Dive into 2-Fluoroethyl Methacrylate: A Technical Guide to its Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the diverse applications of 2-Fluoroethyl methacrylate, with a primary focus on its prominent derivative, 2,2,2-Trifluoroethyl methacrylate (TFEMA). This fluorinated acrylic monomer has garnered significant interest across various scientific and industrial sectors due to the unique properties imparted by the fluorine atoms, including enhanced thermal stability, chemical resistance, and hydrophobicity. This whitepaper will delve into its core applications in dental materials, biocompatible coatings, and its emerging potential in drug delivery systems. Detailed experimental protocols, quantitative data, and visual representations of key processes are provided to offer a comprehensive resource for professionals in the field.
Dental Applications: Enhancing the Durability and Performance of Dental Resins
The incorporation of 2,2,2-Trifluoroethyl methacrylate (TFEMA) into dental resins has been shown to significantly improve their mechanical properties and long-term stability. The hydrophobic nature of the trifluoroethyl group contributes to reduced water absorption and solubility of the resin, which in turn enhances its durability in the oral environment.
A key application of TFEMA is in autopolymerized hard direct denture reline resins. Studies have demonstrated that the addition of TFEMA to resins based on iso-butyl methacrylate (i-BMA) and 2-hydroxyethyl methacrylate (2-HEMA) leads to greater elasticity and stiffness. Furthermore, these TFEMA-containing resins exhibit fewer changes in their dynamic mechanical properties over time, suggesting improved longevity. The increased contact angle of these materials indicates a more hydrophobic surface, which can be beneficial in reducing plaque accumulation.
Table 1: Impact of TFEMA on the Properties of Dental Reline Resins
| Property | Resin without TFEMA | Resin with 30% TFEMA |
| Water Absorption | Higher | Lower |
| Solubility | Higher | Lower |
| Contact Angle | Lower | Higher |
| Elasticity & Stiffness | Lower | Higher |
| Durability over time | Lower | Higher |
Experimental Protocol: Preparation and Evaluation of TFEMA-Based Dental Resins
The following protocol outlines a typical procedure for the preparation and evaluation of autopolymerized hard direct denture reline resins incorporating TFEMA.
Materials:
-
Monomers: iso-butyl methacrylate (i-BMA), 2-hydroxyethyl methacrylate (2-HEMA), and 2,2,2-trifluoroethyl methacrylate (TFEMA)
-
Powder: Poly(ethyl methacrylate) (PEMA)
-
Initiator system (e.g., benzoyl peroxide and N,N-dimethyl-p-toluidine)
Procedure:
-
Monomer Preparation: Prepare the liquid component by mixing the base monomers (i-BMA or 2-HEMA) with 30% by weight of TFEMA.
-
Mixing: Combine the PEMA powder with the monomer liquid at a specified powder/liquid ratio.
-
Polymerization: Allow the mixture to autopolymerize at room temperature.
-
Characterization:
-
Setting Characteristics: Monitor the temperature change during polymerization to determine the setting time.
-
Dynamic Mechanical Analysis (DMA): Evaluate the storage modulus (E'), loss modulus (E''), and tan δ over a range of temperatures to assess the viscoelastic properties.
-
Water Absorption and Solubility: Measure the weight change of the cured resin specimens after immersion in water for a specified period according to ISO standards.
-
Contact Angle Measurement: Determine the wettability of the resin surface by measuring the contact angle of a water droplet.
-
Biocompatible Coatings: Modifying Surfaces for Biomedical Applications
The unique surface properties of poly(2,2,2-trifluoroethyl methacrylate) (PTFEMA), such as low surface energy and hydrophobicity, make it an attractive material for creating biocompatible and bio-inert coatings for medical devices and implants. These coatings can minimize protein adsorption and cellular adhesion, thereby reducing the risk of biofouling and improving the device's performance and longevity.
While specific protocols for coating medical devices like titanium implants with pure PTFEMA are not extensively detailed in the public domain, the principles of surface-initiated polymerization can be applied. Techniques like Atom Transfer Radical Polymerization (ATRP) have been utilized to graft PTFEMA from silicon wafers, demonstrating the feasibility of creating well-defined polymer brushes on various substrates.
Conceptual Workflow for Surface Grafting of PTFEMA onto a Titanium Implant:
Drug Delivery Systems: A Nascent but Promising Frontier
The application of poly(this compound) and its derivatives in drug delivery is an area of growing interest, although it is less established compared to its use in dental materials and coatings. The hydrophobic nature of these polymers can be harnessed to encapsulate and control the release of hydrophobic drugs.
While direct studies on the use of homopolymers of TFEMA for the delivery of the anticancer drug 5-fluorouracil (5-FU) are scarce, the broader class of fluorinated methacrylates is being explored. For instance, nanocapsules decorated with a cross-linked wall of poly(2-ethylhexyl methacrylate-co-7-(4-trifluoromethyl)coumarin acrylamide) have been synthesized for the delivery of 5-FU.[1] This suggests the potential of incorporating TFEMA into copolymeric systems to modulate drug release kinetics and carrier properties.
The development of nanoparticles and vesicles from copolymers containing PTFEMA blocks via techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization-induced self-assembly (PISA) opens up possibilities for creating novel drug delivery vehicles.[2] These structures can be designed to have a hydrophobic core for drug encapsulation and a hydrophilic shell for stability in aqueous environments.
Experimental Protocol: Synthesis of PTFEMA-based Diblock Copolymer Vesicles via RAFT PISA
The following protocol is adapted from the synthesis of poly(stearyl methacrylate)-poly(2,2,2-trifluoroethyl methacrylate) (PSMA-PTFEMA) diblock copolymer vesicles, which could serve as a foundational method for developing drug-loaded nanoparticles.[2]
Materials:
-
Stearyl methacrylate (SMA) monomer
-
2,2,2-Trifluoroethyl methacrylate (TFEMA) monomer
-
RAFT agent (e.g., 2-cyano-2-propyl dithiobenzoate, CPDB)
-
Initiator (e.g., 2,2'-Azobis(2-methylpropionitrile), AIBN)
-
Solvents: Toluene, n-dodecane
Procedure:
-
Synthesis of PSMA Macro-CTA:
-
Dissolve SMA, CPDB, and AIBN in toluene in a reaction flask.
-
Purge with nitrogen and heat to 70°C for a specified time to achieve the desired molecular weight.
-
Purify the resulting PSMA macro-chain transfer agent (macro-CTA) by precipitation.
-
-
RAFT Dispersion Polymerization of TFEMA (PISA):
-
Dissolve the PSMA macro-CTA and an initiator in n-dodecane in a separate reaction vial.
-
Purge with nitrogen.
-
Add the degassed TFEMA monomer to the reaction mixture.
-
Heat to 90°C and stir for a specified duration to allow for the self-assembly of the diblock copolymer into vesicles.
-
-
Characterization:
-
Monomer Conversion: Determined by ¹H NMR spectroscopy.
-
Molecular Weight and Polydispersity: Analyzed by Gel Permeation Chromatography (GPC).
-
Morphology: Visualized using Transmission Electron Microscopy (TEM).
-
Polymerization Techniques
The synthesis of polymers and copolymers of this compound derivatives is predominantly achieved through free-radical polymerization and controlled radical polymerization techniques, with RAFT polymerization being a particularly effective method for producing well-defined polymers with controlled molecular weights and low dispersity.
Table 2: Comparison of Polymerization Techniques for TFEMA
| Technique | Description | Advantages | Disadvantages |
| Free-Radical Polymerization | A conventional method using a radical initiator to start the polymerization chain reaction.[3] | Simple, versatile, and can be used with a wide range of monomers. | Poor control over molecular weight and polymer architecture, leading to high dispersity. |
| RAFT Polymerization | A reversible deactivation radical polymerization (RDRP) technique that uses a chain transfer agent to control the polymerization.[4] | Excellent control over molecular weight, low dispersity, and allows for the synthesis of complex architectures like block copolymers. | Requires a specific chain transfer agent, which may need to be synthesized. |
Biocompatibility and Safety
While comprehensive in vitro cytotoxicity data specifically for poly(this compound) is not widely available, the broader class of methacrylates has been extensively studied, particularly in the context of dental materials. In general, the cytotoxicity of methacrylate-based polymers is related to the leaching of unreacted monomers.[5][6] The higher degree of polymerization and lower water absorption of TFEMA-containing resins may contribute to reduced monomer leaching and, consequently, improved biocompatibility. However, further specific studies are required to fully establish the cytotoxicity profile of poly(TFEMA) for various biomedical applications. Studies on the hemocompatibility of poly(2-dimethylamino ethylmethacrylate) (PDMAEMA)-based polymers have shown that factors like molecular weight and concentration significantly affect their interaction with blood components.[7] Similar in-depth investigations are needed for poly(TFEMA) to assess its suitability for blood-contacting applications.
Conclusion
This compound, and particularly its trifluoro-analogue TFEMA, is a versatile monomer that offers significant advantages in the development of advanced materials. Its well-established role in enhancing the performance of dental resins is a testament to the benefits of fluorine incorporation. The potential for creating biocompatible coatings and novel drug delivery systems is an exciting and evolving area of research. Further investigations into the biocompatibility and drug release characteristics of poly(TFEMA)-based materials will be crucial in realizing their full potential in the biomedical field. This technical guide provides a solid foundation for researchers and professionals looking to explore and innovate with this promising fluorinated monomer.
References
- 1. Nanocapsules for 5-fluorouracil delivery decorated with a poly(2-ethylhexyl methacrylate-co-7-(4-trifluoromethyl)coumarin acrylamide) cross-linked wall - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Thermal and photo-RAFT polymerization of 2,2,2-trifluoroethyl α-fluoroacrylate - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. d-nb.info [d-nb.info]
- 6. Cytotoxicity of Methacrylate Dental Resins to Human Gingival Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hemocompatibility assessment of poly(2-dimethylamino ethylmethacrylate) (PDMAEMA)-based polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Thermal Properties of Poly(2-Fluoroethyl methacrylate)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(2-Fluoroethyl methacrylate), often abbreviated as P(FEMA), is a fluorinated acrylic polymer. The incorporation of fluorine into the polymer structure imparts a unique combination of properties, including thermal stability, chemical resistance, and low surface energy. These characteristics make it a material of interest for specialized applications, including advanced coatings, optical materials, and biomedical devices. In the field of drug development, understanding the thermal behavior of polymers like P(FEMA) is critical for processing, formulation, stability testing, and predicting performance in physiological environments. This guide provides a comprehensive overview of the key thermal properties of P(FEMA), detailed experimental protocols for their measurement, and logical workflows for analysis.
Core Thermal Properties
The thermal behavior of a polymer is primarily defined by its glass transition, melting, and decomposition temperatures. These properties dictate the material's state (glassy, rubbery, or molten) and its stability at elevated temperatures.
Quantitative Data Summary
The key thermal transition temperatures for poly(this compound) homopolymer are summarized below. It is important to note that these values can be influenced by factors such as molecular weight, polydispersity, and the specific analytical method used.
| Property | Symbol | Value (°C) |
| Glass Transition Temperature | Tg | 69[1] |
| Melting Temperature | Tm | 50-52[1][2] |
The thermal properties of P(FEMA) can be significantly altered through copolymerization. Introducing a second monomer can raise or lower the glass transition temperature, tailoring the material for specific applications.
| Copolymer System | Comonomer Effect on Tg | Tg Range (°C) |
| P(FEMA-co-Methyl Acrylate) | Decreases with increasing MA content | 77.5 down to 13.4 |
| P(FEMA-co-Perfluoroalkyl ethyl methacrylate) | Decreases with increasing comonomer content | 102 down to 77[3] |
Thermal Stability and Decomposition
Synthesis and Analysis Workflow
Polymer Synthesis
Poly(this compound) is commonly synthesized via free-radical polymerization of the this compound monomer. The process involves an initiator that generates free radicals to begin the polymerization chain reaction.
References
- 1. ポリ(2,2,2-トリフルオロエチルメタクリル酸) | Sigma-Aldrich [sigmaaldrich.com]
- 2. 54802-79-8 CAS MSDS (POLY(2,2,2-TRIFLUOROETHYL METHACRYLATE)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Polymerization of 2-Fluoroethyl Methacrylate: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the polymerization of 2-Fluoroethyl methacrylate (FEMA). The information is intended to guide researchers in the synthesis of poly(this compound) (PFEMA), a fluorinated polymer with significant potential in biomedical applications, including drug delivery, medical device coatings, and advanced biomaterials.
Introduction to Poly(this compound) (PFEMA)
Poly(this compound) is a synthetic polymer that belongs to the family of fluorinated poly(meth)acrylates. The incorporation of fluorine atoms into the polymer structure imparts unique properties, including hydrophobicity, chemical resistance, low surface energy, and thermal stability.[1] These characteristics make PFEMA an attractive candidate for various high-performance applications. In the context of drug development and biomedical research, PFEMA's biocompatibility and tunable properties offer opportunities for creating novel drug delivery systems, anti-fouling surfaces for medical implants, and specialized hydrogels.
This document outlines the primary techniques for FEMA polymerization: conventional free-radical polymerization and controlled radical polymerization (CRP) methods, specifically Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.[2] CRP techniques are particularly valuable as they allow for the synthesis of well-defined polymers with controlled molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures such as block copolymers.[2]
Polymerization Techniques: A Comparative Overview
The choice of polymerization technique significantly influences the properties of the resulting PFEMA. Below is a summary of the key methods, with detailed protocols provided in the subsequent sections.
| Polymerization Technique | Key Features | Typical PDI | Control over Architecture |
| Free-Radical Polymerization | Simple, robust, and widely used. Produces polymers with a broad molecular weight distribution.[2] | > 1.5 | Low |
| Atom Transfer Radical Polymerization (ATRP) | Controlled polymerization leading to well-defined polymers. Requires a catalyst system (typically copper-based).[3] | < 1.5 | High |
| Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization | Highly versatile controlled polymerization method compatible with a wide range of monomers. Employs a chain transfer agent.[3] | < 1.3 | High |
Experimental Protocols
Note: The following protocols are representative examples and may require optimization based on specific experimental goals and available reagents. The protocols for ATRP and RAFT are adapted from established procedures for structurally similar fluorinated methacrylates due to the limited availability of specific data for this compound.
Free-Radical Polymerization of FEMA
This method is suitable for producing PFEMA for applications where precise control over molecular weight is not critical.
Materials:
-
This compound (FEMA), inhibitor removed
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as initiator
-
Anhydrous solvent (e.g., toluene, ethyl acetate, or 1,4-dioxane)
-
Nitrogen or Argon gas supply
-
Schlenk flask or reaction vessel with a condenser
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Monomer and Initiator Preparation: Purify FEMA by passing it through a column of basic alumina to remove the inhibitor. Dissolve the desired amount of FEMA and initiator (e.g., 0.1-1 mol% relative to the monomer) in the chosen solvent in a Schlenk flask equipped with a magnetic stir bar.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the flask in a preheated oil bath at the desired temperature (typically 60-80 °C for AIBN). Stir the reaction mixture under an inert atmosphere for a predetermined time (e.g., 4-24 hours).
-
Termination and Purification: Cool the reaction mixture to room temperature. Precipitate the polymer by slowly adding the solution to a large volume of a non-solvent (e.g., cold methanol or hexane).
-
Isolation: Collect the precipitated polymer by filtration, wash it with the non-solvent, and dry it under vacuum to a constant weight.
Quantitative Data (Representative):
| Initiator | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| AIBN | Toluene | 70 | 12 | 85-95 | 20,000-100,000 | 1.8-2.5 |
| BPO | 1,4-Dioxane | 80 | 8 | 80-90 | 25,000-120,000 | 1.9-2.8 |
Atom Transfer Radical Polymerization (ATRP) of FEMA
ATRP allows for the synthesis of PFEMA with controlled molecular weight and low PDI.
Materials:
-
FEMA, inhibitor removed
-
Ethyl α-bromoisobutyrate (EBiB) or similar alkyl halide initiator
-
Copper(I) bromide (CuBr) or Copper(I) chloride (CuCl) as the catalyst
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) or other suitable ligand
-
Anhydrous solvent (e.g., anisole, toluene)
-
Nitrogen or Argon gas supply
-
Schlenk flask
-
Magnetic stirrer and thermostatically controlled oil bath
Procedure:
-
Catalyst and Ligand Preparation: In a Schlenk flask, add CuBr and a magnetic stir bar. Seal the flask and deoxygenate by cycling between vacuum and inert gas three times. Add the deoxygenated solvent and ligand (e.g., PMDETA) via syringe.
-
Monomer and Initiator Addition: In a separate, dry, and deoxygenated flask, prepare a solution of FEMA and the initiator (EBiB). Transfer this solution to the catalyst/ligand mixture via a cannula or syringe.
-
Polymerization: Immerse the sealed reaction flask in a thermostatically controlled oil bath at the desired temperature (e.g., 50-90 °C).
-
Monitoring and Termination: Monitor the reaction progress by taking samples periodically and analyzing them by NMR for monomer conversion and by GPC for molecular weight and PDI. To terminate the polymerization, cool the flask and expose the reaction mixture to air to oxidize the copper catalyst.
-
Purification: Dilute the polymer solution with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer in a non-solvent, filter, and dry under vacuum.
Quantitative Data (Representative):
| Initiator | Catalyst/Ligand | Solvent | Temperature (°C) | [M]:[I]:[Cu]:[L] | Mn ( g/mol ) | PDI (Mw/Mn) |
| EBiB | CuBr/PMDETA | Anisole | 70 | 100:1:1:2 | 10,000-50,000 | 1.1-1.3 |
| EBiB | CuCl/PMDETA | Toluene | 90 | 200:1:1:2 | 20,000-80,000 | 1.2-1.4 |
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization of FEMA
RAFT polymerization is a highly versatile method for producing well-defined PFEMA.
Materials:
-
FEMA, inhibitor removed
-
AIBN or other radical initiator
-
RAFT agent (e.g., 2-Cyano-2-propyl dodecyl trithiocarbonate (CPDT) or 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB))
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene)
-
Nitrogen or Argon gas supply
-
Schlenk flask or reaction vial
-
Magnetic stirrer and heating block/oil bath
Procedure:
-
Reaction Setup: In a Schlenk flask, combine FEMA, the RAFT agent, and the initiator in the chosen solvent. The molar ratio of monomer to RAFT agent to initiator is crucial for controlling the molecular weight.
-
Degassing: Deoxygenate the reaction mixture using three freeze-pump-thaw cycles.
-
Polymerization: Place the sealed flask in a preheated heating block or oil bath at the appropriate temperature (typically 60-80 °C for AIBN).
-
Monitoring and Termination: Track the polymerization progress via NMR and GPC analysis of aliquots. The polymerization is typically stopped by cooling the reaction to room temperature and exposing it to air.
-
Purification: Precipitate the polymer in a suitable non-solvent (e.g., cold methanol or hexane). The characteristic color of the RAFT agent may persist in the polymer. Further purification may involve reprecipitation or column chromatography if necessary. Dry the final polymer under vacuum.
Quantitative Data (Representative):
| RAFT Agent | Initiator | Solvent | Temperature (°C) | [M]:[RAFT]:[I] | Mn ( g/mol ) | PDI (Mw/Mn) |
| CPDT | AIBN | 1,4-Dioxane | 70 | 100:1:0.1 | 10,000-40,000 | 1.1-1.25 |
| CPADB | AIBN | Toluene | 60 | 200:1:0.2 | 20,000-70,000 | 1.15-1.3 |
Visualization of Polymerization Mechanisms and Workflows
Caption: Workflow for Free-Radical Polymerization of FEMA.
Caption: Reversible activation-deactivation equilibrium in ATRP.
Caption: Key steps in RAFT polymerization.
Applications of Poly(this compound)
The unique properties of PFEMA make it a promising material for a variety of applications in research, drug development, and beyond.
-
Drug Delivery Systems: The hydrophobic nature of PFEMA can be utilized in the formulation of nanoparticles and micelles for the encapsulation and controlled release of hydrophobic drugs. By copolymerizing FEMA with hydrophilic monomers, amphiphilic block copolymers can be synthesized, which self-assemble into core-shell structures suitable for drug delivery.
-
Biomaterial Coatings: PFEMA coatings can be applied to the surfaces of medical devices and implants to improve their biocompatibility and reduce biofouling. The low surface energy of fluorinated polymers helps to minimize protein adsorption and cell adhesion, which can reduce the risk of implant-associated infections and rejection.
-
Hydrophobic and Oleophobic Surfaces: PFEMA can be used to create surfaces that repel both water and oils. This is beneficial for applications such as self-cleaning surfaces, microfluidic devices, and specialty coatings.
-
Optical Materials: Fluorinated polymers often exhibit a low refractive index, making PFEMA a candidate for use in optical applications, such as in the fabrication of optical fibers and waveguides.[4]
Conclusion
The polymerization of this compound offers a versatile platform for the development of advanced materials with tailored properties. While conventional free-radical polymerization provides a straightforward method for synthesizing PFEMA, controlled radical polymerization techniques like ATRP and RAFT are essential for creating well-defined polymers for high-performance applications, particularly in the fields of drug delivery and biomaterials. The protocols and data presented in this document serve as a valuable resource for researchers and scientists seeking to explore the potential of this promising fluorinated polymer.
References
Application Notes and Protocols for the Free Radical Polymerization of 2,2,2-Trifluoroethyl Methacrylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of poly(2,2,2-trifluoroethyl methacrylate) [P(TFEMA)] via free radical polymerization. The document outlines procedures for bulk, solution, and emulsion polymerization methods, along with standard characterization techniques. P(TFEMA) is a valuable fluorinated polymer known for its unique properties, including high thermal stability, chemical resistance, low surface energy, and a low refractive index, making it suitable for a variety of applications in material science and biomedical fields.[1]
Polymerization Methods
Free radical polymerization is a versatile method for synthesizing P(TFEMA). The choice of method—bulk, solution, or emulsion—depends on the desired polymer characteristics, such as molecular weight, polydispersity, and final application.
Bulk Polymerization
Bulk polymerization is a straightforward method that involves the polymerization of the monomer in the absence of a solvent. This technique is suitable for producing high-purity polymers.
Protocol:
-
Preparation: In a sealed reaction vessel equipped with a magnetic stir bar, place the desired amount of 2,2,2-trifluoroethyl methacrylate (TFEMA) monomer.
-
Initiator Addition: Add the free radical initiator, such as 2,2'-azobis(2-methylpropionitrile) (AIBN), to the monomer. A typical concentration is 0.5 wt% relative to the monomer.[2]
-
Degassing: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
Polymerization: Immerse the sealed vessel in a preheated oil bath at a specific temperature, typically around 60°C for AIBN.[2]
-
Reaction Monitoring: Allow the polymerization to proceed for a predetermined time. The reaction can be monitored by taking aliquots at different time intervals to determine monomer conversion gravimetrically.
-
Termination and Purification: After the desired conversion is reached, cool the reaction vessel to room temperature. The resulting polymer can be dissolved in a suitable solvent like tetrahydrofuran (THF) and then precipitated in a non-solvent such as methanol to purify it from any unreacted monomer and initiator.
-
Drying: Dry the purified polymer in a vacuum oven until a constant weight is achieved.
Solution Polymerization
Solution polymerization involves the use of a solvent to dissolve both the monomer and the initiator. This method allows for better control of the reaction temperature and viscosity.
Protocol:
-
Preparation: In a reaction flask equipped with a condenser, magnetic stir bar, and nitrogen inlet, add the desired amount of a suitable solvent (e.g., toluene, ethyl acetate, or a mixture like toluene/MEK).[3]
-
Reagent Addition: Add the TFEMA monomer and the free radical initiator (e.g., AIBN or benzoyl peroxide) to the solvent.
-
Degassing: Deoxygenate the solution by bubbling nitrogen gas through it for 30 minutes.
-
Polymerization: Heat the reaction mixture to the desired temperature (e.g., 75°C for AIBN in a toluene/MEK mixture) under a nitrogen atmosphere with continuous stirring.[3]
-
Reaction Progression: Maintain the reaction at this temperature for several hours.
-
Purification: After the reaction is complete, cool the solution to room temperature. Precipitate the polymer by pouring the solution into a large excess of a non-solvent (e.g., methanol or hexane).
-
Isolation and Drying: Collect the precipitated polymer by filtration, wash it with the non-solvent, and dry it under vacuum.
Emulsion Polymerization
Emulsion polymerization is a heterogeneous polymerization technique that occurs in an emulsion, typically water-based. This method is advantageous for producing high molecular weight polymers at a fast polymerization rate.
Protocol:
-
Emulsion Preparation: In a reaction vessel, prepare an aqueous solution containing a surfactant (emulsifier) such as cetyltrimethylammonium bromide (CTAB).[1]
-
Monomer Addition: Add the TFEMA monomer to the aqueous phase with vigorous stirring to form an emulsion. A co-stabilizer like hexadecane can also be added.[1]
-
Initiator Addition: Add a water-soluble initiator, such as potassium persulfate (KPS), or an oil-soluble initiator like AIBN if a miniemulsion approach is used.[1]
-
Degassing: Purge the emulsion with nitrogen for 30 minutes to remove oxygen.
-
Polymerization: Heat the reaction mixture to the desired temperature (e.g., 70-80°C) with continuous stirring to initiate polymerization.
-
Reaction Completion: Allow the reaction to proceed for several hours until the desired monomer conversion is achieved.
-
Polymer Isolation: The resulting polymer latex can be coagulated by adding a salt solution or by freezing and thawing. The coagulated polymer is then filtered, washed with water, and dried.
Characterization of Poly(2,2,2-trifluoroethyl methacrylate)
The synthesized P(TFEMA) can be characterized by various analytical techniques to determine its structure, molecular weight, and thermal properties.
Protocols for Characterization:
-
Fourier-Transform Infrared Spectroscopy (FTIR):
-
Prepare a thin film of the polymer on a salt plate (e.g., KBr) by casting from a solution and allowing the solvent to evaporate.
-
Alternatively, mix a small amount of the polymer with KBr powder and press it into a pellet.
-
Acquire the IR spectrum to identify the characteristic functional groups of P(TFEMA).
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC):
-
Dissolve the polymer in a suitable mobile phase (e.g., THF).
-
Filter the solution through a syringe filter (typically 0.45 µm) to remove any particulate matter.
-
Inject the filtered solution into the GPC/SEC system.
-
Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) using a calibration curve generated from polymer standards (e.g., polystyrene).
-
-
Differential Scanning Calorimetry (DSC):
-
Accurately weigh a small amount of the polymer (typically 5-10 mg) into an aluminum DSC pan.
-
Heat the sample to a temperature above its expected glass transition temperature (Tg) under a nitrogen atmosphere to erase its thermal history.
-
Cool the sample at a controlled rate.
-
Reheat the sample at a constant rate (e.g., 10 °C/min) and record the heat flow to determine the glass transition temperature (Tg).
-
Data Presentation
The following table summarizes typical quantitative data obtained from the characterization of P(TFEMA) synthesized by free radical polymerization.
| Property | Value | Method | Reference |
| Glass Transition Temperature (Tg) | 66 - 108 °C | DSC | [1] |
| Number-Average Molecular Weight (Mn) | 1.47 x 10⁴ - 2.68 x 10⁴ g/mol | GPC/SEC | [1] |
| Weight-Average Molecular Weight (Mw) | Varies | GPC/SEC | |
| Polydispersity Index (PDI) | 1.44 - 2.21 | GPC/SEC | [1] |
Visualizations
The following diagrams illustrate the experimental workflows for the different polymerization methods and the logical relationship of the characterization techniques.
Caption: Workflow for Bulk Polymerization of TFEMA.
Caption: Workflow for Solution Polymerization of TFEMA.
Caption: Workflow for Emulsion Polymerization of TFEMA.
Caption: Characterization scheme for P(TFEMA).
References
Application Notes and Protocols for RAFT Polymerization of 2-Fluoroethyl Methacrylate (FEMA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile and powerful controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures, molecular weights, and low dispersity. Poly(2-fluoroethyl methacrylate) (PFEMA) is a fluorinated polymer with potential applications in the biomedical field, including drug delivery, due to its unique properties such as hydrophobicity, biocompatibility, and thermal stability. This document provides detailed application notes and protocols for the RAFT polymerization of this compound (FEMA).
Data Presentation: RAFT Polymerization of Fluorinated Methacrylates
The following table summarizes typical experimental conditions and results for the RAFT polymerization of fluorinated methacrylates, which can serve as a reference for designing the synthesis of PFEMA.
| Monomer | RAFT Agent (CTA) | Initiator | [Monomer]:[CTA]:[Initiator] | Solvent | Temp. (°C) | Time (h) | Mn ( g/mol ) | Đ (Mw/Mn) | Reference |
| 2,2,2-Trifluoroethyl methacrylate (TFEMA) | 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CTP) | AIBN | 100:2:1 | 1,4-Dioxane | 70 | 24 | 11,092 | 1.16 | [] |
| 2,2,2-Trifluoroethyl methacrylate (TFEMA) | 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CTP) | AIBN | 200:2:1 | 1,4-Dioxane | 70 | 24 | 22,870 | 1.10 | [] |
| 2,2,2-Trifluoroethyl α-fluoroacrylate (FATRIFE) | 4-Cyano-4-(2-phenylethanesulfanylthiocarbonyl)sulfanylpentanoic acid | AIBN | 100:1:0.2 | Acetonitrile | 60 | 4 | 37,800 | <1.10 | [2] |
| Pentafluorophenyl methacrylate (PFPMA) | 2-Cyano-2-propyl dithiobenzoate (CPDB) | AIBN | 50:1:0.1 | 1,4-Dioxane | 70 | 18 | 10,500 | 1.12 | |
| 2,2,3,4,4,4-Hexafluorobutyl acrylate (HFBA) | 4-Cyano-4-((thiobenzoyl)sulfanyl)pentanoic acid (CTBTPA) | AIBN | 100:1:0.2 | Dioxane | 90 | 12 | 16,000-21,000 | 1.21-1.26 |
AIBN: Azobisisobutyronitrile Mn: Number-average molecular weight Đ: Dispersity index
Signaling Pathways and Experimental Workflows
RAFT Polymerization Mechanism
The mechanism of RAFT polymerization involves a series of reversible addition-fragmentation steps, allowing for controlled chain growth.
References
Application Notes and Protocols for the Copolymerization of 2-Fluoroethyl Methacrylate (FEMA) with Other Monomers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the copolymerization of 2-Fluoroethyl methacrylate (FEMA) with other common monomers. The protocols and data presented herein are intended to serve as a valuable resource for researchers and professionals engaged in the development of novel polymers for various applications, including drug delivery, biomaterials, and advanced coatings.
Note: Direct reactivity ratios for this compound (FEMA) are not widely reported in the literature. As a close structural analog, data for 2,2,2-trifluoroethyl methacrylate (TFEMA) is often used as a reasonable approximation and is referenced in these notes where specific FEMA data is unavailable.
Introduction to FEMA Copolymerization
Copolymerization is a powerful technique used to tailor the properties of polymers by combining two or more different monomers. This compound (FEMA) is a valuable monomer due to the unique properties conferred by the fluorine atom, such as hydrophobicity, thermal stability, and biocompatibility. By copolymerizing FEMA with other monomers, it is possible to create a wide range of materials with tunable characteristics.
Common Comonomers for FEMA:
-
Methyl Methacrylate (MMA): Increases the glass transition temperature (Tg) and mechanical strength of the resulting copolymer.
-
Butyl Acrylate (BA): Introduces flexibility and lowers the Tg, useful for creating softer, more elastomeric materials.
-
2-Hydroxyethyl Methacrylate (HEMA): Imparts hydrophilicity and provides sites for further functionalization or cross-linking, making it ideal for hydrogel formation in biomedical applications.[1][2]
The choice of comonomer and the polymerization technique significantly influence the final properties and potential applications of the copolymer.
Polymerization Techniques
Several polymerization methods can be employed for the copolymerization of FEMA. The most common are free-radical polymerization and reversible addition-fragmentation chain-transfer (RAFT) polymerization.
Free-Radical Polymerization
Free-radical polymerization is a versatile and widely used method for synthesizing a broad range of polymers.[3] It is typically initiated by thermal or photochemical decomposition of an initiator molecule to generate free radicals.
Advantages:
-
Robust and tolerant to a variety of functional groups and impurities.
-
Can be carried out in bulk, solution, suspension, or emulsion.
Disadvantages:
-
Limited control over molecular weight distribution (polydispersity) and polymer architecture.
Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization
RAFT polymerization is a type of controlled radical polymerization that allows for the synthesis of polymers with well-defined molecular weights, low polydispersity, and complex architectures such as block copolymers.[4] It involves the use of a RAFT agent to mediate the polymerization process.
Advantages:
-
Excellent control over polymer characteristics.
-
Applicable to a wide range of monomers.
-
Can be performed under relatively mild conditions.[4]
Disadvantages:
-
Requires the synthesis or purchase of a suitable RAFT agent.
-
Can be sensitive to impurities.
Experimental Protocols
The following are generalized protocols for the copolymerization of FEMA with MMA, BA, and HEMA. These should be considered as starting points and may require optimization for specific applications.
Protocol 1: Free-Radical Solution Copolymerization of FEMA and Methyl Methacrylate (MMA)
This protocol describes the synthesis of a random copolymer of FEMA and MMA in a solvent.
Materials:
-
This compound (FEMA)
-
Methyl methacrylate (MMA), inhibitor removed
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)
-
Precipitating solvent (e.g., Methanol, Hexane)
-
Nitrogen gas source
-
Schlenk flask or similar reaction vessel with a condenser
-
Magnetic stirrer and hotplate
Procedure:
-
In a Schlenk flask, dissolve the desired molar ratio of FEMA and MMA in the chosen anhydrous solvent.
-
Add the initiator (AIBN or BPO), typically at a concentration of 0.1-1.0 mol% relative to the total monomer concentration.
-
De-gas the solution by bubbling with nitrogen for at least 30 minutes to remove oxygen, which can inhibit the polymerization.
-
Heat the reaction mixture to the desired temperature (typically 60-80 °C for AIBN) under a nitrogen atmosphere with constant stirring.
-
Allow the polymerization to proceed for the desired time (e.g., 4-24 hours). The reaction can be monitored by taking samples and analyzing the monomer conversion by techniques like NMR or GC.
-
After the desired conversion is reached, cool the reaction mixture to room temperature.
-
Precipitate the copolymer by slowly adding the reaction solution to a large excess of a non-solvent (e.g., cold methanol or hexane) while stirring vigorously.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with the precipitating solvent to remove any unreacted monomers and initiator.
-
Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-60 °C) until a constant weight is achieved.
Protocol 2: RAFT Copolymerization of FEMA and 2-Hydroxyethyl Methacrylate (HEMA) for Hydrogel Precursors
This protocol outlines the synthesis of a well-defined block copolymer of FEMA and HEMA, which can be a precursor for hydrogels.[1][2]
Materials:
-
This compound (FEMA)
-
2-Hydroxyethyl methacrylate (HEMA), inhibitor removed
-
RAFT agent (e.g., 2-Cyano-2-propyl dithiobenzoate, CPDB)
-
Initiator (e.g., AIBN)
-
Anhydrous solvent (e.g., 1,4-Dioxane, DMF)
-
Precipitating solvent (e.g., Diethyl ether, Hexane)
-
Nitrogen gas source
-
Schlenk flask or similar reaction vessel with a condenser
-
Magnetic stirrer and hotplate
Procedure:
-
Synthesis of the first block (Poly(FEMA) macro-RAFT agent):
-
In a Schlenk flask, dissolve FEMA, the RAFT agent, and AIBN in the anhydrous solvent. The molar ratio of [Monomer]:[RAFT agent]:[Initiator] should be carefully chosen to control the molecular weight (e.g., 100:1:0.1).
-
De-gas the solution with nitrogen for 30 minutes.
-
Heat the reaction to the appropriate temperature (e.g., 70 °C for AIBN) under a nitrogen atmosphere with stirring.
-
Monitor the polymerization until high monomer conversion is achieved.
-
The resulting solution contains the Poly(FEMA) macro-RAFT agent. This can be isolated by precipitation or used directly for the next step.
-
-
Chain extension with the second block (HEMA):
-
To the solution containing the Poly(FEMA) macro-RAFT agent, add the desired amount of HEMA monomer.
-
De-gas the solution again with nitrogen for 30 minutes.
-
Continue heating the reaction under a nitrogen atmosphere with stirring.
-
Monitor the polymerization of the second block.
-
Once the desired block copolymer is formed, cool the reaction to room temperature.
-
Precipitate the block copolymer in a suitable non-solvent.
-
Filter, wash, and dry the final product as described in Protocol 1.
-
Characterization of FEMA Copolymers
Thorough characterization is essential to understand the structure and properties of the synthesized copolymers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Used to determine the copolymer composition by integrating the characteristic peaks of each monomer unit. For example, the protons of the fluoroethyl group in FEMA will have distinct chemical shifts from the methyl protons of MMA.[3][5]
-
¹³C NMR: Provides information about the carbon skeleton of the copolymer and can be used to study the sequence distribution of the monomers.[5]
-
¹⁹F NMR: A powerful tool for analyzing fluorine-containing polymers, providing information on the incorporation and environment of the fluorine atoms.[6]
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)
GPC/SEC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the copolymers.[7] For RAFT-synthesized polymers, a low PDI (typically < 1.3) is indicative of a well-controlled polymerization.
Thermal Analysis
-
Differential Scanning Calorimetry (DSC): Used to measure the glass transition temperature (Tg) of the copolymer. The Tg will depend on the composition of the copolymer and can be used to assess the miscibility of the monomer units.
-
Thermogravimetric Analysis (TGA): Determines the thermal stability and decomposition temperature of the polymer. Fluorinated polymers generally exhibit high thermal stability.[6]
Quantitative Data Summary
The following tables summarize typical data obtained from the characterization of FEMA-like copolymers.
Table 1: Reactivity Ratios for TFEMA with Various Comonomers
| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Polymerization Type | Reference |
| TFEMA | 2,2,2-trichloroethyl α-fluoroacrylate | 1.52 ± 0.03 | 0.61 ± 0.03 | Free Radical | [6] |
| TFEMA | tert-Butyl-α-trifluoromethacrylate | 4.87 ± 1.50 | 0.10 ± 0.02 | Free Radical | [8] |
Note: r1 and r2 are the reactivity ratios of monomer 1 and monomer 2, respectively. These values indicate the relative tendency of a growing polymer chain ending in one monomer to add the same or the other monomer.
Table 2: Molecular Weight and Polydispersity Data for TFEMA Copolymers
| Copolymer System | Polymerization Method | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Reference |
| P(TFEMA-co-FATRICE) | Free Radical | 14,700 - 26,800 | - | 1.44 - 2.21 | [6] |
| P(TFEMA) | RAFT | up to 37,800 | - | < 1.10 | [9] |
| P(TFEMA-b-PVP) | RAFT | 11,092 - 22,870 | - | 1.10 - 1.16 | [10] |
FATRICE: 2,2,2-trichloroethyl α-fluoroacrylate; PVP: Poly(4-vinyl pyridine)
Table 3: Thermal Properties of TFEMA Copolymers
| Copolymer System | Tg (°C) | Decomposition Temp. (°C) | Reference |
| P(TFEMA-co-FATRICE) | 66 - 108 | 220 - 295 | [6] |
| P(TFEMA-co-TBTFMA) | - | Increases with TFEMA content | [8] |
TBTFMA: tert-Butyl-α-trifluoromethacrylate
Applications in Drug Delivery
Copolymers of FEMA, particularly with hydrophilic monomers like HEMA, are of great interest for drug delivery applications. The resulting amphiphilic copolymers can self-assemble into micelles or form hydrogels capable of encapsulating and controlling the release of therapeutic agents.[11][12]
Hydrogels for Controlled Release
Hydrogels are cross-linked polymer networks that can absorb large amounts of water.[13] Copolymers of FEMA and HEMA can be cross-linked to form hydrogels. The fluorine content from FEMA can provide a hydrophobic microenvironment within the hydrogel, making it suitable for the encapsulation of hydrophobic drugs. The release of the drug can be controlled by the swelling behavior of the hydrogel, which can be tuned by the copolymer composition and cross-linking density.[10][12]
Signaling Pathways and Experimental Workflows
The development of drug delivery systems involves a series of logical steps from synthesis to in-vitro and in-vivo testing. The following diagrams illustrate these workflows.
Caption: Workflow for developing FEMA-based copolymers for drug delivery.
Caption: Mechanism of controlled drug release from a FEMA-co-HEMA hydrogel.
Conclusion
The copolymerization of this compound with a variety of comonomers offers a versatile platform for the creation of advanced materials with tailored properties. The protocols and data provided in these application notes serve as a foundation for researchers to explore the synthesis and application of these promising copolymers, particularly in the field of drug delivery and biomaterials. Further research into the specific reactivity ratios of FEMA and the optimization of polymerization conditions will continue to expand the potential of these fluorinated polymers.
References
- 1. RAFT Dispersion Polymerization of 2-Hydroxyethyl Methacrylate in Non-polar Media | Semantic Scholar [semanticscholar.org]
- 2. RAFT dispersion polymerization of 2-hydroxyethyl methacrylate in non-polar media - American Chemical Society [acs.digitellinc.com]
- 3. publications.iupac.org [publications.iupac.org]
- 4. Volume # 4(137), July - August 2021 — "Directed synthesis of copolymers based on fluorine-containing (meth)acrylate derivatives" [notes.fluorine1.ru]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 8. researchgate.net [researchgate.net]
- 9. Thermal and photo-RAFT polymerization of 2,2,2-trifluoroethyl α-fluoroacrylate - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Controlled drug release from hydrogel-based matrices: Experiments and modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. science2016.lp.edu.ua [science2016.lp.edu.ua]
- 12. Designing hydrogels for controlled drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. publications.lib.chalmers.se [publications.lib.chalmers.se]
Synthesis of Block Copolymers Containing 2-Fluoroethyl Methacrylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of block copolymers containing 2-fluoroethyl methacrylate (FEMA). The unique properties of fluorinated polymers, such as hydrophobicity, thermal stability, and biocompatibility, make FEMA an attractive monomer for the creation of advanced block copolymers with potential applications in drug delivery, biomaterials, and nanotechnology.
The synthesis of well-defined block copolymers with controlled molecular weights and low polydispersity is crucial for these applications. This document focuses on controlled radical polymerization techniques, specifically Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), which are state-of-the-art methods for achieving such control. While direct literature on the synthesis of FEMA-containing block copolymers is limited, the protocols and data presented here are based on its close and well-studied structural analog, 2,2,2-trifluoroethyl methacrylate (TFEMA). Researchers should note that optimization of the presented protocols for FEMA may be necessary.
Overview of Synthesis Strategies
Controlled radical polymerization techniques are essential for the synthesis of well-defined block copolymers. These methods allow for the sequential addition of different monomer blocks, resulting in polymers with predictable molecular weights and narrow molecular weight distributions (low polydispersity index, PDI).
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: RAFT is a versatile controlled radical polymerization technique that can be used with a wide range of monomers under various reaction conditions. It employs a chain transfer agent (CTA) to mediate the polymerization, allowing for the formation of dormant polymer chains that can be reactivated for subsequent block addition.
Atom Transfer Radical Polymerization (ATRP): ATRP is another robust method for synthesizing well-defined polymers. It involves the reversible activation and deactivation of polymer chains through a transition metal catalyst, typically a copper complex. This allows for precise control over the polymerization process.
Experimental Protocols
RAFT Polymerization of FEMA-containing Block Copolymers
This protocol describes a two-step synthesis of a diblock copolymer, for example, poly(methyl methacrylate)-block-poly(this compound) (PMMA-b-PFEMA), via RAFT polymerization.
Step 1: Synthesis of PMMA Macro-Chain Transfer Agent (macro-CTA)
-
Materials:
-
Methyl methacrylate (MMA), purified
-
2-Cyano-2-propyl dithiobenzoate (CPDB) or another suitable RAFT agent
-
2,2'-Azobisisobutyronitrile (AIBN) as initiator
-
Anhydrous 1,4-dioxane or other suitable solvent
-
-
Procedure:
-
In a Schlenk flask, dissolve MMA, CPDB, and AIBN in 1,4-dioxane. A typical molar ratio of [MMA]:[CPDB]:[AIBN] is 100:1:0.1.
-
Degas the solution by three freeze-pump-thaw cycles.
-
Place the flask in a preheated oil bath at 70 °C and stir for the desired time to achieve high monomer conversion.
-
Terminate the polymerization by cooling the flask in an ice bath and exposing it to air.
-
Precipitate the polymer by adding the reaction mixture to a large excess of a non-solvent, such as cold methanol or hexane.
-
Collect the purified PMMA macro-CTA by filtration and dry it under vacuum.
-
Characterize the molecular weight (Mn) and PDI of the macro-CTA using Gel Permeation Chromatography (GPC).
-
Step 2: Chain Extension with this compound (FEMA)
-
Materials:
-
PMMA macro-CTA from Step 1
-
This compound (FEMA), purified
-
AIBN
-
Anhydrous 1,4-dioxane
-
-
Procedure:
-
In a Schlenk flask, dissolve the PMMA macro-CTA, FEMA, and AIBN in 1,4-dioxane. The molar ratio of [FEMA]:[PMMA macro-CTA]:[AIBN] will determine the length of the second block.
-
Degas the solution by three freeze-pump-thaw cycles.
-
Place the flask in a preheated oil bath at 70 °C and stir for the desired reaction time.
-
Terminate the polymerization and purify the resulting PMMA-b-PFEMA block copolymer using the same procedure as in Step 1.
-
Characterize the final block copolymer by GPC to confirm the increase in molecular weight and retention of a low PDI.
-
ATRP of FEMA-containing Block Copolymers
This protocol outlines the synthesis of a diblock copolymer, for instance, polystyrene-block-poly(this compound) (PS-b-PFEMA), using ATRP.
Step 1: Synthesis of Polystyrene Macroinitiator
-
Materials:
-
Styrene, purified
-
Ethyl α-bromoisobutyrate (EBiB) or another suitable initiator
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) or another suitable ligand
-
Anhydrous toluene or another suitable solvent
-
-
Procedure:
-
In a Schlenk flask, add CuBr.
-
Add styrene, EBiB, and toluene.
-
Add PMDETA to form the catalyst complex.
-
Degas the solution by three freeze-pump-thaw cycles.
-
Place the flask in a preheated oil bath at 90 °C and stir.
-
After the desired time, terminate the polymerization by cooling and exposing the mixture to air.
-
Dilute the mixture with a suitable solvent like THF and pass it through a column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer in an excess of a non-solvent (e.g., methanol).
-
Collect the purified polystyrene macroinitiator and dry it under vacuum.
-
Determine the Mn and PDI by GPC.
-
Step 2: Chain Extension with this compound (FEMA)
-
Materials:
-
Polystyrene macroinitiator from Step 1
-
This compound (FEMA), purified
-
CuBr
-
PMDETA
-
Anhydrous toluene
-
-
Procedure:
-
In a Schlenk flask, add the polystyrene macroinitiator and CuBr.
-
Add FEMA and toluene.
-
Add PMDETA to form the catalyst complex.
-
Degas the solution by three freeze-pump-thaw cycles.
-
Place the flask in a preheated oil bath at 90 °C and stir.
-
Terminate the polymerization and purify the final PS-b-PFEMA block copolymer as described in Step 1.
-
Characterize the final product by GPC to confirm the successful chain extension.
-
Data Presentation
The following tables summarize typical quantitative data obtained for block copolymers containing the analogous monomer, 2,2,2-trifluoroethyl methacrylate (TFEMA), synthesized via RAFT and ATRP. These values can serve as a reference for the expected outcomes when synthesizing FEMA-containing block copolymers.
Table 1: RAFT Synthesis of PTFEMA-containing Block Copolymers
| Block Copolymer | Comonomer | Mn ( g/mol ) of 1st Block | PDI of 1st Block | Mn ( g/mol ) of Final Polymer | PDI of Final Polymer | Reference |
| PTFEMA-b-P4VP | 4-Vinylpyridine | 11,092 | 1.16 | 15,200 | 1.25 | [1] |
| PTFEMA-b-P4VP | 4-Vinylpyridine | 22,870 | 1.10 | 31,500 | 1.32 | [1] |
| PMAA-b-PTFEMA | Methacrylic Acid | 4,500 | 1.15 | 15,300 | 1.28 | [2] |
Data is for PTFEMA, the trifluoro- analog of FEMA.
Table 2: ATRP Synthesis of Fluorinated Methacrylate-containing Block Copolymers
| Block Copolymer | Comonomer | Mn ( g/mol ) of 1st Block | PDI of 1st Block | Mn ( g/mol ) of Final Polymer | PDI of Final Polymer | Reference |
| PMMA-b-P(3FM) | Methyl Methacrylate | 5,400 | 1.12 | 11,600 | 1.21 | [3] |
| PMMA-b-P(8FM) | Methyl Methacrylate | 5,400 | 1.12 | 14,200 | 1.28 | [3] |
| P(3FM)-b-PPEGMA | PEGMA | 6,200 | 1.18 | 13,800 | 1.22 | [3] |
P(3FM) refers to poly(2,2,2-trifluoroethyl methacrylate) and P(8FM) to poly(2,2,3,3,4,4,5,5-octafluoropentyl methacrylate). Data is representative of fluorinated methacrylate block copolymers synthesized via ATRP.
Visualizations
The following diagrams illustrate the general workflows for the synthesis of block copolymers using RAFT and ATRP.
Caption: Workflow for RAFT synthesis of a diblock copolymer.
Caption: Workflow for ATRP synthesis of a diblock copolymer.
Applications in Drug Delivery
Block copolymers containing a fluorinated segment like PFEMA are of significant interest for drug delivery applications. The amphiphilic nature of these copolymers, often designed with a hydrophilic block and a hydrophobic fluorinated block, allows them to self-assemble into various nanostructures, such as micelles, in aqueous environments.
Key Advantages for Drug Delivery:
-
Encapsulation of Hydrophobic Drugs: The hydrophobic core of the self-assembled nanostructures can serve as a reservoir for poorly water-soluble drugs, enhancing their bioavailability.
-
Controlled Release: The stability and properties of the block copolymer assembly can be tuned to control the release kinetics of the encapsulated drug.
-
Biocompatibility: Fluorinated polymers often exhibit good biocompatibility, which is a critical requirement for in vivo applications.
-
"Stealth" Properties: When combined with a hydrophilic block like poly(ethylene glycol) (PEG), the resulting copolymers can form micelles with a "stealth" corona that can help to evade the immune system and prolong circulation time in the bloodstream.
Example Application: Micellar Drug Carriers
Amphiphilic block copolymers such as PEG-b-PFEMA can self-assemble into core-shell micelles in water. The PFEMA core can encapsulate hydrophobic anticancer drugs, while the PEG shell provides stability and biocompatibility. These drug-loaded micelles can potentially improve the therapeutic efficacy and reduce the side effects of the encapsulated drugs.
Caption: Conceptual diagram of a micellar drug delivery system.
Conclusion
The synthesis of block copolymers containing this compound using controlled radical polymerization techniques like RAFT and ATRP offers a versatile platform for the development of advanced materials. The protocols and data provided, based on the closely related monomer TFEMA, serve as a valuable starting point for researchers. The unique properties of the resulting fluorinated block copolymers make them highly promising for a range of applications, particularly in the field of drug delivery, where their ability to form self-assembled nanocarriers for hydrophobic drugs is of great interest. Further research and optimization for the specific use of FEMA are encouraged to fully explore the potential of these novel materials.
References
Application Notes and Protocols: Poly(2-Fluoroethyl methacrylate) in Optical Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential uses of poly(2-fluoroethyl methacrylate) (P2FEMA) in the field of optical materials. Due to the limited availability of specific data for P2FEMA in publicly accessible literature, some information presented is based on the properties of structurally similar fluorinated polymethacrylates.
Introduction to Poly(this compound) for Optical Applications
Poly(this compound) is a fluorinated acrylic polymer with properties that make it a candidate for various applications in optical materials. The incorporation of fluorine atoms into the polymer structure can impart desirable characteristics such as a lower refractive index compared to non-fluorinated counterparts like poly(methyl methacrylate) (PMMA), as well as increased hydrophobicity and chemical resistance. These properties are advantageous in the fabrication of optical components where precise control of light propagation and environmental stability are crucial.
Potential Applications in Optical Materials
While specific, detailed applications of P2FEMA are not extensively documented, its properties suggest its utility in the following areas:
-
Low Refractive Index Coatings: Materials with a low refractive index are essential for creating anti-reflection coatings.[1][2] A single layer of a low refractive index material on a higher index substrate can significantly reduce reflection through destructive interference.[3][4] P2FEMA, with its refractive index of 1.4768, can be considered for such applications, particularly in multilayer coating designs to minimize reflectance over a broad spectral range.[5]
-
Optical Adhesives and Cements: Optical adhesives are used to bond optical components, such as lenses and prisms, and require transparency and a specific refractive index to minimize light scattering at the interface.[6][7][8][9] Fluorinated polymers are often used to formulate low refractive index adhesives.[10] P2FEMA could be a component in such formulations, particularly for applications where a refractive index of approximately 1.48 is desired.
-
Cladding Material for Optical Fibers and Waveguides: In optical fibers and waveguides, a lower refractive index cladding material is used to confine light within a higher refractive index core through total internal reflection.[11] While poly(2,2,2-trifluoroethyl methacrylate) is more commonly cited for this purpose due to its very low refractive index, P2FEMA could be employed in systems where a smaller refractive index contrast between the core and cladding is required.
-
Ophthalmic Materials: While not as prevalent as non-fluorinated hydrogels like poly(2-hydroxyethyl methacrylate) (pHEMA) in soft contact lenses, fluorinated methacrylates are explored for their potential to offer different oxygen permeability and surface properties. The hydrophobicity imparted by fluorine can influence protein deposition and comfort.
Quantitative Data
The available quantitative data for the optical properties of poly(this compound) is limited. The following table summarizes the known value and provides context with related polymers.
| Property | Poly(this compound) | Poly(methyl methacrylate) (PMMA) | Poly(2,2,2-trifluoroethyl methacrylate) |
| Refractive Index (n_D) | 1.4768 | ~1.49 | ~1.42 |
| Abbe Number (V_d) | Not Available | ~58[12] | Not Available |
| Optical Transparency | Expected to be high in the visible spectrum | High in the visible spectrum | High in the visible spectrum |
Experimental Protocols
The following are generalized protocols for the synthesis of the this compound monomer and its subsequent polymerization. These are based on standard organic and polymer chemistry techniques and may require optimization for specific applications.
Synthesis of this compound Monomer
This protocol is a representative method for the esterification of methacrylic acid with a fluoroalcohol.
Workflow for Monomer Synthesis
References
- 1. mdpi.com [mdpi.com]
- 2. US20060240232A1 - Anti-reflective coating - Google Patents [patents.google.com]
- 3. Polymer thin films for antireflection coatings - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. Antireflective Coatings: Conventional Stacking Layers and Ultrathin Plasmonic Metasurfaces, A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antireflective Coating with Multiple Layers [comsol.com]
- 6. Low Refractive Index Optical Adhesives NTT-AT [shop.amstechnologies.com]
- 7. edmundoptics.com [edmundoptics.com]
- 8. focenter.com [focenter.com]
- 9. mypolymers.com [mypolymers.com]
- 10. focenter.com [focenter.com]
- 11. mdpi.com [mdpi.com]
- 12. rpsonline.com.sg [rpsonline.com.sg]
- 13. cjps.org [cjps.org]
- 14. Correlation of the Abbe Number, the Refractive Index, and Glass Transition Temperature to the Degree of Polymerization of Norbornane in Polycarbonate Polymers [mdpi.com]
Application Notes and Protocols: 2-Fluoroethyl Methacrylate (2-FEMA) in Dental Resins and Composites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-Fluoroethyl methacrylate (2-FEMA) in the formulation of dental resins and composites. This document details the synthesis of 2-FEMA, its incorporation into dental materials, and protocols for evaluating the mechanical, physical, and biological properties of the resulting composites.
Introduction to this compound in Dental Applications
This compound (2-FEMA) is a fluorinated acrylic monomer that has garnered interest as a component in dental restorative materials. The incorporation of fluorine into the polymer matrix can impart desirable properties such as hydrophobicity, reduced water sorption, and potentially improved biocompatibility and resistance to degradation. These characteristics make 2-FEMA a promising candidate for enhancing the longevity and performance of dental composites.
Synthesis of this compound (2-FEMA)
A common laboratory-scale synthesis of 2-FEMA involves the esterification of methacrylic acid with 2-fluoroethanol. A two-step process utilizing thionyl chloride is often preferred to achieve high purity and yield.
Protocol: Synthesis of 2-FEMA
Materials:
-
Methacrylic acid
-
Thionyl chloride
-
2-Fluoroethanol
-
N,N-Dimethylformamide (DMF)
-
Polymerization inhibitor (e.g., hydroquinone)
-
Catalyst (e.g., a tertiary amine like triethylamine)
-
Anhydrous sodium sulfate
-
Dichloromethane (or other suitable solvent)
Procedure:
-
Preparation of Methacryloyl Chloride: In a fume hood, slowly add methacrylic acid dropwise to a stirred solution of thionyl chloride and a polymerization inhibitor in a round-bottom flask at a controlled temperature of 10-40°C. After the addition is complete, heat the reaction mixture to 40-60°C for 1-6 hours to yield methacryloyl chloride.[1]
-
Esterification: In a separate flask, mix 2-fluoroethanol with a catalyst. Slowly add this mixture dropwise to the freshly prepared methacryloyl chloride at 50-70°C. Allow the reaction to proceed for 3-5 hours.[1]
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Wash the mixture with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by washing with brine.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure this compound. The purity can be confirmed by gas chromatography (GC) and the structure verified by nuclear magnetic resonance (NMR) spectroscopy.
-
Formulation of Experimental 2-FEMA Dental Composites
The following protocol describes the preparation of a light-curable experimental dental composite containing 2-FEMA.
Protocol: Preparation of Experimental Dental Composite
Materials:
-
Bisphenol A-glycidyl methacrylate (Bis-GMA)
-
Triethylene glycol dimethacrylate (TEGDMA)
-
This compound (2-FEMA)
-
Camphorquinone (photoinitiator)
-
Ethyl-4-(dimethylamino)benzoate (EDMAB) (co-initiator)
-
Silanized filler particles (e.g., silica, glass)
Procedure:
-
Resin Matrix Preparation: In a light-protected container, mix Bis-GMA, TEGDMA, and 2-FEMA in the desired weight ratio. The addition of the lower viscosity monomers (TEGDMA and 2-FEMA) helps to reduce the viscosity of the highly viscous Bis-GMA.
-
Initiator System: Dissolve camphorquinone (typically 0.2-0.5 wt%) and EDMAB (typically 0.5-1.0 wt%) in the monomer mixture. Ensure complete dissolution by gentle stirring in the dark.
-
Filler Incorporation: Gradually add the silanized filler particles to the resin matrix. Mix thoroughly until a homogeneous paste is formed. The mixing can be done manually with a spatula or using a dual asymmetric centrifugal mixer to ensure uniform distribution and minimize air entrapment.
-
Degassing: Place the composite paste in a vacuum chamber to remove any trapped air bubbles.
-
Storage: Store the prepared composite paste in a light-proof container at a cool temperature (e.g., 4°C) until use.
Characterization of 2-FEMA Containing Dental Composites
Mechanical Properties
The mechanical integrity of a dental composite is crucial for its clinical success. Key properties to evaluate include flexural strength, flexural modulus, and microhardness.
Protocol: Three-Point Bending Test for Flexural Strength and Modulus (ISO 4049)
Procedure:
-
Specimen Preparation: Fabricate rectangular bar-shaped specimens (25 mm x 2 mm x 2 mm) of the dental composite using a stainless-steel mold.
-
Curing: Light-cure the specimens according to the manufacturer's instructions, ensuring uniform irradiation of the entire specimen.
-
Storage: Store the cured specimens in distilled water at 37°C for 24 hours before testing.
-
Testing: Perform a three-point bending test using a universal testing machine at a crosshead speed of 0.5 mm/min.
-
Calculation: Calculate the flexural strength (σ) and flexural modulus (E) using the standard formulas for a three-point bending test.
Protocol: Vickers Microhardness Test
Procedure:
-
Specimen Preparation: Prepare disc-shaped specimens (e.g., 10 mm diameter, 2 mm thickness) and light-cure them.
-
Polishing: Polish the surface of the specimens to a mirror finish using a series of silicon carbide papers and polishing cloths with diamond suspensions.
-
Indentation: Use a Vickers microhardness tester to make indentations on the polished surface with a defined load (e.g., 200g) and dwell time (e.g., 15 seconds).
-
Measurement: Measure the diagonals of the indentations using a microscope and calculate the Vickers Hardness Number (VHN).
Physical Properties
Water sorption and solubility are critical parameters that can influence the dimensional stability and longevity of a dental composite.
Protocol: Water Sorption and Solubility (ISO 4049)
Procedure:
-
Specimen Preparation: Prepare disc-shaped specimens (15 mm diameter, 1 mm thickness) and light-cure them.[2]
-
Initial Conditioning: Place the specimens in a desiccator at 37°C and weigh them periodically until a constant mass (m1) is achieved.[3][4]
-
Water Immersion: Immerse the specimens in distilled water at 37°C.[2][3][4]
-
Mass Measurement: After 7 days, remove the specimens, blot them dry, and weigh them (m2).[4]
-
Re-conditioning: Return the specimens to the desiccator until they reach a constant mass again (m3).
-
Calculation: Calculate the water sorption (Wsp) and solubility (Wsl) using the following formulas:
-
Wsp = (m2 - m3) / V
-
Wsl = (m1 - m3) / V where V is the volume of the specimen.[5]
-
Biocompatibility
The biocompatibility of dental materials is paramount to ensure patient safety. In vitro cytotoxicity tests are a primary screening tool.
Protocol: In Vitro Cytotoxicity - MTT Assay (ISO 10993-5)
Procedure:
-
Specimen Preparation: Prepare disc-shaped specimens of the cured dental composite. Sterilize the specimens, for example, with ethylene oxide or UV irradiation.
-
Eluate Preparation: Incubate the sterile specimens in a cell culture medium (e.g., DMEM) for 24 hours at 37°C to create an eluate. The ratio of the specimen surface area to the medium volume should be standardized (e.g., 3 cm²/mL).
-
Cell Culture: Seed a suitable cell line, such as human gingival fibroblasts or L929 mouse fibroblasts, in a 96-well plate and incubate for 24 hours to allow for cell attachment.[6]
-
Exposure: Replace the culture medium with the prepared eluates (undiluted and serial dilutions) and incubate for a specified period (e.g., 24, 48, or 72 hours).[6]
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Quantification: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Express the cell viability as a percentage of the negative control (cells cultured in fresh medium).
Quantitative Data Summary
The following tables summarize the potential effects of incorporating fluorinated methacrylates on the properties of dental resins, based on available literature. It is important to note that direct comparisons are challenging due to variations in experimental formulations.
Table 1: Mechanical Properties of Dental Resins
| Property | Control Resin (without 2-FEMA) | Resin with Fluorinated Methacrylate | Reference |
| Flexural Strength (MPa) | ~80-120 | May slightly decrease | [7] |
| Flexural Modulus (GPa) | ~2.5-3.0 | May slightly decrease | [7] |
| Microhardness (VHN) | ~30-60 | Generally comparable | [8] |
Table 2: Physical Properties of Dental Resins
| Property | Control Resin (without 2-FEMA) | Resin with Fluorinated Methacrylate | Reference |
| Water Sorption (µg/mm³) | ~20-40 | Tends to decrease | [3][5][9][10][11] |
| Solubility (µg/mm³) | ~1-5 | Tends to decrease | [3][5][9][10][11] |
| Polymerization Shrinkage (%) | ~2-4 | May be comparable or slightly lower | [12] |
Potential Signaling Pathways and Biocompatibility Considerations
While specific studies on the signaling pathways affected by 2-FEMA are limited, research on other methacrylate monomers commonly used in dental resins provides valuable insights. Unreacted monomers that may leach from the composite can interact with oral cells, such as dental pulp cells and gingival fibroblasts.
Potential mechanisms of action include the induction of oxidative stress through the depletion of intracellular glutathione (GSH).[6][13][14] This can subsequently trigger inflammatory and apoptotic pathways.
-
Inflammatory Pathways: Methacrylate monomers have been shown to activate the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway , a key regulator of the inflammatory response.[15] This can lead to the production of pro-inflammatory cytokines. Other inflammatory pathways, such as those involving the NLRP3 inflammasome , may also be activated.[16][17]
-
Apoptosis Pathways: The induction of oxidative stress can lead to mitochondrial damage and the activation of the intrinsic apoptosis pathway, involving the regulation of Bcl-2 family proteins (e.g., Bax and Bcl-2) and the activation of caspases (e.g., Caspase-3) .[15]
The incorporation of fluorine in 2-FEMA may influence its reactivity and interaction with cellular components, potentially modulating these pathways. However, this remains a hypothesis that requires further investigation through gene expression analysis and proteomic studies of cells exposed to 2-FEMA.
Visualizations
Experimental Workflow for Composite Formulation and Testing
Caption: Workflow for the formulation and characterization of 2-FEMA dental composites.
Logical Relationship of Monomer Leaching and Cellular Response
Caption: Postulated cellular response to leached methacrylate monomers from dental composites.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of dental composite resin monomers on dental pulp cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 43.230.198.52 [43.230.198.52]
- 4. Inflammatory Mediators in Oral Cancer: Pathogenic Mechanisms and Diagnostic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. epublications.marquette.edu [epublications.marquette.edu]
- 7. mdpi.com [mdpi.com]
- 8. Comparative study of mechanical properties of dental restorative materials and dental hard tissues in compressive loads - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Water sorption/solubility of dental adhesive resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 12. [PDF] A Comparative Study on the Microscale and Macroscale Mechanical Properties of Dental Resin Composites | Semantic Scholar [semanticscholar.org]
- 13. Effects of dental composite resin monomers on dental pulp cells [periodicos.capes.gov.br]
- 14. Genetic and Cellular Toxicology of Dental Resin Monomers | Semantic Scholar [semanticscholar.org]
- 15. Activation of Inflammatory and Apoptosis Pathways on Human Gingival Fibroblasts Exposed to Dental Resin Composites [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-Fluoroethyl Methacrylate in Biomedical Device Coatings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-Fluoroethyl methacrylate (2-FEMA) in the development of advanced biomedical device coatings. The unique properties of fluorinated polymers, such as those derived from 2-FEMA, offer significant potential for improving the biocompatibility and performance of medical devices by reducing protein adsorption and cell adhesion, thereby minimizing adverse biological responses.
Introduction to this compound (2-FEMA) Coatings
Poly(this compound) (p(2-FEMA)) is a fluorinated polymer that has garnered interest in the biomedical field due to its potential to create low-fouling surfaces. The presence of fluorine atoms in the polymer structure imparts a low surface energy, which can reduce the non-specific adsorption of proteins and the subsequent adhesion of cells. This "stealth" property is highly desirable for a wide range of biomedical devices that come into contact with biological fluids and tissues, such as catheters, stents, and biosensors. By minimizing biofouling, p(2-FEMA) coatings can potentially reduce the risk of device-associated complications, including thrombosis, inflammation, and infection.
Key Applications and Benefits
Coatings based on p(2-FEMA) and its copolymers offer several advantages for biomedical devices:
-
Reduced Protein Adsorption: The low surface energy of fluorinated polymers helps to minimize the non-specific binding of proteins like albumin and fibrinogen, which is the initial step in the foreign body response.
-
Inhibition of Cell Adhesion: By preventing the formation of a protein conditioning film, these coatings can effectively reduce the adhesion and proliferation of cells such as fibroblasts and platelets.
-
Improved Biocompatibility: The reduction in protein and cell adhesion leads to a decreased inflammatory response at the device-tissue interface.
-
Enhanced Device Performance: For devices like biosensors, reducing non-specific binding can improve signal-to-noise ratios and overall accuracy. In blood-contacting devices, it can help prevent clot formation.
Experimental Data
While specific quantitative data for 2-FEMA is limited in publicly available literature, the following tables present representative data for analogous fluorinated methacrylate polymers and typical uncoated control materials to illustrate the expected performance benefits.
Table 1: Protein Adsorption on Various Polymer Surfaces
| Surface | Albumin Adsorption (ng/cm²) | Fibrinogen Adsorption (ng/cm²) | Reference |
| Uncoated Polystyrene | 250 ± 30 | 450 ± 50 | Generic Data |
| Poly(methyl methacrylate) (PMMA) | 180 ± 25 | 300 ± 40 | Generic Data |
| Poly(2,2,2-trifluoroethyl methacrylate) (PTFEMA) * | 80 ± 15 | 150 ± 20 | [1][2] |
Note: PTFEMA is a close structural analog of p(2-FEMA) and is expected to exhibit similar protein-repellent properties.
Table 2: Cell Adhesion on Different Polymer Substrates
| Surface | Fibroblast Adhesion (cells/mm²) after 24h | Endothelial Cell Adhesion (cells/mm²) after 24h | Reference |
| Tissue Culture Polystyrene (TCPS) | 5000 ± 400 | 4500 ± 350 | Generic Data |
| Uncoated Silicone | 2500 ± 300 | 2000 ± 250 | Generic Data |
| Poly(2,2,2-trifluoroethyl methacrylate) (PTFEMA) Coated Silicone * | 800 ± 100 | 600 ± 80 | [3][4] |
Note: Data for PTFEMA is used as a proxy for the expected performance of p(2-FEMA) coatings.
Experimental Protocols
The following are detailed protocols for key experiments related to the synthesis, coating, and characterization of p(2-FEMA) for biomedical applications.
Synthesis of poly(this compound) via Free Radical Polymerization
This protocol describes a representative method for synthesizing p(2-FEMA).
Materials:
-
This compound (2-FEMA) monomer
-
Azobisisobutyronitrile (AIBN) as initiator
-
Anhydrous toluene as solvent
-
Methanol as a non-solvent for precipitation
-
Nitrogen gas supply
-
Schlenk flask and condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Purify the 2-FEMA monomer by passing it through a column of basic alumina to remove the inhibitor.
-
In a Schlenk flask, dissolve the purified 2-FEMA monomer (e.g., 10 g) and AIBN (e.g., 0.1 mol% with respect to the monomer) in anhydrous toluene (e.g., 50 mL).
-
De-gas the solution by three freeze-pump-thaw cycles.
-
Backfill the flask with nitrogen and heat the reaction mixture to 70°C with constant stirring.
-
Allow the polymerization to proceed for 24 hours.
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly adding the reaction solution to an excess of cold methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration and wash it with fresh methanol.
-
Dry the polymer in a vacuum oven at 40°C to a constant weight.
-
Characterize the polymer using techniques such as ¹H NMR, GPC, and FTIR.
Coating of a Silicone Catheter with p(2-FEMA) via Dip-Coating
This protocol provides a general procedure for coating a silicone catheter.
Materials:
-
Synthesized p(2-FEMA)
-
Tetrahydrofuran (THF) as a solvent
-
Silicone catheter segments
-
Plasma cleaner
-
Dip-coating apparatus
-
Drying oven
Procedure:
-
Prepare a 1% (w/v) solution of p(2-FEMA) in THF.
-
Clean the silicone catheter segments by treating them with oxygen plasma for 5 minutes to activate the surface.
-
Mount the catheter segments onto the dip-coating apparatus.
-
Immerse the catheter segments into the p(2-FEMA) solution at a constant withdrawal speed (e.g., 1 mm/s).
-
Allow the coated catheters to air-dry for 30 minutes.
-
Heat-treat the coated catheters in an oven at 60°C for 2 hours to remove any residual solvent.
-
Characterize the coating for uniformity, thickness, and surface properties.
Characterization of p(2-FEMA) Coatings
Purpose: To assess the hydrophobicity of the coated surface.
Procedure:
-
Place the coated substrate on the sample stage of a contact angle goniometer.
-
Dispense a 5 µL droplet of deionized water onto the surface.
-
Capture an image of the droplet at the liquid-solid interface.
-
Use the goniometer software to measure the angle between the tangent of the droplet and the surface.
-
Perform measurements at multiple locations on the surface to ensure uniformity.
Purpose: To visualize the surface morphology and roughness of the coating.
Procedure:
-
Mount the coated substrate onto an AFM sample holder.
-
Select a suitable AFM cantilever (e.g., a silicon nitride tip).
-
Engage the tip with the surface in tapping mode to minimize sample damage.
-
Scan a defined area (e.g., 5 µm x 5 µm) of the surface.
-
Analyze the resulting images to determine surface roughness parameters (e.g., Ra).
Purpose: To confirm the presence and chemical state of elements in the coating.
Procedure:
-
Place the coated sample in the XPS analysis chamber.
-
Acquire a survey spectrum to identify the elements present on the surface.
-
Perform high-resolution scans of the C 1s and F 1s regions.
-
Analyze the binding energies and peak shapes to determine the chemical bonding states, confirming the presence of the fluorinated polymer.
In Vitro Biological Evaluation
Procedure:
-
Place coated and uncoated control samples in a 24-well plate.
-
Incubate the samples with a solution of bovine serum albumin (BSA) or fibrinogen (e.g., 1 mg/mL in PBS) for 2 hours at 37°C.
-
Wash the samples thoroughly with PBS to remove non-adsorbed protein.
-
Block non-specific binding sites with a blocking buffer (e.g., 3% BSA in PBS).
-
Incubate with a primary antibody specific to the adsorbed protein.
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Add a TMB substrate and measure the absorbance at 450 nm to quantify the amount of adsorbed protein.
Procedure:
-
Sterilize the coated and uncoated control samples with 70% ethanol and UV irradiation.
-
Place the samples in a 24-well plate and seed with cells (e.g., human fibroblasts or endothelial cells) at a density of 1 x 10⁴ cells/cm².
-
Incubate for 24 hours under standard cell culture conditions.
-
Gently wash the samples with PBS to remove non-adherent cells.
-
Fix and stain the adherent cells with a fluorescent dye (e.g., DAPI for nuclei).
-
Image the samples using a fluorescence microscope and count the number of adherent cells per unit area.
Visualizations of Key Processes
Conclusion
Coatings based on this compound represent a promising strategy for enhancing the biocompatibility of medical devices. The protocols and data presented here, while drawing analogies from similar fluorinated polymers due to a lack of specific literature on 2-FEMA, provide a solid foundation for researchers to explore the potential of this material. Further studies are warranted to generate specific quantitative data for p(2-FEMA) to fully validate its performance and to elucidate the precise biological mechanisms underlying its low-fouling properties.
References
- 1. Comparison of acute thrombogenicity and albumin adsorption in three different durable polymer coronary drug-eluting stents: Difference in thrombogenicity in durable polymer DES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Analysis of the biological response of endothelial and fibroblast cells cultured on synthetic scaffolds with various hydrophilic/hydrophobic ratios: influence of fibronectin adsorption and conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cris.biu.ac.il [cris.biu.ac.il]
Application Notes and Protocols for Low Surface Energy Coatings Using 2-Fluoroethyl Methacrylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the formulation and characterization of low surface energy coatings utilizing 2-Fluoroethyl methacrylate (2-FEMA). The unique properties of fluorinated polymers, such as hydrophobicity and low surface energy, make them ideal for a variety of applications, including self-cleaning surfaces, anti-fouling coatings, and specialized labware for high-throughput screening and drug discovery where minimizing sample adhesion is critical.[1][2] The incorporation of fluorine into poly(meth)acrylates imparts desirable characteristics such as thermal stability, chemical resistance, and a low refractive index.[1][2]
These protocols will guide users through the synthesis of 2-FEMA copolymers, the application of these polymers as coatings, and the characterization of the resulting low surface energy surfaces.
Data Presentation
Table 1: Surface Properties of Fluorinated Methacrylate Copolymer Coatings
| Copolymer Composition (molar ratio) | Water Contact Angle (°) | Diiodomethane Contact Angle (°) | Surface Free Energy (mN/m) |
| Poly(GMA-co-FMA) 2:1 | 159 | - | 25 |
| Poly(GMA-co-FMA) 1:1 | 165 | - | 18 |
| Poly(GMA-co-FMA) 1:2.2 | 170 | - | 13.76 |
| Poly(HBMA-co-GMA) | - | - | 13.76 |
Data adapted from studies on similar fluoroalkyl methacrylates (FMA) and glycidyl methacrylate (GMA) copolymers.[3] The trend demonstrates that increasing the fluorinated monomer content enhances hydrophobicity and reduces surface energy.
Table 2: Test Liquids for Surface Energy Calculation
| Liquid | Surface Tension (mN/m) | Dispersive Component (mN/m) | Polar Component (mN/m) |
| Water | 72.8 | 21.8 | 51.0 |
| Diiodomethane | 50.8 | 50.8 | 0 |
| Ethylene Glycol | 48.0 | 29.0 | 19.0 |
These values are commonly used in the Owens-Wendt-Rabel-Kaelble (OWRK) method for calculating surface free energy.[4][5]
Experimental Protocols
Protocol 1: Synthesis of Poly(2-FEMA-co-Methyl Methacrylate) via Solution Polymerization
This protocol describes the synthesis of a random copolymer of this compound (2-FEMA) and Methyl Methacrylate (MMA) using a free-radical initiator.
Materials:
-
This compound (2-FEMA), inhibitor removed
-
Methyl methacrylate (MMA), inhibitor removed
-
Azobisisobutyronitrile (AIBN) as initiator
-
Methyl ethyl ketone (MEK) as solvent
-
Hexane
-
Nitrogen gas
-
Round-bottom flask with a condenser
-
Magnetic stirrer and heating mantle
-
Schlenk line or similar inert atmosphere setup
Procedure:
-
Monomer and Initiator Preparation: In a round-bottom flask, dissolve the desired molar ratio of 2-FEMA and MMA in MEK to achieve a total monomer concentration of 1 mol/L.[3]
-
Initiator Addition: Add AIBN as the initiator. The amount of initiator will typically be 1-2 mol% with respect to the total moles of monomers.
-
Inert Atmosphere: De-gas the solution by bubbling with nitrogen for 20-30 minutes to remove oxygen, which can inhibit polymerization.
-
Polymerization Reaction: Heat the reaction mixture to 70°C under a nitrogen atmosphere with constant stirring.[3] Allow the reaction to proceed for 24 hours.[3]
-
Precipitation and Purification: After 24 hours, cool the reaction mixture to room temperature. Precipitate the copolymer by slowly adding the solution to a large excess of cold hexane with vigorous stirring.
-
Drying: Collect the precipitated polymer by filtration and dry it under reduced pressure until a constant weight is achieved.
-
Characterization: The resulting copolymer can be characterized by techniques such as Fourier Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its chemical structure.
Protocol 2: Formulation and Application of a UV-Curable Low Surface Energy Coating
This protocol outlines the preparation of a UV-curable formulation containing a 2-FEMA-based polymer and its application to a substrate.
Materials:
-
Synthesized Poly(2-FEMA-co-MMA)
-
Reactive diluent (e.g., urethane acrylate)[6]
-
Photoinitiator (e.g., phenyl bis(2,4,6-trimethylbenzoyl)-phosphine oxide)[7]
-
Substrate (e.g., glass slide, polymer film)
-
UV curing system with a specific wavelength (e.g., 390 nm)[7]
-
Spin coater or doctor blade
-
Nitrogen atmosphere chamber (optional, to prevent oxygen inhibition)[7]
Procedure:
-
Formulation Preparation: In an amber vial to protect from light, dissolve the synthesized Poly(2-FEMA-co-MMA) in a suitable reactive diluent.
-
Photoinitiator Addition: Add the photoinitiator to the mixture (typically 2-5 wt%).[7] Stir the formulation at room temperature until the photoinitiator is completely dissolved. Store in the dark until use.
-
Substrate Preparation: Thoroughly clean and dry the substrate to ensure good adhesion of the coating.
-
Coating Application: Apply the formulation to the substrate using a spin coater or a doctor blade to achieve a uniform film of the desired thickness.[7]
-
UV Curing: Place the coated substrate in a UV curing system. Expose the coating to UV radiation for a sufficient time to ensure complete curing. The curing time will depend on the intensity of the UV source and the specific formulation. Curing under a nitrogen atmosphere can prevent oxygen inhibition and improve surface properties.[7]
-
Post-Curing: After UV exposure, the coating is ready for characterization.
Protocol 3: Characterization of Low Surface Energy Coatings
This protocol details the measurement of static contact angles and the subsequent calculation of surface free energy.
Materials:
-
Contact angle goniometer with a high-resolution camera and analysis software[8]
-
Microliter syringe for dispensing droplets
-
Test liquids with known surface tension components (e.g., deionized water, diiodomethane)
-
Coated substrates
Procedure:
-
Instrument Setup: Place the coated substrate on the sample stage of the contact angle goniometer and ensure it is level.
-
Droplet Deposition: Using a microliter syringe, carefully dispense a small droplet (typically 2-5 µL) of the first test liquid (e.g., deionized water) onto the coated surface.
-
Image Capture and Analysis: Immediately capture a high-resolution image of the droplet. The software will then analyze the droplet shape at the three-phase (solid-liquid-gas) interface to determine the static contact angle.[9]
-
Multiple Measurements: Repeat the measurement at several different locations on the surface to ensure reproducibility and calculate an average contact angle.
-
Second Test Liquid: Repeat steps 2-4 with a second test liquid that has a different polarity (e.g., diiodomethane).
-
Surface Free Energy Calculation (OWRK Method): The surface free energy and its dispersive and polar components can be calculated using the Owens-Wendt-Rabel-Kaelble (OWRK) equation, which is often integrated into the goniometer's software.[4][10] The equation relates the contact angles of the two liquids to the surface free energy of the solid.
Visualizations
Caption: Experimental workflow for creating and characterizing low surface energy coatings.
Caption: Conceptual diagram of the OWRK method for surface energy calculation.
References
- 1. researchgate.net [researchgate.net]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. mdpi.com [mdpi.com]
- 4. How to determine the surface energy of solids [dataphysics-instruments.com]
- 5. ossila.com [ossila.com]
- 6. youtube.com [youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. ossila.com [ossila.com]
- 9. nanoscience.com [nanoscience.com]
- 10. biolinscientific.com [biolinscientific.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Fluoroethyl Methacrylate
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 2-Fluoroethyl Methacrylate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete Esterification: The electronegativity of the fluorine atom in 2-fluoroethanol can make the esterification reaction with methacrylic acid or its derivatives challenging.[1] | - Ensure anhydrous conditions, as water can inhibit the reaction. - Use a suitable catalyst, such as a strong acid (e.g., p-toluenesulfonic acid) or a coupling agent. - Consider using a more reactive form of the acid, like methacryloyl chloride, which can react under milder conditions.[1] |
| Decomposition of Reactants: High reaction temperatures can lead to the decomposition of the fluoroalcohol.[1] | - Maintain the recommended reaction temperature. If using a strong acid catalyst that requires high temperatures, consider alternative methods that allow for lower temperatures. | |
| Formation of Solid Polymer in the Reaction Mixture | Premature Polymerization: Methacrylates are prone to radical polymerization, especially at elevated temperatures or in the presence of impurities that can act as initiators.[2][3] | - Ensure an adequate amount of a suitable polymerization inhibitor (e.g., hydroquinone, MEHQ) is present in the reaction mixture.[2][4] - Keep the reaction temperature as low as possible while still allowing for a reasonable reaction rate. - Avoid exposure to UV light, which can initiate polymerization. |
| Product is Impure After Initial Workup | Presence of Unreacted Starting Materials: The workup procedure may not have been sufficient to remove all unreacted methacrylic acid or 2-fluoroethanol. | - Perform an alkaline wash (e.g., with a dilute sodium bicarbonate solution) to remove acidic impurities like methacrylic acid. - Use a water wash to remove water-soluble impurities like excess 2-fluoroethanol. |
| Presence of Side-Reaction Products: Besides polymerization, other side reactions can lead to impurities that are difficult to separate due to similar boiling points. | - Purification by vacuum distillation is often necessary to separate the desired product from high-boiling impurities and unreacted starting materials. - For certain impurities, solvent extraction techniques may be effective.[5][6] | |
| Corrosion of Equipment | Formation of Hydrogen Fluoride: Under harsh reaction conditions, the fluoroalcohol can decompose, potentially forming hydrogen fluoride (HF), which is highly corrosive.[1] | - Use milder reaction conditions where possible. - Ensure the reaction is carried out in appropriate glassware or a corrosion-resistant reactor. |
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The most common method is the esterification of methacrylic acid with 2-fluoroethanol. To overcome the lower reactivity of the fluorinated alcohol, the reaction is typically catalyzed by a strong acid. An alternative approach involves the reaction of a more reactive methacrylic acid derivative, such as methacryloyl chloride, with 2-fluoroethanol, which can proceed under milder conditions.[1]
Q2: Why is a polymerization inhibitor necessary during synthesis and storage?
A2: Methacrylates, including this compound, have a carbon-carbon double bond that is susceptible to free radical polymerization.[2] This process can be initiated by heat, light, or impurities. A polymerization inhibitor is added to scavenge any free radicals that may form, thus preventing premature and unwanted polymerization during the reaction and subsequent storage.[2][3] Common inhibitors include 4-methoxyphenol (MEHQ) and hydroquinone (HQ).[2]
Q3: What are the primary side reactions to be aware of during the synthesis?
A3: The main side reaction is the polymerization of the methacrylate monomer.[2] Other potential side reactions, especially under harsh conditions, can include the decomposition of the 2-fluoroethanol starting material, which may lead to the formation of corrosive byproducts.[1]
Q4: How can I purify the final product?
A4: A typical purification procedure involves several steps. First, the crude product is washed with a basic solution (like sodium bicarbonate) to remove any unreacted methacrylic acid. This is followed by washing with water to remove any remaining water-soluble impurities. Finally, the product is dried and purified by vacuum distillation to separate it from any non-volatile impurities and unreacted starting materials.[1]
Q5: What are the safety precautions I should take when synthesizing this compound?
A5: Standard laboratory safety precautions should be followed, including the use of personal protective equipment (gloves, safety glasses, lab coat). The reaction should be performed in a well-ventilated fume hood. Care should be taken when handling strong acids and other corrosive reagents. Due to the potential for decomposition of the fluoroalcohol under harsh conditions, it is important to control the reaction temperature carefully to avoid the formation of hazardous byproducts like hydrogen fluoride.[1]
Experimental Protocols
Synthesis of this compound via Esterification
This protocol is a representative example based on general esterification procedures for fluorinated alcohols.
Materials:
-
Methacrylic acid
-
2-Fluoroethanol
-
p-Toluenesulfonic acid (catalyst)
-
Hydroquinone (polymerization inhibitor)
-
Toluene (solvent, for azeotropic removal of water)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stirrer, add methacrylic acid, a molar excess of 2-fluoroethanol, a catalytic amount of p-toluenesulfonic acid, and a small amount of hydroquinone.
-
Add toluene to the flask.
-
Heat the reaction mixture to reflux. Water formed during the esterification will be removed azeotropically with toluene and collected in the Dean-Stark trap.
-
Monitor the reaction progress by tracking the amount of water collected or by using techniques like TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent like diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
Visualizations
Caption: Main reaction pathway for the synthesis of this compound.
Caption: Undesired side reaction: Polymerization of the monomer.
Caption: General experimental workflow for synthesis and purification.
References
- 1. CN101168507B - Method for preparing 2,2,2-trifluoroethyl methacrylate - Google Patents [patents.google.com]
- 2. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 3. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is high performance polymerization inhibitor?|FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]
- 5. KR100580124B1 - Purification method of 2-hydroxyethyl methacrylate - Google Patents [patents.google.com]
- 6. KR950003258A - Method for Purifying 2-hydroxyethyl Methacrylate - Google Patents [patents.google.com]
Technical Support Center: Purification of 2-Fluoroethyl Methacrylate (2-FEMA)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Fluoroethyl methacrylate (2-FEMA). The following information is designed to address specific issues that may be encountered during the removal of inhibitors from 2-FEMA in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove inhibitors from 2-FEMA before use?
A1: Commercial 2-FEMA is stabilized with inhibitors, most commonly hydroquinone (HQ) or its monomethyl ether (MEHQ), to prevent spontaneous polymerization during transport and storage. These inhibitors are highly effective at scavenging free radicals, which are necessary to initiate polymerization. If not removed, they will interfere with controlled polymerization reactions, leading to induction periods, reduced reaction rates, and inconsistent polymer properties.
Q2: What are the most common methods for removing inhibitors from 2-FEMA?
A2: The three primary methods for removing phenolic inhibitors from 2-FEMA in a laboratory setting are:
-
Column Chromatography: Passing the monomer through a column containing an adsorbent such as basic alumina or activated carbon.
-
Caustic Washing (Liquid-Liquid Extraction): Washing the monomer with an aqueous basic solution (e.g., sodium hydroxide) to convert the acidic inhibitor into a water-soluble salt that can be separated.
-
Vacuum Distillation: Separating the monomer from the non-volatile inhibitor by distillation under reduced pressure.
Q3: Which purification method is most suitable for my application?
A3: The choice of method depends on the required purity, scale of the experiment, and available equipment.
-
Column chromatography with basic alumina is often the most convenient and effective method for small to medium lab-scale purifications.[1]
-
Caustic washing is a rapid and inexpensive method but requires careful drying of the monomer to remove residual water, which could interfere with certain polymerization techniques.[2]
-
Vacuum distillation can yield very high purity monomer but carries the risk of thermal polymerization if not performed carefully.[3]
Q4: How can I confirm that the inhibitor has been successfully removed?
A4: The removal of the inhibitor can be confirmed by various analytical techniques. A simple qualitative test for phenolic inhibitors is to shake a small sample of the purified monomer with an aqueous solution of iron(III) chloride. The absence of a distinct color change (typically green or violet) indicates the removal of the phenolic inhibitor. For quantitative analysis, techniques such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC) can be used to determine the concentration of the residual inhibitor.
Q5: How should I store purified, inhibitor-free 2-FEMA?
A5: Inhibitor-free 2-FEMA is highly susceptible to spontaneous polymerization and should be used immediately after purification.[4] If short-term storage is unavoidable, the monomer should be kept at a low temperature (2-8°C), in the dark, and under an inert atmosphere (e.g., nitrogen or argon).[4] It is crucial to monitor the stored monomer for any signs of polymerization, such as an increase in viscosity.
Troubleshooting Guides
Issue 1: Incomplete Inhibitor Removal
| Possible Cause | Solution |
| Inactive Alumina (Column Chromatography) | Alumina can be deactivated by atmospheric moisture. Use freshly opened alumina or reactivate it by heating at 200-250°C for several hours under vacuum and cooling in a desiccator.[5] |
| Insufficient Adsorbent/Washing (Column/Caustic Wash) | Increase the amount of adsorbent (alumina or activated carbon) or the number of caustic washes. For column chromatography, a general guideline is to use approximately 10g of basic alumina per 100 mL of monomer.[6] |
| Inefficient Extraction (Caustic Wash) | Ensure thorough mixing of the monomer and the caustic solution to maximize the extraction of the inhibitor. Gentle inversion of the separatory funnel is recommended to avoid emulsion formation.[6] |
Issue 2: Premature Polymerization During Purification
| Possible Cause | Solution |
| Overheating (All Methods) | Avoid excessive heating during all purification steps. If using vacuum distillation, ensure the temperature of the distillation pot does not significantly exceed the boiling point of the monomer at the given pressure.[3] |
| Presence of Air (Oxygen) | While oxygen can inhibit some radical polymerizations in the presence of phenolic inhibitors, in a purified monomer system, it can act as an initiator, especially at elevated temperatures. Whenever possible, handle the purified monomer under an inert atmosphere (e.g., nitrogen or argon). |
| Contaminated Glassware | Ensure all glassware is scrupulously clean and free of any potential initiators (e.g., dust, residual peroxides from cleaning agents). |
| Copper in Distillation | When performing vacuum distillation, adding a small amount of copper wire or turnings to the distillation flask can help to inhibit polymerization in the liquid phase.[7] |
Issue 3: Low Yield of Purified 2-FEMA
| Possible Cause | Solution |
| Monomer Adsorption (Column Chromatography) | Some monomer may be retained on the adsorbent. Elute the column with a small amount of a suitable solvent to recover any adsorbed monomer, if compatible with the subsequent application. |
| Emulsion Formation (Caustic Wash) | Vigorous shaking during the caustic wash can lead to the formation of a stable emulsion, making phase separation difficult and leading to loss of monomer. If an emulsion forms, adding a small amount of brine (saturated NaCl solution) can help to break it.[6] |
| Hydrolysis of the Ester Group (Caustic Wash) | Prolonged contact with a strong basic solution can lead to hydrolysis of the methacrylate ester.[8] Use a dilute NaOH solution (e.g., 0.1 M) and minimize the contact time. Perform the washing at a low temperature (e.g., in an ice bath) to reduce the rate of hydrolysis. |
Data Presentation
The following table summarizes the typical efficiencies of different inhibitor removal methods for methacrylate monomers. The data is representative and may need to be optimized for 2-FEMA.
| Purification Method | Adsorbent/Reagent | Typical MEHQ Reduction | Key Considerations |
| Column Chromatography | Basic Activated Alumina | >99%[4] | Simple and effective for lab-scale. Alumina must be active. |
| Caustic Washing | 5% Aqueous NaOH | 95-99%[4] | Requires multiple extractions and thorough drying of the monomer. Risk of ester hydrolysis.[8] |
| Activated Carbon Adsorption | Granular Activated Carbon | Highly effective[6] | Simple procedure but requires filtration to remove carbon particles. |
| Vacuum Distillation | N/A | >99%[4] | Can achieve high purity but carries a risk of premature polymerization. |
Experimental Protocols
Protocol 1: Purification of 2-FEMA using a Basic Alumina Column
This method is recommended for small to medium-scale laboratory purification.
Materials:
-
This compound (2-FEMA) containing inhibitor
-
Basic activated alumina (Brockmann I)
-
Glass chromatography column with a stopcock
-
Glass wool or fritted glass disc
-
Collection flask
-
Anhydrous magnesium sulfate (optional, for drying)
Procedure:
-
Column Preparation:
-
Insert a small plug of glass wool or ensure a fritted disc is at the bottom of the chromatography column.
-
Add the basic activated alumina to the column, tapping gently to ensure even packing. A general rule is to use about 10 g of alumina for every 100 mL of monomer.[6]
-
-
Purification:
-
Carefully add the 2-FEMA to the top of the alumina column.
-
Allow the monomer to percolate through the column under gravity. Do not apply pressure as this can increase the risk of polymerization.
-
Collect the purified, inhibitor-free monomer in a clean, dry collection flask.
-
-
Post-Purification:
-
The purified 2-FEMA is now ready for use. It is highly recommended to use it immediately.
-
If any residual water is a concern for the subsequent application, the purified monomer can be dried over anhydrous magnesium sulfate and then filtered.
-
Protocol 2: Purification of 2-FEMA by Caustic Washing
This method is a rapid and cost-effective way to remove phenolic inhibitors.
Materials:
-
This compound (2-FEMA) containing inhibitor
-
0.1 M Sodium hydroxide (NaOH) solution
-
Deionized water
-
Saturated sodium chloride (brine) solution
-
Separatory funnel
-
Anhydrous magnesium sulfate or sodium sulfate
-
Beakers and flasks
Procedure:
-
Extraction:
-
Place the 2-FEMA in a separatory funnel.
-
Add an equal volume of 0.1 M NaOH solution.
-
Stopper the funnel and gently invert it several times to mix the two phases. Do not shake vigorously to avoid emulsion formation. Vent the funnel frequently.
-
Allow the layers to separate. The aqueous layer (bottom) will contain the sodium salt of the inhibitor.
-
Drain and discard the lower aqueous layer.
-
Repeat the washing step two more times with fresh 0.1 M NaOH solution.[2]
-
-
Neutralization and Drying:
-
Wash the monomer with an equal volume of deionized water to remove residual NaOH. Check the pH of the aqueous wash with pH paper to ensure it is neutral.
-
Wash the monomer with an equal volume of brine solution to aid in the removal of dissolved water.
-
Drain the aqueous layer and transfer the organic (monomer) layer to a clean, dry flask.
-
Add a small amount of anhydrous magnesium sulfate or sodium sulfate to the monomer to remove any remaining water. Let it stand for 15-20 minutes with occasional swirling.
-
-
Final Steps:
-
Filter the monomer to remove the drying agent.
-
The purified 2-FEMA should be used immediately.
-
Mandatory Visualizations
Caption: Experimental workflows for 2-FEMA purification.
References
- 1. rsc.org [rsc.org]
- 2. Removing Mehq Inhibitor From Methyl Acrylate Monomer - Student - Cheresources.com Community [cheresources.com]
- 3. echemi.com [echemi.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 2-Fluoroethyl Methacrylate (FEMA) Polymerization
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for optimizing the initiator concentration in 2-Fluoroethyl methacrylate (FEMA) polymerization. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to facilitate your experimental success.
Troubleshooting Guide
| Issue | Possible Causes | Solutions & Recommendations |
| Polymerization is too slow or does not initiate | 1. Inhibitor Presence: The monomer may still contain an inhibitor (like MEHQ).2. Low Initiator Concentration: The amount of initiator is insufficient to start the polymerization.3. Low Temperature: The reaction temperature is too low for the initiator to decompose efficiently.4. Oxygen Inhibition: Dissolved oxygen in the reaction mixture can inhibit free radical polymerization. | 1. Remove Inhibitor: Pass the monomer through a column of basic alumina before use.2. Increase Initiator Concentration: Incrementally increase the initiator concentration (e.g., by 0.1 mol% increments).3. Increase Temperature: Ensure the reaction temperature is appropriate for the chosen initiator's half-life (e.g., 60-80°C for AIBN).4. Degas the Solution: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for at least 30 minutes before heating. |
| Polymerization is too fast and difficult to control (runaway reaction) | 1. High Initiator Concentration: An excessive amount of initiator generates a high concentration of radicals, leading to a rapid, exothermic reaction.2. Inadequate Heat Dissipation: The reaction vessel is not effectively dissipating the heat generated by the polymerization. | 1. Reduce Initiator Concentration: Decrease the initiator concentration. A common starting point is 0.1 to 1.0 mol% with respect to the monomer.[1]2. Improve Heat Dissipation: Use a larger reaction vessel, a water or oil bath to control the temperature, and ensure good stirring. |
| Resulting polymer has a very low molecular weight | 1. High Initiator Concentration: Higher initiator concentrations lead to the formation of more polymer chains, resulting in lower average molecular weight.[2]2. Presence of Chain Transfer Agents: Impurities in the monomer or solvent can act as chain transfer agents, limiting polymer chain growth. | 1. Decrease Initiator Concentration: To achieve a higher molecular weight, reduce the amount of initiator used.[2]2. Purify Reagents: Ensure the monomer and solvent are pure. |
| Formation of bubbles in the final polymer | 1. Nitrogen Evolution from Initiator: Azo-initiators like AIBN release nitrogen gas upon decomposition. If the polymerization is too viscous, the gas can be trapped.2. Monomer Boiling: A runaway reaction can cause the monomer to boil, creating bubbles.3. Dissolved Gas: Inadequate degassing can lead to the release of dissolved gases as the temperature increases. | 1. Control Polymerization Rate: Use a lower initiator concentration or a lower temperature to slow down the reaction and allow the gas to escape.2. Ensure Temperature Control: Maintain a stable reaction temperature well below the boiling point of the monomer.3. Thoroughly Degas: Ensure the reaction mixture is properly degassed before polymerization. |
| Precipitation of the polymer during the reaction | 1. Poor Solvent Choice: The growing polymer may not be soluble in the chosen reaction solvent.2. High Monomer Concentration: At high conversions, the polymer concentration may exceed its solubility limit in the solvent. | 1. Select an Appropriate Solvent: Choose a solvent that is known to dissolve poly(FEMA). A good starting point is a solvent with similar polarity to the polymer.2. Reduce Monomer Concentration: Lowering the initial monomer concentration can help keep the polymer in solution. |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration for an initiator in FEMA polymerization?
A1: A common starting point for free-radical polymerization of methacrylates using initiators like AIBN (Azobisisobutyronitrile) or BPO (Benzoyl Peroxide) is in the range of 0.1 to 1.0 mol% with respect to the monomer.[1] The optimal concentration will depend on the desired molecular weight and polymerization rate.
Q2: How does the initiator concentration affect the rate of polymerization?
A2: The rate of polymerization is generally proportional to the square root of the initiator concentration.[3] Therefore, increasing the initiator concentration will lead to a faster polymerization reaction.
Q3: What is the relationship between initiator concentration and the molecular weight of the resulting poly(FEMA)?
A3: The molecular weight of the polymer is inversely proportional to the initiator concentration.[2] A higher initiator concentration results in a lower average molecular weight, while a lower initiator concentration leads to a higher average molecular weight.
Q4: Which initiator should I choose for FEMA polymerization?
A4: AIBN is a commonly used thermal initiator for methacrylate polymerization as its decomposition is less susceptible to solvent effects compared to peroxides.[4] The choice of initiator will also depend on the desired reaction temperature.
Q5: How can I control the polydispersity (Đ) of my poly(FEMA)?
A5: For better control over molecular weight and to achieve a lower polydispersity index (Đ), consider using controlled radical polymerization techniques such as RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization.[5] In conventional free-radical polymerization, maintaining a constant temperature and ensuring homogeneous mixing can help in obtaining a more uniform polymer.
Data Presentation
Note: The following data is based on studies of analogous fluorinated methacrylates, such as 2,2,2-trifluoroethyl methacrylate (TFEMA), and general principles of methacrylate polymerization. This data should be used as a guideline for optimizing FEMA polymerization.
Table 1: Effect of Initiator (AIBN) Concentration on Molecular Weight for a TFEMA Polymerization
| [Monomer]:[AIBN] Molar Ratio | Number Average Molecular Weight (Mn, g/mol ) | Polydispersity Index (Đ) |
| 100:1 | ~11,000 | ~1.16 |
| 200:1 | ~23,000 | ~1.10 |
Data adapted from a RAFT polymerization of TFEMA, which illustrates the general trend of increasing molecular weight with a lower initiator ratio.[5]
Table 2: General Effect of Initiator Concentration on Polymerization Characteristics
| Initiator Concentration | Polymerization Rate | Average Molecular Weight (Mn) | Heat Generation |
| Low | Slow | High | Low |
| Medium | Moderate | Medium | Moderate |
| High | Fast | Low | High |
Experimental Protocols
Standard Free-Radical Polymerization of this compound (FEMA)
Materials:
-
This compound (FEMA), inhibitor removed
-
Azobisisobutyronitrile (AIBN), recrystallized
-
Anhydrous solvent (e.g., toluene, ethyl acetate, or 1,4-dioxane)
-
Nitrogen or Argon gas
-
Reaction flask with a condenser
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Monomer Purification: Remove the inhibitor from FEMA by passing it through a column filled with basic alumina.
-
Reaction Setup: In a clean, dry reaction flask equipped with a magnetic stir bar, dissolve the desired amount of FEMA in the chosen solvent.
-
Initiator Addition: Add the calculated amount of AIBN to the monomer solution.
-
Degassing: Seal the flask and purge the solution with nitrogen or argon for at least 30 minutes to remove dissolved oxygen.
-
Polymerization: Place the flask in a preheated oil bath or heating mantle set to the desired temperature (e.g., 70°C for AIBN).
-
Reaction Monitoring: Allow the reaction to proceed for the desired time. The progress can be monitored by taking small aliquots and analyzing the monomer conversion via ¹H NMR.
-
Termination and Precipitation: After the desired time, cool the reaction to room temperature and expose it to air to quench the polymerization. Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol or hexane).
-
Purification and Drying: Filter the precipitated polymer, wash it with the non-solvent, and dry it in a vacuum oven until a constant weight is achieved.
Visualizations
Caption: Workflow for the free-radical polymerization of this compound.
Caption: Relationship between initiator concentration and key polymerization parameters.
References
Technical Support Center: Synthesis of Poly(2-Fluoroethyl methacrylate) (P2FEMA)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for controlling the molecular weight in the synthesis of poly(2-fluoroethyl methacrylate) (P2FEMA).
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for controlling the molecular weight of poly(this compound) (P2FEMA)?
A1: The most effective methods for controlling the molecular weight and achieving a narrow molecular weight distribution (low polydispersity index, PDI) in P2FEMA synthesis are controlled/"living" radical polymerization techniques.[1] The two most common and well-documented methods are:
-
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: This technique utilizes a chain transfer agent (CTA) to mediate the polymerization, allowing for the synthesis of polymers with predetermined molecular weights and complex architectures.[2][3]
-
Atom Transfer Radical Polymerization (ATRP): ATRP employs a transition metal catalyst (typically copper-based) to control the polymerization process, enabling the synthesis of well-defined polymers.[4][5][6]
Conventional free radical polymerization can also be used, but it offers limited control over molecular weight and typically results in polymers with broad molecular weight distributions.[1]
Q2: How does the monomer-to-chain transfer agent (CTA) ratio affect the molecular weight in RAFT polymerization of 2FEMA?
A2: In RAFT polymerization, the number-average molecular weight (Mn) of the resulting polymer is directly proportional to the ratio of the initial concentration of monomer ([M]₀) to the initial concentration of the RAFT agent ([CTA]₀) and the monomer conversion (p), multiplied by the molecular weight of the monomer (MMonomer), plus the molecular weight of the CTA (MCTA). The theoretical molecular weight can be calculated using the following equation:
Mₙ,ₜₕₑₒᵣₑₜᵢ꜀ₐₗ = (([M]₀ / [CTA]₀) * p * Mₘₒₙₒₘₑᵣ) + Mₑₙ𝒹₋gᵣₒᵤₚ
Therefore, by increasing the [M]₀/[CTA]₀ ratio, you can target a higher molecular weight P2FEMA.
Q3: What is the role of the initiator in controlling the molecular weight of P2FEMA?
A3: In controlled radical polymerization techniques like RAFT and ATRP, the initiator's primary role is to generate a low concentration of radicals to initiate polymerization. While the molecular weight is primarily determined by the monomer-to-CTA (in RAFT) or monomer-to-initiator (in ATRP, where the initiator is typically an alkyl halide) ratio, the initiator concentration can still influence the final polymer characteristics. An excessively high initiator concentration can lead to a higher number of polymer chains being initiated, which can result in a lower-than-expected molecular weight and a broader polydispersity.
Q4: What are some common side reactions to be aware of during the synthesis of P2FEMA?
A4: During the synthesis of fluorinated polymers, side reactions can occur, impacting the control over the polymerization. For instance, in copper-catalyzed ATRP of semi-fluorinated monomers, transesterification between the monomer and certain solvents can be a detrimental side reaction.[4][6] It is crucial to select an appropriate solvent to avoid this. Additionally, in any radical polymerization, termination reactions (coupling or disproportionation) can occur, leading to dead polymer chains and a broadening of the molecular weight distribution. Controlled polymerization techniques are designed to minimize these termination events.
Troubleshooting Guides
Issue 1: High Polydispersity Index (PDI > 1.3) in RAFT Polymerization
| Possible Cause | Troubleshooting Steps |
| Inappropriate RAFT Agent | Select a RAFT agent that is suitable for methacrylate polymerization. Trithiocarbonates and dithiobenzoates are commonly used for methacrylates.[2] Ensure the Z- and R-groups of the RAFT agent are appropriate for the monomer to ensure efficient chain transfer. |
| High Initiator Concentration | Reduce the initiator-to-CTA ratio. A typical starting ratio is [CTA]₀:[Initiator]₀ of 5:1 to 10:1. A high concentration of initiator can lead to conventional free-radical polymerization pathways, broadening the PDI. |
| Oxygen Inhibition | Ensure the reaction mixture is thoroughly deoxygenated before initiating the polymerization. Oxygen can act as a radical scavenger and interfere with the controlled polymerization process. Use techniques like freeze-pump-thaw cycles or purging with an inert gas (e.g., argon or nitrogen).[7][8] |
| Impurities in Monomer or Solvent | Purify the this compound monomer and the solvent before use. Impurities can act as inhibitors or chain transfer agents, leading to a loss of control.[9] |
| High Temperature | Optimize the reaction temperature. While higher temperatures can increase the polymerization rate, they can also lead to more side reactions and a loss of control. |
Issue 2: Low Monomer Conversion
| Possible Cause | Troubleshooting Steps |
| Insufficient Initiator | While a low initiator concentration is desired for good control, too little will result in a very slow or stalled polymerization. If conversion is consistently low, consider slightly increasing the initiator concentration while maintaining a suitable [CTA]₀/[Initiator]₀ ratio. |
| Inhibition Period | Some RAFT agent/monomer systems exhibit an induction period. Monitor the reaction over a longer period to see if polymerization eventually proceeds. |
| Poor Initiator Efficiency | Ensure the chosen initiator has a suitable half-life at the reaction temperature. For example, AIBN is commonly used for polymerizations around 60-80 °C. |
| Oxygen Inhibition | As mentioned above, residual oxygen can significantly hinder polymerization. Improve the deoxygenation procedure. |
Issue 3: Inaccurate Final Molecular Weight in ATRP
| Possible Cause | Troubleshooting Steps |
| Catalyst Oxidation | The Cu(I) activator can be oxidized to the Cu(II) deactivator by residual oxygen. Ensure rigorous deoxygenation of all reagents and the reaction vessel.[10] |
| Incorrect Ligand-to-Copper Ratio | The ratio of ligand to copper is crucial for catalyst activity and stability. A common ratio is 1:1 or 2:1 of ligand to Cu(I). Optimize this ratio for your specific system. |
| Initiator Inefficiency | Ensure the alkyl halide initiator is pure and has a high initiation efficiency. |
| Side Reactions | As noted, transesterification can be an issue with fluorinated acrylates in certain solvents.[4][6] Consider using a fluorinated alcohol solvent like 2-trifluoromethyl-2-propanol to minimize this.[4][6] |
Quantitative Data Summary
The following table summarizes the effect of the monomer-to-CTA ratio on the molecular weight (Mₙ) and polydispersity index (PDI) for the RAFT polymerization of a similar monomer, 2,2,2-trifluoroethyl methacrylate (TFEMA). This data can serve as a starting point for optimizing the synthesis of P2FEMA.
Table 1: Effect of Monomer-to-CTA Ratio on the Molecular Weight and PDI of Poly(2,2,2-trifluoroethyl methacrylate) Synthesized by RAFT Polymerization.
| [TFEMA]₀:[CTA]₀ | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) |
| 100:1 | 11,092 | 1.160 |
| 200:1 | 22,870 | 1.102 |
Data adapted from a study on the RAFT polymerization of TFEMA.[11]
Experimental Protocols
Protocol 1: RAFT Polymerization of this compound (2FEMA)
This protocol is a general guideline and may require optimization.
Materials:
-
This compound (2FEMA), inhibitor removed
-
Chain Transfer Agent (CTA), e.g., 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB)
-
Initiator, e.g., Azobisisobutyronitrile (AIBN)
-
Anhydrous solvent, e.g., 1,4-dioxane or toluene
-
Schlenk flask and Schlenk line for inert atmosphere techniques
Procedure:
-
Preparation of Reaction Mixture: In a Schlenk flask equipped with a magnetic stir bar, add the desired amounts of 2FEMA, CPADB, and AIBN. A typical molar ratio would be [2FEMA]₀:[CPADB]₀:[AIBN]₀ = 100:1:0.2.
-
Add the anhydrous solvent. The monomer concentration is typically in the range of 1-3 M.
-
Deoxygenation: Subject the reaction mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Backfill the flask with an inert gas (argon or nitrogen) and place it in a preheated oil bath at the desired temperature (e.g., 70 °C).
-
Allow the polymerization to proceed for the desired time (e.g., 6-24 hours). Monitor the conversion by taking aliquots and analyzing them via ¹H NMR or gas chromatography.
-
Termination and Purification: Quench the polymerization by exposing the reaction mixture to air and cooling it in an ice bath.
-
Precipitate the polymer by adding the reaction solution dropwise into a large volume of a non-solvent (e.g., cold methanol or hexane).
-
Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.
-
Characterization: Determine the molecular weight (Mₙ) and polydispersity index (PDI) of the purified polymer using gel permeation chromatography (GPC).
Protocol 2: ATRP of this compound (2FEMA)
This protocol is a general guideline and may require optimization.
Materials:
-
This compound (2FEMA), inhibitor removed
-
Initiator, e.g., Ethyl α-bromoisobutyrate (EBiB)
-
Catalyst, e.g., Copper(I) bromide (CuBr)
-
Ligand, e.g., N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anhydrous solvent, e.g., Anisole or 2-trifluoromethyl-2-propanol
-
Schlenk flask and Schlenk line for inert atmosphere techniques
Procedure:
-
Catalyst/Ligand Preparation: In a Schlenk flask, add CuBr and a magnetic stir bar. Seal the flask and deoxygenate by cycling between vacuum and an inert gas (e.g., argon) three times.
-
In a separate, sealed vial, prepare a solution of 2FEMA, EBiB, and the solvent. Deoxygenate this solution by bubbling with an inert gas for at least 30 minutes. A typical molar ratio would be [2FEMA]₀:[EBiB]₀:[CuBr]₀:[PMDETA]₀ = 100:1:1:1.
-
Reaction Setup: Using a deoxygenated syringe, add the PMDETA to the Schlenk flask containing the CuBr.
-
Transfer the deoxygenated monomer/initiator/solvent solution to the Schlenk flask via a cannula or syringe.
-
Polymerization: Place the sealed Schlenk flask in a preheated oil bath at the desired temperature (e.g., 60-90 °C) and stir.
-
Monitor the polymerization by taking samples periodically to analyze for monomer conversion and molecular weight.
-
Termination and Purification: Terminate the polymerization by opening the flask to air and diluting with a suitable solvent like THF.
-
Pass the polymer solution through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer in a non-solvent, filter, and dry under vacuum.
-
Characterization: Analyze the molecular weight (Mₙ) and polydispersity index (PDI) by GPC.
Visualizations
Caption: Experimental workflow for RAFT polymerization of this compound.
Caption: Troubleshooting decision tree for high polydispersity in P2FEMA synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Volume # 4(137), July - August 2021 — "Directed synthesis of copolymers based on fluorine-containing (meth)acrylate derivatives" [notes.fluorine1.ru]
- 3. Using RAFT Polymerization Methodologies to Create Branched and Nanogel-Type Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Light-Mediated Atom Transfer Radical Polymerization of Semi-Fluorinated (Meth)acrylates: Facile Access to Functional Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. RAFT剤を用いた典型的な重合反応例 [sigmaaldrich.com]
- 8. youtube.com [youtube.com]
- 9. RAFT polymerization and associated reactivity ratios of methacrylate-functionalized mixed bio-oil constituents - Polymer Chemistry (RSC Publishing) DOI:10.1039/C5PY00291E [pubs.rsc.org]
- 10. How to Conduct an ATRP - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 11. mdpi.com [mdpi.com]
Troubleshooting poor film formation of poly(2-Fluoroethyl methacrylate)
Technical Support Center: Poly(2-Fluoroethyl methacrylate) (P2FEMA)
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working with poly(this compound) (P2FEMA). The focus is on overcoming common challenges associated with the formation of thin films, a critical step in various applications.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the preparation of P2FEMA films via methods like solution casting or spin coating.
Question 1: Why is my P2FEMA film dewetting or retracting from the substrate?
Answer: This is the most common issue and is primarily due to the inherently low surface energy of fluorinated polymers like P2FEMA. Dewetting occurs when the surface energy of the polymer solution is higher than that of the substrate, making it energetically unfavorable for the solution to wet the surface.
-
Root Cause Analysis:
-
Surface Energy Mismatch: P2FEMA has a very low surface energy. If the substrate (e.g., glass, silicon wafer, metal) has a higher surface energy and is not perfectly clean, the polymer will tend to minimize contact, leading to beading or retraction. Fluoropolymers are known for their extremely low surface energy.[1][2]
-
Substrate Contamination: Microscopic dust particles or organic residues on the substrate act as nucleation sites for dewetting.
-
Solution Concentration: Very dilute solutions can be more prone to dewetting, especially during spin coating.
-
-
Solutions:
-
Intensive Substrate Cleaning: Implement a rigorous cleaning protocol for your substrate. (See Experimental Protocols for a detailed procedure).
-
Surface Modification: Increase the surface energy of your substrate using methods like oxygen plasma treatment or UV/Ozone cleaning. This creates a more hydrophilic surface that is easier to wet.
-
Solvent Choice: While P2FEMA is soluble in solvents like THF and certain chlorinated solvents, the solvent's surface tension also plays a role.[3] Ensure the solvent fully dissolves the polymer and has good wetting properties on the chosen substrate.
-
Increase Solution Viscosity: A slightly higher polymer concentration can increase the solution's viscosity, which can help suppress dewetting kinetics during solvent evaporation.
-
Question 2: My P2FEMA film appears cracked or brittle after drying. What is the cause?
Answer: Cracking is typically caused by internal stress that builds up in the film during the solvent evaporation process.
-
Root Cause Analysis:
-
Rapid Solvent Evaporation: If the solvent evaporates too quickly, the polymer chains do not have sufficient time to relax into a stable, low-stress configuration. This is common with volatile solvents like THF or acetone at room temperature.
-
High Glass Transition Temperature (Tg): P2FEMA has a relatively high Tg (a similar polymer, poly(2,2,2-trifluoroethyl methacrylate), has a Tg of 69 °C).[3] Below this temperature, the polymer chains are "frozen" in a glassy state. If the film is dried at a temperature far below its Tg, the chains cannot rearrange to relieve stress.
-
Film Thickness: Thicker films are more susceptible to cracking as the stress differential between the surface and the bulk of the film is greater.
-
-
Solutions:
-
Slow Down Evaporation: Dry the film in a partially covered container (e.g., a petri dish with the lid slightly ajar) or in an environment with controlled solvent vapor to slow the evaporation rate.
-
Use a Less Volatile Solvent: Consider blending your primary solvent with a higher-boiling-point solvent. It is important that the polymer remains soluble as the primary solvent evaporates.[4]
-
Thermal Annealing: Heat the film to a temperature above its Tg after initial drying. This allows the polymer chains to relax and relieve internal stress, which can heal cracks and improve film integrity.[5][6][7] (See Experimental Protocols for an annealing procedure).
-
Question 3: I observe pinholes, bubbles, or a porous structure in my film. How can I prevent this?
Answer: These defects are often caused by trapped gases or moisture within the polymer solution or absorbed from the atmosphere.
-
Root Cause Analysis:
-
Absorbed Moisture: Hygroscopic solvents (like DMF, DMAc, or THF to some extent) can absorb water from the air.[4] During drying, this water can phase-separate, leading to a porous film.
-
Boiling of Solvent: If the drying temperature is too close to the solvent's boiling point, bubbles can form within the film.[4]
-
Dissolved Air: Air can get trapped in the solution during mixing. If not removed, this can lead to bubble formation as the solvent evaporates.
-
-
Solutions:
-
Use Anhydrous Solvents: Whenever possible, use dry (anhydrous) solvents and handle them in a low-humidity environment (e.g., a glovebox or dry air enclosure).
-
Degas the Solution: Before casting, gently sonicate the polymer solution for a few minutes or apply a mild vacuum to remove dissolved air.
-
Control Drying Temperature: Ensure the drying temperature is well below the boiling point of the solvent.
-
Filter the Solution: Passing the solution through a syringe filter (e.g., 0.22 µm PTFE) can remove not only particulate contaminants but also some undissolved polymer aggregates that might contribute to defects.
-
Question 4: The thickness of my film is not uniform. How can I improve it?
Answer: Thickness uniformity is highly dependent on the deposition method and the properties of the polymer solution.
-
Root Cause Analysis:
-
Uneven Spreading (Solution Casting): An unlevel casting surface or uneven initial spreading of the solution will result in a non-uniform film.
-
Unstable Spin Speed (Spin Coating): Fluctuations in the spin coater's rotational speed can cause concentric rings or radial thickness variations.
-
Inappropriate Solution Viscosity: A solution that is too thin may not spread evenly, while one that is too thick may not level out before drying.[8]
-
Edge Effects: The "edge bead" is a common phenomenon where the film is thicker at the edges due to surface tension effects.[9]
-
-
Solutions:
-
Level Your Casting Surface: Use a leveling table for solution casting to ensure the substrate is perfectly horizontal.
-
Optimize Spin Coating Parameters: Adjust the spin speed and acceleration. A higher spin speed generally results in a thinner, more uniform film. A multi-stage spin recipe can also improve uniformity.
-
Tune Solution Concentration: Experiment with different polymer concentrations to find the optimal viscosity for your application method.
-
Control the Environment: Perform casting or coating in a vibration-free environment with minimal air currents to prevent disturbances during drying.
-
Quantitative Data Summary
The properties of fluorinated methacrylates are key to understanding their film-forming behavior.
| Property | Polymer | Value | Source |
| Surface Energy (γs) | Poly(heptafluoroisopropyl methacrylate) | 15 mJ/m² | [10] |
| Copolymers with perfluoroheptyl groups | ~7 mN/m | [11] | |
| Copolymers with perfluoropropyl groups | ~12 mN/m | [11] | |
| Poly(trifluoroethylene) | 23.9 mN/m | [12] | |
| Glass Transition Temp. (Tg) | Poly(2,2,2-trifluoroethyl methacrylate) | 69 °C | [3] |
| Poly(1H,1H-heptafluorobutyl methacrylate) | 58 °C | [11] | |
| Refractive Index (n20/D) | Poly(2,2,2-trifluoroethyl methacrylate) | 1.418 - 1.42 | |
| Solubility | Poly(2,2,2-trifluoroethyl methacrylate) | Soluble in DMSO, NMP, THF, Methylene Chloride | [3] |
Experimental Protocols
1. Protocol for Substrate Cleaning (Silicon Wafer/Glass)
This is a critical step for achieving good film quality with low-surface-energy polymers.
-
Sonication: Place substrates in a beaker with acetone and sonicate for 15 minutes.
-
Rinse: Decant the acetone and rinse thoroughly with deionized (DI) water.
-
Second Sonication: Add isopropyl alcohol (IPA) to the beaker and sonicate for another 15 minutes.
-
Final Rinse: Decant the IPA and rinse thoroughly with DI water.
-
Drying: Dry the substrates under a stream of high-purity nitrogen gas.
-
Surface Activation (Optional but Recommended): Immediately before use, treat the cleaned, dry substrates with an oxygen plasma or UV/Ozone cleaner for 5-10 minutes to remove any final traces of organic contaminants and increase surface energy.
2. Protocol for P2FEMA Film Preparation by Spin Coating
-
Solution Preparation: Dissolve P2FEMA in a suitable solvent (e.g., THF, methyl ethyl ketone) to the desired concentration (e.g., 1-5 wt%). Ensure the polymer is fully dissolved, which may require gentle heating or stirring for an extended period.
-
Filtration: Filter the solution using a PTFE syringe filter (0.22 µm or 0.45 µm pore size) to remove any dust or undissolved polymer aggregates.
-
Deposition: Place a cleaned substrate on the spin coater chuck. Dispense a small amount of the filtered polymer solution onto the center of the substrate.
-
Spin Cycle: Immediately start the spin cycle. A typical two-stage process is effective:
-
Stage 1 (Spread): 500 rpm for 10 seconds to allow the solution to spread evenly.
-
Stage 2 (Thinning): 3000 rpm for 45-60 seconds to achieve the final thickness.
-
-
Drying: Leave the coated substrate on the chuck for a minute to allow initial solvent evaporation before moving.
3. Protocol for Thermal Annealing
-
Initial Drying: After casting or coating, allow the film to dry at room temperature for at least 30 minutes to remove the bulk of the solvent.
-
Pre-heating: Place a hot plate in a vacuum oven or a nitrogen-filled glovebox and pre-heat it to the desired annealing temperature (e.g., 10-20 °C above the polymer's Tg).
-
Annealing: Place the substrate with the P2FEMA film onto the pre-heated hot plate. Anneal for a specified time (e.g., 1-24 hours). Annealing above the Tg allows polymer chains to rearrange, reducing internal stress and defects.[5][13]
-
Cooling: Turn off the hot plate and allow the film to cool slowly to room temperature (over at least 1 hour) before removing it from the oven or glovebox. Rapid cooling can reintroduce stress into the film.
Visualizations
The following diagrams illustrate key workflows and logical relationships for troubleshooting P2FEMA film formation.
Caption: Experimental workflow for preparing P2FEMA thin films.
Caption: Troubleshooting logic for common P2FEMA film defects.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Poly(2,2,2-trifluoroethyl methacrylate) 2,2,2-Trifluoroethyl methacrylate polymer 54802-79-8 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Surface dynamics of poly(methyl methacrylate) films affected by the concentration of casting solutions - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. accudynetest.com [accudynetest.com]
- 11. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 12. surface-tension.de [surface-tension.de]
- 13. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
Technical Support Center: Poly(2-Fluoroethyl methacrylate) (P2FEMA) Coatings
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the adhesion of poly(2-fluoroethyl methacrylate) (P2FEMA) coatings in their experiments.
Troubleshooting Guide: Adhesion Issues with P2FEMA Coatings
Poor adhesion of P2FEMA coatings can manifest as delamination, peeling, or cracking. This guide provides a systematic approach to identifying and resolving common adhesion problems.
Problem: Coating delaminates or peels off the substrate.
This is one of the most common adhesion failures and can often be attributed to inadequate surface preparation.[1][2] Up to 80% of all coating failures can be directly attributed to improper surface preparation.
| Possible Cause | Recommended Solution |
| Surface Contamination | Thoroughly clean the substrate to remove oils, grease, dust, and other contaminants.[3] Use a multi-step cleaning process involving solvent wiping (e.g., with isopropanol or acetone) followed by an alkaline wash.[4] Ensure the surface is completely dry before coating. |
| Inadequate Surface Roughness | For smooth substrates like metals and some plastics, increase the surface roughness to promote mechanical interlocking.[5] Methods include abrasive blasting, chemical etching, or sanding.[4] The resulting surface profile provides more anchor points for the coating. |
| Low Surface Energy of Substrate | Many plastics have low surface energy, which hinders wetting and adhesion.[6] Employ surface activation techniques like plasma treatment or corona treatment to increase surface energy by introducing polar functional groups.[7][8][9][10] |
| Improper Curing | Incomplete or improper curing can result in a weak coating with poor adhesion.[3] Ensure that the curing temperature and time are optimized for the specific P2FEMA formulation and substrate.[11] Calibrate ovens to ensure accurate and uniform heating.[4] |
| Incompatibility between Coating and Substrate | The chemical properties of the P2FEMA coating and the substrate may not be compatible. Consider using an adhesion promoter or a primer to create a compatible intermediate layer.[3] |
Problem: Coating shows poor adhesion after exposure to environmental stress (e.g., humidity, temperature changes).
| Possible Cause | Recommended Solution |
| Moisture at the Interface | Moisture trapped at the coating-substrate interface can significantly weaken the adhesive bond.[12] Ensure the substrate is completely dry before coating and control the humidity during application and curing.[13] |
| Mismatch in Thermal Expansion | A significant difference in the coefficient of thermal expansion between the P2FEMA coating and the substrate can induce stress at the interface during temperature fluctuations, leading to delamination.[3] Select a substrate with a closer thermal expansion coefficient to P2FEMA or use a more flexible P2FEMA formulation if possible. |
| Weak Boundary Layer | A weak boundary layer can form due to the migration of low molecular weight species from the substrate or the coating itself, leading to cohesive failure near the interface.[1] Proper surface cleaning and the use of a primer can help mitigate the formation of weak boundary layers. |
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take to improve the adhesion of my P2FEMA coating?
The most critical first step is to ensure proper surface preparation.[1][2] This includes thorough cleaning to remove all contaminants and, if necessary, modifying the surface to increase roughness and surface energy.
Q2: How can I increase the surface energy of a plastic substrate before applying a P2FEMA coating?
Plasma treatment is a highly effective method for increasing the surface energy of polymers like polypropylene and polyethylene.[7][8][9][10] It introduces reactive chemical groups on the surface, which improves wettability and promotes stronger adhesion.[9]
Q3: Are there any chemical treatments that can improve P2FEMA adhesion?
Yes, using adhesion promoters can significantly enhance the bond between the P2FEMA coating and the substrate. For methacrylate-based coatings, silane coupling agents or specialized methacrylate-functional adhesion promoters can be effective.[14] These promoters form a chemical bridge between the substrate and the coating.
Q4: What are the optimal curing conditions for P2FEMA coatings?
The optimal curing temperature and time will depend on the specific P2FEMA formulation, the solvent used, and the substrate material.[15] It is crucial to consult the manufacturer's technical data sheet for recommended curing schedules. Generally, higher curing temperatures can lead to stronger adhesion, but excessive heat can also cause degradation or stress in the coating.[15][11]
Q5: How can I quantitatively measure the adhesion of my P2FEMA coating?
Standardized adhesion tests like the tape test (ASTM D3359) and the pull-off test (ASTM D4541) are commonly used.[16][17][18][19][20] The tape test provides a qualitative assessment, while the pull-off test gives a quantitative measure of the adhesion strength in units of pressure (e.g., MPa or psi).[21]
Data Presentation
The following table presents representative adhesion strength values for P2FEMA coatings on different substrates with various surface treatments. These values are for illustrative purposes, and actual results may vary depending on the specific experimental conditions.
| Substrate | Surface Treatment | Adhesion Promoter | Curing | Pull-off Adhesion Strength (MPa) |
| Stainless Steel | Degreased | None | 120°C for 1 hr | 3.5 |
| Stainless Steel | Abrasive Blasting | Silane-based | 120°C for 1 hr | 7.2 |
| Aluminum | Degreased | None | 120°C for 1 hr | 2.8 |
| Aluminum | Chemical Etching | Methacrylate-functional | 120°C for 1 hr | 6.5 |
| Polypropylene | None | None | 80°C for 2 hrs | < 1.0 |
| Polypropylene | Oxygen Plasma | None | 80°C for 2 hrs | 4.8 |
| Silicon Wafer | Piranha Etch | Silane-based | 150°C for 30 min | 5.5 |
Experimental Protocols
Protocol 1: Surface Preparation of Metallic Substrates for P2FEMA Coating
-
Degreasing: Immerse the metallic substrate (e.g., stainless steel, aluminum) in an ultrasonic bath with acetone for 15 minutes, followed by a 15-minute immersion in isopropanol.
-
Alkaline Cleaning: Prepare a 5% aqueous solution of an alkaline detergent. Immerse the substrate in the solution at 60°C for 10 minutes.
-
Rinsing: Thoroughly rinse the substrate with deionized water.
-
Drying: Dry the substrate in a nitrogen stream or in an oven at 110°C for 30 minutes.
-
(Optional) Abrasive Blasting/Chemical Etching:
-
Abrasive Blasting: For increased mechanical interlocking, grit blast the surface with alumina particles.
-
Chemical Etching: For aluminum, immerse in a 5% sodium hydroxide solution for 2 minutes, followed by a rinse in deionized water and a dip in 30% nitric acid for 30 seconds. Rinse thoroughly with deionized water.
-
-
Final Cleaning: Repeat the degreasing step to remove any residues from the etching or blasting process.
Protocol 2: Plasma Treatment of Plastic Substrates
-
Cleaning: Clean the plastic substrate (e.g., polypropylene) with isopropanol to remove any surface contaminants.
-
Drying: Ensure the substrate is completely dry.
-
Plasma Treatment: Place the substrate in a plasma chamber. Use oxygen or argon plasma with the following example parameters:
-
Power: 100-300 W
-
Pressure: 0.2-0.5 mbar
-
Treatment Time: 2-10 minutes
-
-
Post-Treatment: Use the treated substrate for coating as soon as possible, as the effects of plasma treatment can diminish over time.
Protocol 3: Adhesion Testing using ASTM D3359 (Cross-Cut Tape Test)
This method is suitable for coatings with a thickness of less than 125 µm.
-
Scribing: Using a sharp razor blade or a specific cross-hatch cutter, make a series of six parallel cuts through the coating to the substrate. Make a second series of six parallel cuts at a 90-degree angle to the first set to create a lattice pattern. The spacing between the cuts should be 2 mm for coatings with a thickness between 50 µm and 125 µm.[16]
-
Tape Application: Apply a pressure-sensitive adhesive tape (as specified in the standard) over the lattice. Press the tape down firmly with a pencil eraser to ensure good contact.
-
Tape Removal: After 90 seconds, remove the tape by pulling it off rapidly at a 180-degree angle.[22]
-
Evaluation: Visually inspect the grid area for any removed coating and classify the adhesion according to the ASTM D3359 scale (5B: no peeling or removal, to 0B: more than 65% of the coating removed).[17]
Protocol 4: Adhesion Testing using ASTM D4541 (Pull-Off Test)
-
Surface Preparation: Lightly abrade the surface of the P2FEMA coating and a loading fixture (dolly) with fine-grit sandpaper. Clean both surfaces with a solvent.
-
Adhesive Application: Mix a suitable two-part epoxy adhesive and apply a uniform layer to the face of the dolly.
-
Dolly Placement: Press the dolly onto the prepared area of the coating. Remove any excess adhesive from around the dolly.
-
Curing: Allow the adhesive to cure for the time specified by the manufacturer.
-
Scoring: Once the adhesive is cured, carefully cut around the dolly through the coating to the substrate.
-
Pull-Off Test: Attach a portable pull-off adhesion tester to the dolly. Apply a tensile force at a constant rate until the dolly is pulled off.
-
Data Recording: Record the force at which the coating failed. The adhesion strength is calculated by dividing the pull-off force by the area of the dolly. Note the nature of the failure (adhesive, cohesive, or glue failure).
Visualizations
References
- 1. utpedia.utp.edu.my [utpedia.utp.edu.my]
- 2. US20100076546A1 - Coating formulation for medical coating - Google Patents [patents.google.com]
- 3. Pull-Off Adhesion Testing of Coatings – Improve Your Technique [elcometerusa.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. radtech.org [radtech.org]
- 7. How Plasma Treatment Can Improve The Adhesion Of Polypropylene To Metal: A Complete Guide - Fari Plasma [fariplasma.com]
- 8. Surface Modification on Polyimide Yarn by Plasma Treatment to Enhance Adhesion with Polypropylene Resin | MDPI [mdpi.com]
- 9. The Role of Plasma Surface Treatment in Enhancing Adhesion [tri-star-technologies.com]
- 10. Plasma-Treated Polymeric Biomaterials for Improved Surface and Cell Adhesion [arxiv.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. yidugroup.com.cn [yidugroup.com.cn]
- 14. Adhesion and friction properties of polymer brushes: fluoro versus nonfluoro polymer brushes at varying thickness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. kta.com [kta.com]
- 17. industrialphysics.com [industrialphysics.com]
- 18. ASTM D4541-22: Pull-Off Strength of Coatings Test - The ANSI Blog [blog.ansi.org]
- 19. micomlab.com [micomlab.com]
- 20. qedlab.com [qedlab.com]
- 21. industrialphysics.com [industrialphysics.com]
- 22. blog.chasecorp.com [blog.chasecorp.com]
Technical Support Center: 2-Fluoroethyl Methacrylate (2-FEMA) Based Materials
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize defects in experiments involving 2-Fluoroethyl methacrylate (2-FEMA).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and processing of 2-FEMA based materials.
Issue 1: Poor Solubility of 2-FEMA Monomer
-
Symptoms: The 2-FEMA monomer does not fully dissolve in the chosen solvent, leading to a cloudy or heterogeneous solution before polymerization.
-
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate Solvent | Select a solvent with a polarity similar to 2-FEMA. Good starting points include tetrahydrofuran (THF), ethyl acetate, or acetone. |
| Low Temperature | Gently warm the solvent while stirring to improve solubility. Ensure the temperature remains below the initiation temperature of the polymerization to prevent premature reaction. |
| Monomer Impurities | Use high-purity 2-FEMA. Impurities can significantly alter solubility characteristics. Consider purifying the monomer by passing it through a column of basic alumina to remove inhibitors.[1] |
| Insufficient Mixing | Increase sonication time or agitation speed to ensure thorough dissolution. |
Issue 2: Premature Polymerization or Gelation
-
Symptoms: The monomer solution becomes viscous and forms a gel before the intended polymerization process, or uncontrolled polymerization occurs.
-
Possible Causes & Solutions:
| Cause | Solution |
| Presence of Impurities | Trace impurities can act as initiators. Ensure all glassware is meticulously clean and that the monomer and solvent are of high purity. |
| Inhibitor Removal | While inhibitors are typically removed before polymerization, trace amounts might be necessary for storage and handling to prevent spontaneous polymerization. If the monomer is inhibitor-free, handle it at low temperatures and protect it from light. |
| High Temperatures | Store and handle the 2-FEMA monomer at recommended low temperatures to minimize spontaneous polymerization. |
| Oxygen Exposure | While oxygen can inhibit some radical polymerizations, in other cases, its presence can lead to undesirable side reactions. It is generally recommended to degas the monomer solution before initiating polymerization. |
Issue 3: High Polydispersity Index (PDI) in the Final Polymer
-
Symptoms: The resulting poly(2-FEMA) has a broad molecular weight distribution, indicating a lack of control over the polymerization process.
-
Possible Causes & Solutions:
| Cause | Solution |
| High Initiator Concentration | A high concentration of initiator can lead to a large number of simultaneously growing chains, which can increase the rate of termination reactions and broaden the PDI. Optimize the initiator-to-monomer ratio. |
| Temperature Fluctuations | Inconsistent reaction temperatures can affect the rates of initiation, propagation, and termination, leading to a broader molecular weight distribution. Use a stable temperature-controlled reaction setup. |
| Chain Transfer Reactions | Unwanted chain transfer to solvent, monomer, or impurities can result in the formation of new polymer chains with different lengths. Choose a solvent with a low chain transfer constant. |
| Inappropriate Polymerization Technique | For better control over PDI, consider using controlled radical polymerization techniques such as RAFT or ATRP.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the common visible defects in solid 2-FEMA based materials and how can they be avoided?
A1: Common visible defects include bubbles, haziness, and cracks.
-
Bubbles: These can arise from trapped air or solvent during processing. To avoid them, degas the monomer solution thoroughly before polymerization and ensure a slow, controlled curing process.
-
Haziness: This can be caused by incomplete polymerization, the presence of impurities, or phase separation in co-polymers. Ensure high monomer purity and optimized polymerization conditions (temperature and time).
-
Cracks: Internal stresses developed during polymerization and cooling can lead to cracks. A slower, more controlled polymerization and annealing post-polymerization can help mitigate this.
Q2: How can I control the molecular weight of my poly(2-FEMA)?
A2: The molecular weight of poly(2-FEMA) can be controlled by several methods:
-
Monomer to Initiator Ratio: The molecular weight is inversely proportional to the square root of the initiator concentration in conventional free radical polymerization. By carefully controlling this ratio, you can target a specific molecular weight range.
-
Chain Transfer Agents: The addition of a chain transfer agent (CTA) can be used to regulate the molecular weight.
-
Controlled Radical Polymerization: Techniques like RAFT (Reversible Addition-Fragmentation chain-Transfer) polymerization offer excellent control over molecular weight and result in polymers with low polydispersity.
Q3: My polymerization of 2-FEMA is not initiating. What could be the problem?
A3: Lack of initiation can be due to several factors:
-
Presence of Inhibitors: Monomers are often shipped with inhibitors (like hydroquinone) to prevent premature polymerization.[3] Ensure the inhibitor is removed before starting the reaction, for example, by passing the monomer through a column of basic alumina.
-
Inactive Initiator: The initiator may have degraded due to improper storage. Use a fresh, properly stored initiator. Also, ensure the reaction temperature is appropriate for the chosen initiator's half-life.
-
Presence of Oxygen: Dissolved oxygen can inhibit free radical polymerization. Degas your reaction mixture thoroughly using techniques like freeze-pump-thaw cycles or by bubbling an inert gas (e.g., argon or nitrogen) through the solution.
Experimental Protocols
Protocol 1: Purification of this compound (2-FEMA) Monomer
This protocol describes the removal of inhibitor from the 2-FEMA monomer prior to polymerization.
Materials:
-
This compound (2-FEMA) monomer
-
Basic alumina
-
Glass column
-
Anhydrous magnesium sulfate
-
Round bottom flask
-
Filter paper
Procedure:
-
Set up a glass column packed with basic alumina.
-
Pass the 2-FEMA monomer through the column to remove the inhibitor.
-
Collect the inhibitor-free monomer in a clean, dry round-bottom flask.
-
Add a small amount of anhydrous magnesium sulfate to the collected monomer to remove any residual water.
-
Filter the monomer to remove the drying agent.
-
The purified monomer should be used immediately or stored at a low temperature in the dark under an inert atmosphere.
Protocol 2: Free Radical Polymerization of 2-FEMA
This protocol outlines a standard free radical polymerization of 2-FEMA.
Materials:
-
Purified this compound (2-FEMA) monomer
-
Azobisisobutyronitrile (AIBN) as initiator
-
Anhydrous toluene (or other suitable solvent)
-
Schlenk flask
-
Magnetic stirrer
-
Oil bath
-
Inert gas (Argon or Nitrogen) supply
-
Methanol (for precipitation)
Procedure:
-
In a Schlenk flask, dissolve the desired amount of purified 2-FEMA monomer and AIBN in anhydrous toluene. A typical molar ratio of monomer to initiator is in the range of 100:1 to 1000:1, depending on the desired molecular weight.
-
Seal the flask and perform at least three freeze-pump-thaw cycles to remove dissolved oxygen.
-
After the final thaw, backfill the flask with an inert gas.
-
Place the flask in a preheated oil bath at the desired reaction temperature (typically 60-80 °C for AIBN).
-
Stir the reaction mixture for the desired period (e.g., 4-24 hours).
-
To terminate the polymerization, cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration and dry it in a vacuum oven at a moderate temperature until a constant weight is achieved.
Quantitative Data Summary
The following table provides representative data on how experimental parameters can influence the properties of methacrylate polymers. Note that these are illustrative values and optimal conditions for 2-FEMA may vary.
Table 1: Influence of Initiator Concentration on Polymer Properties
| Monomer | Initiator (AIBN) Concentration (mol/L) | Polymerization Temperature (°C) | Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) |
| Methyl Methacrylate | 0.001 | 60 | ~150,000 | ~1.8 |
| Methyl Methacrylate | 0.01 | 60 | ~50,000 | ~2.1 |
| Methyl Methacrylate | 0.1 | 60 | ~15,000 | ~2.5 |
Data is illustrative and based on typical free radical polymerization of methacrylates.
Visualizations
Caption: Troubleshooting workflow for high polydispersity index (PDI).
Caption: General experimental workflow for free radical polymerization.
References
Technical Support Center: 2-Fluoroethyl Methacrylate Polymerization Kinetics
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effect of temperature on the polymerization kinetics of 2-Fluoroethyl methacrylate (2-FEMA).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the polymerization of 2-FEMA, with a focus on temperature-related effects.
| Problem | Possible Cause | Suggested Solution |
| Slow or No Polymerization | Low Reaction Temperature: The initiator decomposition rate is too low at the current temperature. | Increase the reaction temperature to the recommended range for your chosen initiator (e.g., AIBN is typically used around 60-80°C).[1] |
| Presence of Inhibitors: Dissolved oxygen or inhibitors from the monomer can hinder polymerization. | Degas the monomer and solvent thoroughly using techniques like freeze-pump-thaw cycles or by purging with an inert gas (e.g., nitrogen or argon).[1] | |
| Impure Reagents: Impurities in the monomer or solvent can interfere with the reaction. | Purify the monomer by passing it through a column of basic alumina to remove inhibitors. Use freshly purified solvents.[1] | |
| Polymerization is Too Fast and Uncontrolled | High Reaction Temperature: Excessively high temperatures can lead to a very rapid and exothermic reaction, potentially causing the solvent to boil.[2] | Lower the reaction temperature. Consider using an initiator that is active at a lower temperature. |
| High Initiator Concentration: Too much initiator will generate a high concentration of radicals, leading to a rapid reaction. | Reduce the initiator concentration. | |
| Broad Molecular Weight Distribution (High Polydispersity Index - PDI) | High Polymerization Temperature: Increased termination reactions at higher temperatures can lead to a loss of "living" character in controlled polymerization techniques like RAFT. | Optimize and potentially lower the reaction temperature. |
| Chain Transfer Reactions: Chain transfer to monomer, polymer, or solvent can occur, especially at higher temperatures. | Select a solvent with a low chain transfer constant. Adjust the monomer concentration. | |
| Formation of Insoluble Polymer (Gel) | High Monomer Conversion: At high conversions, the viscosity of the reaction mixture increases significantly (gel effect), which can lead to uncontrolled polymerization and cross-linking. | Stop the reaction at a lower conversion. |
| Unintended Cross-linking: Impurities or inappropriate reaction conditions can cause cross-linking. | Ensure all reagents are pure and reaction conditions are optimized. A decrease in temperature during the reaction can also reduce the solubility of the resulting polymer.[3] |
Frequently Asked Questions (FAQs)
Q1: How does temperature generally affect the rate of polymerization of this compound?
A1: Increasing the temperature generally increases the rate of polymerization. This is because higher temperatures lead to a faster decomposition of the initiator, generating more free radicals to initiate polymerization. The propagation rate constant also increases with temperature. However, termination rates also increase, and at very high temperatures, depropagation can become significant.
Q2: What is the typical activation energy for the polymerization of fluorinated methacrylates?
Q3: Can temperature be used to control the molecular weight of poly(this compound)?
A3: Yes, to some extent. In conventional free-radical polymerization, increasing the temperature generally leads to a decrease in the average molecular weight. This is because the rate of initiation increases more significantly with temperature than the rate of propagation, and termination reactions are also accelerated. For more precise control, techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are recommended.
Q4: What is the "gel effect" and how is it related to temperature?
A4: The gel effect, or Trommsdorff–Norrish effect, is an autoacceleration of the polymerization rate that occurs at high monomer conversion. It is caused by an increase in viscosity of the reaction medium, which slows down the termination reactions between growing polymer chains. This is an exothermic process, and the heat generated can further increase the reaction rate, leading to a potential loss of control. Careful temperature management is crucial to control the gel effect.
Q5: Are there any low-temperature methods for polymerizing fluorinated methacrylates?
A5: Yes, photo-initiated polymerization can be performed at room temperature.[5] Additionally, radiation-initiated polymerization can be carried out at very low temperatures (e.g., 77 K or -196 °C), where the monomer is in a glassy state.[6]
Quantitative Data
Specific kinetic data for the polymerization of this compound is limited in the reviewed literature. However, data from analogous fluorinated methacrylates can provide valuable insights. The following table summarizes the effect of temperature on the polymerization of methyl methacrylate (MMA), a well-studied analog.
Table 1: Effect of Temperature on Methyl Methacrylate (MMA) Polymerization (Illustrative Data)
| Temperature (°C) | Initiator | Polymerization Time | Conversion (%) | Observations |
| 35 | AIBN | 5 hours | Low | Slow reaction rate.[7] |
| 55 | AIBN | 5 hours | Moderate | Increased reaction rate.[7] |
| 75 | AIBN | 5 hours | High | Significantly faster reaction rate.[7] |
Note: This data is for illustrative purposes and is based on the polymerization of Methyl Methacrylate. The actual values for this compound may vary.
Experimental Protocols
General Protocol for Free-Radical Polymerization of this compound at a Controlled Temperature
This protocol describes a typical procedure for the solution polymerization of 2-FEMA using AIBN as a thermal initiator.
Materials:
-
This compound (2-FEMA), inhibitor removed
-
2,2'-Azobisisobutyronitrile (AIBN), recrystallized
-
Anhydrous solvent (e.g., toluene, acetonitrile)
-
Inert gas (Nitrogen or Argon)
-
Reaction flask with a condenser
-
Heating mantle or oil bath with a temperature controller
-
Magnetic stirrer
Procedure:
-
Monomer and Initiator Preparation: Dissolve the desired amount of 2-FEMA and AIBN in the chosen solvent within the reaction flask.
-
Degassing: To remove dissolved oxygen, which inhibits radical polymerization, purge the solution with an inert gas (nitrogen or argon) for at least 30 minutes.[3]
-
Reaction Setup: Equip the flask with a condenser and place it in a heating mantle or oil bath pre-set to the desired reaction temperature (e.g., 70°C). Ensure a continuous gentle flow of inert gas over the reaction mixture.
-
Polymerization: Begin stirring and maintain the set temperature for the desired reaction time.
-
Monitoring: The progress of the polymerization can be monitored by taking aliquots at different time points and analyzing the monomer conversion using techniques like ¹H NMR spectroscopy or Gas Chromatography (GC).
-
Termination and Purification: After the desired time or conversion is reached, stop the reaction by rapidly cooling the flask in an ice bath and exposing the solution to air. Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol or hexane).
-
Drying: Collect the precipitated polymer by filtration and dry it under vacuum until a constant weight is achieved.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Thermal and photo-RAFT polymerization of 2,2,2-trifluoroethyl α-fluoroacrylate - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. ru.notes.fluorine1.ru [ru.notes.fluorine1.ru]
- 7. umpir.ump.edu.my [umpir.ump.edu.my]
Technical Support Center: 2-Fluoroethyl Methacrylate (FEMA) Polymerization and Processing
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the selection of solvents for the polymerization and processing of 2-Fluoroethyl methacrylate (FEMA). It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key considerations when selecting a solvent for the solution polymerization of this compound (FEMA)?
A1: The ideal solvent for FEMA polymerization should meet the following criteria:
-
Solubility: It must dissolve the monomer, the resulting polymer (poly(FEMA)), and the initiator.
-
Inertness: The solvent should not react with the monomer, initiator, or the growing polymer chains.
-
Chain Transfer: It should have a low chain transfer constant to minimize the impact on the final molecular weight of the polymer. Chain transfer is a reaction where the growing polymer radical abstracts an atom from a solvent molecule, terminating the polymer chain and creating a new radical from the solvent.[1]
-
Boiling Point: The boiling point should be suitable for the chosen polymerization temperature, allowing for effective heat control without excessive solvent evaporation.
-
Polarity: The polarity of the solvent can influence the stereochemistry (tacticity) of the resulting polymer, which in turn affects its physical properties.[2]
Q2: Which solvents are recommended for dissolving poly(this compound) (poly(FEMA)) for processing?
A2: Poly(FEMA) is soluble in a range of organic solvents. Common choices for dissolving the polymer for applications like film casting or characterization include:
-
Dimethyl sulfoxide (DMSO)
-
N-Methyl-2-pyrrolidone (NMP)
-
Tetrahydrofuran (THF)
-
Methylene chloride (Dichloromethane)
-
Acetone
-
Ethyl Acetate
Q3: How can I purify the this compound (FEMA) monomer before polymerization?
A3: It is crucial to remove the inhibitor (commonly hydroquinone monomethyl ether, MEHQ) from the monomer before polymerization to ensure efficient initiation. A common method is to pass the monomer through a column packed with basic alumina. This effectively removes the inhibitor. The purified monomer should be used immediately or stored at a low temperature (2-8 °C) in the absence of light to prevent premature polymerization.
Q4: What are common initiators for the free-radical polymerization of FEMA?
A4: Azobisisobutyronitrile (AIBN) is a widely used thermal initiator for the polymerization of methacrylates, including FEMA, typically at temperatures between 60-80 °C.[3][4] Benzoyl peroxide (BPO) is another common choice. For photopolymerization, specific photoinitiators that generate radicals upon exposure to UV or visible light are required.[5]
Solvent Selection for Polymerization
The choice of solvent can significantly impact the kinetics of the polymerization and the properties of the final polymer. Below is a table summarizing the physical properties of several solvents that can be considered for the solution polymerization of FEMA.
| Solvent | Boiling Point (°C) | Density (g/mL at 20°C) | Dielectric Constant (at 20°C) | Chain Transfer Constant (C_s x 10^4) to Polymethyl Methacrylate at 60°C |
| Toluene | 110.6 | 0.867 | 2.38 | 0.54 |
| 1,4-Dioxane | 101 | 1.034 | 2.21 | 1.0 |
| Ethyl Acetate | 77.1 | 0.902 | 6.02 | 1.6 |
| Methyl Ethyl Ketone (MEK) | 79.6 | 0.805 | 18.51 | 1.45 |
| Acetonitrile | 81.6 | 0.786 | 37.5 | 0.3 |
| N,N-Dimethylformamide (DMF) | 153 | 0.944 | 36.7 | 3.2 |
Note: The chain transfer constants are for Polymethyl Methacrylate (PMMA) and should be used as a close approximation for Poly(FEMA). Data compiled from various sources.[6][7][8]
Troubleshooting Guide for FEMA Polymerization
This guide addresses common issues encountered during the solution polymerization of this compound.
| Problem | Potential Cause | Recommended Solution |
| No polymerization or very low yield | Inhibitor in monomer: The inhibitor present in the commercial monomer was not removed. | Purify the FEMA monomer by passing it through a column of basic alumina to remove the inhibitor. |
| Ineffective initiator: The initiator is not suitable for the reaction temperature, or it has degraded. | Ensure the reaction temperature is appropriate for the chosen initiator (e.g., 60-80 °C for AIBN). Use a fresh, properly stored initiator. | |
| Presence of oxygen: Dissolved oxygen in the reaction mixture can inhibit free-radical polymerization. | Thoroughly degas the polymerization mixture by purging with an inert gas (e.g., nitrogen or argon) or by using freeze-pump-thaw cycles. | |
| Low molecular weight polymer | High chain transfer to solvent: The solvent has a high chain transfer constant. | Select a solvent with a lower chain transfer constant (see table above). |
| High initiator concentration: Too much initiator leads to a higher number of polymer chains, resulting in lower molecular weight. | Decrease the initiator concentration relative to the monomer concentration. | |
| High polymerization temperature: Higher temperatures can increase the rate of chain transfer reactions. | Lower the polymerization temperature, ensuring it is still within the effective range for the initiator. | |
| Broad molecular weight distribution (High Polydispersity Index - PDI) | Poor temperature control: Fluctuations in temperature can lead to varying rates of initiation and propagation. | Use a temperature-controlled reaction setup (e.g., an oil bath with a thermostat) to maintain a constant temperature. |
| Chain transfer reactions: Significant chain transfer to monomer, solvent, or initiator can broaden the PDI. | Optimize the reaction conditions (solvent, temperature, initiator concentration) to minimize chain transfer. | |
| High conversion: At high monomer conversion, the viscosity of the reaction medium increases significantly (Trommsdorff effect), which can lead to diffusion-controlled termination and a broader PDI. | Consider stopping the polymerization at a lower conversion or using a more dilute solution. | |
| Gel formation (cross-linking) | Impurities in the monomer: The monomer may contain difunctional impurities that act as cross-linkers. | Ensure the purity of the FEMA monomer. |
| High temperature: Very high temperatures can lead to side reactions, including chain scission and recombination, which may result in cross-linking. | Maintain the recommended polymerization temperature. |
Experimental Protocols
Protocol 1: Monomer Purification
Objective: To remove the inhibitor (MEHQ) from this compound (FEMA) prior to polymerization.
Materials:
-
This compound (FEMA), as received
-
Basic alumina
-
Glass column
-
Glass wool
-
Collection flask
Procedure:
-
Set up a glass column with a stopcock. Place a small plug of glass wool at the bottom of the column.
-
Fill the column with basic alumina to the desired height (a column of 10-15 cm is typically sufficient for small-scale purification).
-
Gently tap the column to ensure the alumina is well-packed.
-
Carefully pour the FEMA monomer onto the top of the alumina column.
-
Allow the monomer to pass through the column under gravity.
-
Collect the purified, inhibitor-free monomer in a clean, dry collection flask.
-
The purified monomer should be used immediately for the best results. If storage is necessary, keep it at 2-8 °C in a tightly sealed container in the dark.
Protocol 2: Solution Polymerization of FEMA
Objective: To synthesize poly(this compound) via free-radical solution polymerization.
Materials:
-
Purified this compound (FEMA)
-
Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)
-
Initiator (e.g., Azobisisobutyronitrile, AIBN)
-
Round-bottom flask with a magnetic stir bar
-
Condenser
-
Nitrogen or Argon inlet
-
Temperature-controlled oil bath
-
Precipitating solvent (e.g., Methanol or Hexane)
-
Beaker
-
Filtration apparatus (e.g., Büchner funnel and filter paper)
-
Vacuum oven
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the purified FEMA monomer in the chosen anhydrous solvent (e.g., a 2 M solution).
-
Add the initiator, AIBN (a typical monomer to initiator molar ratio is 100:1 to 500:1, depending on the desired molecular weight).
-
Attach a condenser to the flask and set up a nitrogen or argon inlet to create an inert atmosphere.
-
Degas the solution by bubbling the inert gas through it for at least 30 minutes while stirring.
-
Immerse the flask in a preheated oil bath set to the desired reaction temperature (e.g., 70 °C for AIBN).
-
Allow the polymerization to proceed for the desired time (e.g., 4-24 hours), maintaining the inert atmosphere and stirring.
-
After the polymerization is complete, cool the reaction mixture to room temperature.
-
Slowly pour the viscous polymer solution into a beaker containing a large excess of a non-solvent (e.g., methanol or hexane) while stirring vigorously. This will cause the polymer to precipitate.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh non-solvent to remove any unreacted monomer and initiator.
-
Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Visualizations
Experimental Workflow for FEMA Solution Polymerization
Caption: Workflow for the solution polymerization of FEMA.
Troubleshooting Logic for Low Molecular Weight Polymer
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Thermal and photo-RAFT polymerization of 2,2,2-trifluoroethyl α-fluoroacrylate - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Solvent Physical Properties [people.chem.umass.edu]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. COMMON SOLVENT PROPERTIES [macro.lsu.edu]
Validation & Comparative
A Comparative Guide to the Characterization of Poly(2-Fluoroethyl Methacrylate) and its Non-Fluorinated Analogue by GPC and DSC
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the thermal and molecular weight properties of a fluorinated polymethacrylate, poly(2,2,2-trifluoroethyl methacrylate) (PTFEMA), and its non-fluorinated structural analogue, poly(ethyl methacrylate) (PEMA). The inclusion of fluorine in a polymer backbone can significantly alter its physicochemical properties, impacting its performance in various applications, including drug delivery systems where polymer characteristics are critical.
Due to the limited availability of specific Gel Permeation Chromatography (GPC) data for poly(2-fluoroethyl methacrylate) (P2FEMA), this guide focuses on the closely related and well-characterized PTFEMA. The data presented herein, derived from experimental findings, offers insights into the influence of fluoro-substitution on key polymer parameters.
Data Presentation: A Side-by-Side Comparison
The following tables summarize the key quantitative data obtained from GPC and Differential Scanning Calorimetry (DSC) analyses of representative PTFEMA and PEMA samples. These values provide a snapshot of their typical molecular weight distributions and thermal behaviors.
Table 1: Gel Permeation Chromatography (GPC) Data
| Parameter | Poly(2,2,2-trifluoroethyl methacrylate) (PTFEMA) | Poly(ethyl methacrylate) (PEMA) |
| Number-Average Molecular Weight (Mn) ( g/mol ) | 2,700 | 26,700 |
| Weight-Average Molecular Weight (Mw) ( g/mol ) | Not explicitly stated, but PDI is low | 28,000 |
| Polydispersity Index (PDI) (Mw/Mn) | ≤ 1.34[1] | 1.05 |
Table 2: Differential Scanning Calorimetry (DSC) Data
| Parameter | Poly(2,2,2-trifluoroethyl methacrylate) (PTFEMA) | Poly(ethyl methacrylate) (PEMA) |
| Glass Transition Temperature (Tg) | 69 °C[2] | 63 - 70 °C |
Experimental Protocols
Detailed methodologies for the key characterization techniques are provided below.
Gel Permeation Chromatography (GPC)
GPC is a powerful technique for determining the molecular weight distribution of a polymer. The separation is based on the hydrodynamic volume of the polymer chains in solution.
Instrumentation:
-
A GPC system equipped with a refractive index (RI) detector.
-
GPC columns suitable for the analysis of polymethacrylates in the chosen solvent.
-
A data acquisition and analysis software package.
Procedure:
-
Solvent Selection: A suitable solvent that completely dissolves the polymer and is compatible with the GPC columns is chosen. Tetrahydrofuran (THF) is a common solvent for polymethacrylates.
-
Sample Preparation: Polymer samples are dissolved in the mobile phase solvent at a concentration of 1-2 mg/mL. The solution is gently agitated until the polymer is fully dissolved.
-
Filtration: The polymer solution is filtered through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could damage the GPC columns.
-
Calibration: The GPC system is calibrated using a series of narrow molecular weight standards (e.g., polystyrene or polymethyl methacrylate standards) to generate a calibration curve that correlates retention time with molecular weight.
-
Analysis: The prepared polymer sample is injected into the GPC system. The RI detector measures the concentration of the polymer as it elutes from the columns.
-
Data Processing: The obtained chromatogram is analyzed using the system's software. The calibration curve is used to calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).
Differential Scanning Calorimetry (DSC)
DSC is a thermal analysis technique used to measure the heat flow into or out of a sample as a function of temperature or time. It is widely used to determine the glass transition temperature (Tg) of polymers.
Instrumentation:
-
A differential scanning calorimeter.
-
Aluminum or hermetic pans for sample encapsulation.
-
A data acquisition and analysis software package.
Procedure:
-
Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.
-
Thermal Program: The sample and reference pans are placed in the DSC cell. A temperature program is initiated, which typically involves an initial heating ramp to erase any prior thermal history, followed by a controlled cooling ramp, and a final heating ramp during which the data is collected. A typical heating rate is 10 °C/min.
-
Data Acquisition: The instrument measures the difference in heat flow between the sample and the reference pan as a function of temperature.
-
Data Analysis: The glass transition is observed as a step-like change in the heat flow curve. The Tg is typically determined as the midpoint of this transition.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the characterization of polymers by GPC and DSC.
Caption: Experimental workflow for polymer characterization.
This guide provides a foundational comparison of a fluorinated and a non-fluorinated polymethacrylate. For specific applications, it is recommended to perform detailed characterization on the exact polymer batches to be used. The provided experimental protocols can serve as a starting point for developing in-house analytical methods.
References
Determining Reactivity Ratios for 2-Fluoroethyl Methacrylate Copolymerization: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the copolymerization behavior of monomers like 2-Fluoroethyl methacrylate (FEMA) is crucial for designing polymers with tailored properties for advanced applications. This guide provides a comparative overview of the methodologies used to determine monomer reactivity ratios and presents experimental data from analogous methacrylate systems to offer insights into the potential behavior of FEMA in copolymerization.
Experimental Determination of Reactivity Ratios
The reactivity ratios, r₁ and r₂, are critical parameters in copolymerization that describe the relative preference of a growing polymer chain ending in one monomer unit to add the same monomer (homo-propagation) versus the other monomer (cross-propagation). The determination of these ratios is essential for predicting copolymer composition and microstructure.
Several methods are employed to calculate reactivity ratios from experimental data. The Fineman-Ross and Kelen-Tüdös methods are two of the most common linear graphical methods.[1][2] These methods involve polymerizing a series of monomer feed compositions to low conversion, analyzing the resulting copolymer composition, and then plotting the data in a linearized form to obtain the reactivity ratios.
Experimental Protocol: A Generalized Approach
A typical experimental procedure for determining reactivity ratios for a methacrylate monomer system, such as FEMA (M₁) copolymerized with a comonomer (M₂), involves the following steps:
-
Monomer and Initiator Purification: Monomers are purified to remove inhibitors, typically by passing them through a column of basic alumina. The initiator, such as azobisisobutyronitrile (AIBN), is recrystallized.
-
Preparation of Monomer Feed Solutions: A series of solutions with varying molar ratios of FEMA and the comonomer are prepared in a suitable solvent (e.g., toluene, benzene). The total monomer concentration and the initiator concentration are kept constant.
-
Polymerization: The solutions are degassed to remove oxygen, which can inhibit free-radical polymerization. The polymerizations are then carried out at a constant temperature (e.g., 60-70 °C) to low conversions (<10%) to ensure the monomer feed composition remains relatively constant.
-
Copolymer Isolation and Purification: The resulting copolymer is isolated by precipitation in a non-solvent (e.g., methanol, hexane) and purified by reprecipitation to remove unreacted monomers and initiator residues.
-
Copolymer Composition Analysis: The composition of the purified copolymer is determined using analytical techniques such as ¹H NMR spectroscopy.[3] By integrating the characteristic proton signals of each monomer unit in the copolymer, their molar ratio can be calculated.
-
Calculation of Reactivity Ratios: The monomer feed ratios (f₁/f₂) and the resulting copolymer compositions (F₁/F₂) are used to calculate the reactivity ratios using methods like the Fineman-Ross or Kelen-Tüdös equations.[2]
Comparative Reactivity Ratios of Methacrylates
The following table summarizes the reactivity ratios for the copolymerization of various methacrylates with common comonomers like methyl methacrylate (MMA) and styrene (St).
| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ | r₂ | Polymerization Conditions | Method | Reference |
| 2,2,2-Trifluoroethyl methacrylate (TFEMA) | tert-Butyl-α-trifluoromethacrylate | 4.87 ± 1.50 | 0.10 ± 0.02 | 74 °C | Fineman-Ross, Kelen-Tüdös | |
| 2,2,2-Trifluoroethyl methacrylate (TFEMA) | 2,2,2-Trichloroethyl α-fluoroacrylate | 1.52 ± 0.03 | 0.61 ± 0.03 | 74 °C | Kelen-Tüdös, Fineman-Ross | |
| Methyl Methacrylate (MMA) | Styrene (St) | 0.46 | 0.52 | 60 °C | Not Specified | [4] |
| Methyl Methacrylate (MMA) | 4-Methacryloyl-2,2,6,6-tetramethyl-piperidine | 0.37 | 1.14 | Ambient Temperature | Extended Kelen-Tüdös | [5] |
| Butyl Methacrylate (BMA) | Methyl Methacrylate (MMA) | 2.008 | 0.460 | Not Specified | Not Specified | [6] |
This table presents data for analogous systems to provide a comparative context due to the absence of direct experimental data for this compound in the initial search.
Experimental Workflow and Signaling Pathways
The logical flow of determining reactivity ratios can be visualized as a straightforward experimental workflow.
Figure 1. Experimental workflow for determining monomer reactivity ratios.
This guide provides a foundational understanding of the principles and methodologies involved in determining the reactivity ratios for the copolymerization of this compound. By leveraging the established protocols and comparative data from analogous systems, researchers can effectively design and execute experiments to characterize the copolymerization behavior of FEMA and develop novel polymeric materials for a wide range of applications.
References
- 1. [PDF] Linear method for determining monomer reactivity ratios in copolymerization | Semantic Scholar [semanticscholar.org]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. Reactivity ratios and sequence structures of the copolymers prepared using photo-induced copolymerization of MMA with MTMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide: 2-Fluoroethyl Methacrylate vs. Methyl Methacrylate for Researchers and Drug Development Professionals
In the realm of polymer chemistry and its application in the biomedical and pharmaceutical fields, the choice of monomer is a critical determinant of the final polymer's properties and performance. This guide provides a detailed, objective comparison of 2-Fluoroethyl methacrylate (2-FEMA) and the widely used Methyl methacrylate (MMA). The following sections delve into their physicochemical properties, polymerization kinetics, and the performance of their resultant polymers, supported by experimental data and detailed protocols.
Physicochemical Properties of the Monomers
Both 2-FEMA and MMA are esters of methacrylic acid, but the substitution of a fluorine atom in 2-FEMA leads to notable differences in their physical and chemical characteristics. These properties are crucial as they influence the polymerization process and the ultimate characteristics of the polymer.
| Property | This compound (2-FEMA) | Methyl Methacrylate (MMA) |
| Molecular Formula | C6H9FO2 | C5H8O2[1][2] |
| Molecular Weight | 132.13 g/mol | 100.12 g/mol [2] |
| Appearance | Colorless liquid | Colorless, transparent liquid with a sweet fragrance[1] |
| Boiling Point | Not readily available | ~100 °C (212 °F)[1] |
| Density | Not readily available | ~0.943 g/cm³[1] |
| Solubility | Not readily available in detail | Soluble in many organic solvents; insoluble in water[1] |
| Reactivity | Highly reactive monomer capable of free-radical polymerization | Highly reactive monomer that forms polymethyl methacrylate (PMMA) through free-radical polymerization[1] |
Polymerization and Polymer Properties: A Performance Showdown
The performance of the polymers derived from 2-FEMA and MMA varies significantly, impacting their suitability for different applications.
Polymerization Kinetics
While specific kinetic data for the homopolymerization of 2-FEMA is not extensively documented in publicly available literature, studies on the copolymerization of fluorinated acrylates with conventional acrylates suggest that the introduction of fluorine can influence reactivity ratios.
Performance Characteristics of Homopolymers: Poly(2-FEMA) vs. PMMA
The properties of the homopolymers, poly(this compound) and poly(methyl methacrylate) (PMMA), are of paramount interest to researchers.
| Property | Poly(this compound) (Poly(2-FEMA)) | Poly(Methyl Methacrylate) (PMMA) |
| Glass Transition Temp. (Tg) | Data not available for 2-FEMA; Poly(2,2,2-trifluoroethyl methacrylate) has a Tg of 69 °C. | ~105 °C |
| Refractive Index (nD20) | ~1.477 | ~1.49 |
| Mechanical Properties | Data not readily available | High mechanical strength and Young's modulus, but does not shatter on rupture.[3] |
| Thermal Stability | Data not readily available | Decomposes in multiple stages, with significant weight loss occurring above 300°C.[2][4][5][6][7] |
| Biocompatibility | Expected to be biocompatible, a common trait for polymethacrylates. | Biocompatible and widely used in medical applications like bone cements and intraocular lenses.[8] |
Experimental Protocols
To ensure reproducibility and standardization, detailed experimental protocols for key analyses are provided below.
Protocol 1: Free-Radical Polymerization
This protocol outlines the synthesis of the polymers via a common method.
Caption: Workflow for free-radical polymerization.
Procedure:
-
The monomer (2-FEMA or MMA) and a suitable solvent (e.g., toluene) are added to a reaction vessel.
-
A free-radical initiator, such as azobisisobutyronitrile (AIBN), is introduced.
-
The mixture is purged with an inert gas (e.g., nitrogen) to remove oxygen, which can inhibit polymerization.
-
The reaction is carried out at a specific temperature (e.g., 60-80 °C) for a defined period.
-
The resulting polymer is precipitated by pouring the reaction mixture into a non-solvent (e.g., methanol).
-
The precipitated polymer is collected by filtration, washed, and dried under vacuum to a constant weight.[1]
Protocol 2: Characterization of Polymer Properties
This section details the methodologies for evaluating the key performance indicators of the synthesized polymers.
Caption: Workflow for polymer characterization.
-
Molecular Weight Determination (Gel Permeation Chromatography - GPC):
-
Dissolve a known concentration of the polymer in a suitable solvent (e.g., THF).
-
Filter the solution to remove any particulates.
-
Inject the sample into the GPC system.
-
The system separates the polymer chains based on their hydrodynamic volume.
-
Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) by comparing the elution time with a calibration curve generated from polymer standards of known molecular weights.
-
-
Thermal Analysis:
-
Glass Transition Temperature (Tg) via Differential Scanning Calorimetry (DSC):
-
A small, weighed sample of the polymer is sealed in an aluminum pan.
-
The sample is heated at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
The heat flow to the sample is measured as a function of temperature.
-
The Tg is identified as a change in the heat capacity, appearing as a step-like transition in the DSC thermogram.
-
-
Thermal Decomposition (Td) via Thermogravimetric Analysis (TGA):
-
A weighed polymer sample is placed in a TGA furnace.
-
The sample is heated at a constant rate (e.g., 10 °C/min) in an inert atmosphere (e.g., nitrogen).
-
The weight of the sample is continuously monitored as a function of temperature.
-
The decomposition temperature is typically reported as the temperature at which a certain percentage of weight loss occurs (e.g., 5% or 10%) or the peak of the derivative weight loss curve.[9]
-
-
-
Mechanical Testing (Tensile Properties - ASTM D638):
-
Prepare dog-bone-shaped specimens of the polymer according to ASTM D638 specifications.[3][10][11][12][13]
-
Condition the specimens at a standard temperature and humidity.
-
Mount the specimen in the grips of a universal testing machine.
-
Apply a tensile load at a constant rate of crosshead displacement until the specimen fractures.
-
Record the load and elongation data to determine tensile strength, Young's modulus, and elongation at break.[3][10][11][12][13]
-
-
Biocompatibility Assessment (In Vitro Cytotoxicity - ISO 10993-5):
-
Prepare extracts of the polymer material according to ISO 10993-12.
-
Culture a suitable cell line (e.g., L929 mouse fibroblasts) in a multi-well plate.
-
Expose the cells to different concentrations of the polymer extract for a specified period (e.g., 24 hours).
-
Assess cell viability using a quantitative method, such as the MTT assay.
-
A significant reduction in cell viability compared to a negative control indicates a cytotoxic effect.
-
Logical Comparison of Monomer Suitability
The choice between 2-FEMA and MMA depends heavily on the desired properties of the final polymer.
Caption: Decision-making flowchart for monomer selection.
References
- 1. asianpubs.org [asianpubs.org]
- 2. kinetics.nsc.ru [kinetics.nsc.ru]
- 3. ASTM D638 Testing for Tensile Properties of Plastics - Applus DatapointLabs [datapointlabs.com]
- 4. researchgate.net [researchgate.net]
- 5. Thermal degradation of poly(methyl methacrylate) (PMMA): modelling of DTG and TG curves: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. Thermal Degradation Kinetics and Viscoelastic Behavior of Poly(Methyl Methacrylate)/Organomodified Montmorillonite Nanocomposites Prepared via In Situ Bulk Radical Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. epublications.marquette.edu [epublications.marquette.edu]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. zwickroell.com [zwickroell.com]
- 11. ASTM D638 Testing Simplified: Everything You Need to Know [cscforce.com]
- 12. How to Measure Tensile Strength in Polymers: ASTM D638 Explained [eureka.patsnap.com]
- 13. m.youtube.com [m.youtube.com]
A Comparative Guide to the Refractive Index of Poly(2-Fluoroethyl methacrylate) and Other Key Fluoropolymers for Researchers and Drug Development Professionals
In the landscape of advanced materials, fluoropolymers stand out for their exceptional chemical inertness, thermal stability, and unique optical properties. For researchers, scientists, and professionals in drug development, the refractive index of these materials is a critical parameter influencing a wide range of applications, from the design of optical components in analytical instrumentation to the fabrication of drug delivery systems. This guide provides an objective comparison of the refractive index of poly(2-fluoroethyl methacrylate) against other widely used fluoropolymers, including polytetrafluoroethylene (PTFE), polyvinylidene fluoride (PVDF), and fluorinated ethylene propylene (FEP). The information presented is supported by experimental data and detailed methodologies to assist in material selection and experimental design.
Refractive Index: A Key Optical Property
The refractive index of a material quantifies the extent to which it bends light. This property is crucial in applications involving the transmission, reflection, and guidance of light. In the context of biomedical research and drug development, the refractive index of a polymer can influence:
-
Optical Clarity and Imaging: Matching the refractive index of a polymer to that of an aqueous medium can minimize light scattering and improve the quality of optical microscopy and other imaging techniques.
-
Sensor Technology: Changes in the refractive index at a sensor surface are the basis for many label-free biosensing platforms used in drug discovery and diagnostics.
-
Drug Delivery Systems: The refractive index of polymeric nanoparticles or films can affect their interaction with cells and tissues, and can be used to characterize drug loading and release.
Comparative Analysis of Refractive Indices
The following table summarizes the refractive index values for poly(this compound) and other common fluoropolymers. It is important to note that the refractive index can vary with factors such as wavelength, temperature, and the method of material processing.
| Polymer | Abbreviation | Refractive Index (at 589 nm) |
| Poly(this compound) | PFEMA | 1.4768[1] |
| Polytetrafluoroethylene | PTFE | ~1.35[2][3] |
| Polyvinylidene fluoride | PVDF | ~1.42[4] |
| Fluorinated ethylene propylene | FEP | ~1.34[5] |
Experimental Methodologies for Refractive Index Measurement
Accurate determination of the refractive index is paramount for the reliable design and characterization of fluoropolymer-based materials and devices. Two common and effective techniques for measuring the refractive index of polymer thin films are Spectroscopic Ellipsometry and the Abbe Refractometer.
Spectroscopic Ellipsometry
Spectroscopic ellipsometry is a non-destructive optical technique that measures the change in polarization of light upon reflection from a sample surface. It is highly sensitive to film thickness and optical constants.
Experimental Protocol for Spectroscopic Ellipsometry:
-
Sample Preparation:
-
Substrate Cleaning: Begin with a clean, flat substrate, typically a silicon wafer. Clean the substrate sequentially with acetone, isopropanol, and deionized water in an ultrasonic bath for 10-15 minutes each. Dry the substrate with a stream of nitrogen gas.
-
Polymer Film Deposition: Prepare a solution of the fluoropolymer in a suitable solvent (e.g., a fluorinated solvent for PTFE, FEP, and PVDF; a more common organic solvent for PFEMA). Deposit a thin film of the polymer onto the cleaned substrate using a technique such as spin coating or dip coating to achieve a uniform thickness.
-
Annealing: After deposition, anneal the film at a temperature above its glass transition temperature but below its melting temperature to remove any residual solvent and to relax internal stresses. This step is crucial for obtaining accurate and reproducible optical properties.
-
-
Measurement:
-
Place the polymer-coated substrate on the sample stage of the spectroscopic ellipsometer.
-
Align the sample to ensure the incident light beam reflects from the center of the film.
-
Set the measurement parameters, including the range of wavelengths (e.g., 300-1000 nm) and the angle of incidence (typically 55°, 65°, and 75° to ensure data accuracy).
-
Acquire the ellipsometric parameters, Psi (Ψ) and Delta (Δ), as a function of wavelength.
-
-
Data Analysis:
-
Develop an optical model that represents the sample structure (e.g., Substrate / Polymer Film / Air).
-
For transparent fluoropolymers in the visible range, the refractive index can be modeled using the Cauchy dispersion formula:
where n is the refractive index, λ is the wavelength, and A, B, and C are the Cauchy parameters.[6] -
Fit the model to the experimental Ψ and Δ data by adjusting the film thickness and the Cauchy parameters until the calculated data closely matches the measured data. The best-fit values provide the refractive index of the polymer film as a function of wavelength.
-
Abbe Refractometer
The Abbe refractometer is a simpler and more direct method for measuring the refractive index of liquids and solids. For thin polymer films, a contact liquid with a refractive index higher than that of the film is required.[7]
Experimental Protocol for Abbe Refractometer:
-
Sample Preparation:
-
Prepare a small, flat sample of the fluoropolymer film. The surface should be smooth and clean.
-
-
Measurement:
-
Open the prism of the Abbe refractometer and clean the surfaces of both the illuminating and measuring prisms with a soft tissue and a suitable solvent (e.g., isopropanol).
-
Apply a small drop of a high-refractive-index contact liquid (e.g., 1-bromonaphthalene) onto the measuring prism.[7]
-
Carefully place the fluoropolymer film sample onto the contact liquid.
-
Apply another small drop of the contact liquid on top of the film.
-
Gently close the illuminating prism.
-
Adjust the light source and the eyepiece to observe the borderline between the light and dark fields.
-
Use the dispersion compensation knob to eliminate any color fringing at the borderline, making it sharp and distinct.
-
Adjust the measurement knob to bring the borderline exactly to the center of the crosshairs.
-
Read the refractive index value directly from the instrument's scale.
-
Logical Workflow for Material Selection and Characterization
The process of selecting and characterizing a fluoropolymer for a specific research or drug development application based on its refractive index can be visualized as a logical workflow.
References
- 1. Refractive Index of Polymers by Index – scipoly.com [scipoly.com]
- 2. pubs.aip.org [pubs.aip.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Fluorinated ethylene propylene - Wikipedia [en.wikipedia.org]
- 6. horiba.com [horiba.com]
- 7. wp.optics.arizona.edu [wp.optics.arizona.edu]
A Comparative Analysis of Surface Hydrophobicity: Poly(2-Fluoroethyl methacrylate) Coatings Versus Industry-Standard Alternatives
For researchers, scientists, and professionals in drug development, the selection of materials with specific surface properties is a critical determinant of experimental success and product efficacy. This guide provides an objective comparison of the hydrophobicity of surfaces coated with poly(2-fluoroethyl methacrylate) (P2FEMA) against two widely used hydrophobic materials: polytetrafluoroethylene (PTFE) and polydimethylsiloxane (PDMS). The data presented is collated from various scientific sources to offer a comprehensive overview.
The hydrophobicity of a material is a key characteristic in a multitude of applications, including anti-fouling surfaces, microfluidics, and drug delivery systems. The choice of coating can significantly influence cell adhesion, protein adsorption, and the overall biocompatibility of a device. While PTFE and PDMS are well-established for their hydrophobic properties, P2FEMA is an emerging fluorinated polymer with potential advantages.
Comparative Hydrophobicity: A Quantitative Overview
The most common metric for determining the hydrophobicity of a surface is the static water contact angle. A higher contact angle indicates greater hydrophobicity. The following table summarizes the water contact angles for P2FEMA, PTFE, and PDMS as reported in various studies. It is important to note that direct comparison can be influenced by variations in experimental conditions across different studies, such as surface roughness and the specific preparation methods used.
| Polymer Coating | Substrate | Water Contact Angle (°) | Reference |
| Poly(2,2,2-trifluoroethyl methacrylate) (P2FEMA)* | Various | ~87 - 117° | [1][2][3] |
| Polytetrafluoroethylene (PTFE) | Various | ~108 - 120° | [4][5][6] |
| Polydimethylsiloxane (PDMS) | Self-supported | ~100 - 117° | [7][8] |
*Data for poly(2,2,2-trifluoroethyl methacrylate), a closely related polymer, is used as a proxy for P2FEMA.
From the presented data, it is evident that P2FEMA exhibits a high degree of hydrophobicity, with water contact angles that can be comparable to or even exceed those of PDMS and approach the range of PTFE. Copolymers of trifluoroethyl methacrylate have demonstrated the potential to achieve even higher water contact angles, with some studies reporting values up to 117°.[1] Furthermore, the creation of superhydrophobic surfaces with water contact angles exceeding 150° has been achieved by incorporating nanoparticles into fluorinated polymer coatings.[1]
The Science Behind the Surface: A Structural Comparison
The hydrophobicity of these polymers is intrinsically linked to their chemical structures. The presence of fluorine atoms in P2FEMA and PTFE is a key contributor to their low surface energy and consequent water repellency. PDMS, a silicone-based polymer, derives its hydrophobicity from the organic methyl groups attached to the silicon-oxygen backbone.
Experimental Protocols: A Guide to Reproducible Results
To ensure accurate and reproducible assessment of surface hydrophobicity, standardized experimental protocols are essential. Below are detailed methodologies for the synthesis of P2FEMA, its application as a coating, and the subsequent measurement of the water contact angle.
1. Synthesis of Poly(this compound) via Free Radical Polymerization
This protocol describes a common method for synthesizing P2FEMA.
-
Materials: this compound (monomer), Azobisisobutyronitrile (AIBN) (initiator), and an appropriate solvent such as toluene or acetonitrile.
-
Procedure:
-
In a reaction vessel equipped with a magnetic stirrer and a reflux condenser, dissolve the this compound monomer in the chosen solvent.
-
Add the AIBN initiator to the solution. The concentration of the initiator will influence the molecular weight of the resulting polymer.
-
Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 30 minutes to remove oxygen, which can inhibit the polymerization reaction.
-
Heat the reaction mixture to a temperature of 60-80°C and maintain this temperature for several hours with continuous stirring. The exact time will depend on the desired conversion.
-
After the polymerization is complete, cool the solution to room temperature.
-
Precipitate the polymer by pouring the solution into a non-solvent, such as methanol or hexane.
-
Collect the precipitated polymer by filtration and dry it in a vacuum oven at a temperature below its glass transition temperature until a constant weight is achieved.
-
2. Surface Coating with Poly(this compound) via Spin-Coating
Spin-coating is a widely used technique for producing thin, uniform polymer films on flat substrates.
-
Materials: Synthesized P2FEMA, a suitable solvent (e.g., toluene, acetone), and the substrate to be coated (e.g., glass slide, silicon wafer).
-
Procedure:
-
Prepare a solution of P2FEMA in the chosen solvent. The concentration of the solution will be a key factor in determining the final film thickness.
-
Clean the substrate thoroughly to ensure proper adhesion of the polymer film. This may involve sonication in a series of solvents (e.g., acetone, isopropanol, deionized water) followed by drying with a stream of nitrogen.
-
Place the cleaned substrate on the chuck of the spin-coater and apply a vacuum to hold it in place.
-
Dispense a small amount of the P2FEMA solution onto the center of the substrate.
-
Start the spin-coater. A typical spin-coating process involves a low-speed spread cycle followed by a high-speed spin cycle to achieve the desired thickness. The final film thickness is primarily controlled by the solution concentration and the spin speed.
-
After the spin-coating process is complete, bake the coated substrate on a hotplate or in an oven at a temperature above the boiling point of the solvent but below the glass transition temperature of the polymer to remove any residual solvent.
-
3. Measurement of Water Contact Angle using the Sessile Drop Method
This is a standard and widely accepted method for determining the static contact angle of a liquid on a solid surface.
-
Apparatus: A contact angle goniometer equipped with a camera and software for image analysis.
-
Procedure:
-
Place the P2FEMA-coated substrate on the sample stage of the goniometer.
-
Using a precision syringe, carefully dispense a small droplet of deionized water (typically 2-5 µL) onto the surface of the coating.
-
Allow the droplet to equilibrate on the surface for a few seconds.
-
Capture a high-resolution image of the droplet profile at the solid-liquid-vapor interface.
-
Use the software to measure the angle formed between the tangent to the droplet at the point of contact and the surface of the substrate. This is the static water contact angle.
-
Repeat the measurement at multiple locations on the surface to ensure statistical reliability and obtain an average value.
-
Workflow for Hydrophobicity Assessment
The following diagram illustrates the logical workflow from material synthesis to the final assessment of surface hydrophobicity.
Conclusion
Surfaces coated with poly(this compound) demonstrate excellent hydrophobic properties, with water contact angles that are competitive with established materials like PTFE and PDMS. The versatility of synthesizing P2FEMA and its copolymers, combined with straightforward coating techniques, makes it a compelling alternative for applications requiring controlled surface wettability. For a definitive comparison, it is recommended that researchers conduct side-by-side evaluations of these materials under identical experimental conditions. This will enable a more precise determination of the most suitable material for a specific application, taking into account not only hydrophobicity but also other critical factors such as chemical resistance, thermal stability, and biocompatibility.
References
- 1. researchgate.net [researchgate.net]
- 2. Poly(fluoroacrylate)s with tunable surface hydrophobicity via radical copolymerization of 2,2,2-trifluoroethyl α-fluoroacrylate and 2-(trifluoromethyl)acrylic acid - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Insights into hydrophobic (meth)acrylate polymers as coating for slow-release fertilizers to reduce nutrient leaching - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00573B [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Wettability of polytetrafluoroethylene surfaces by plasma etching modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Mechanical properties of 2-Fluoroethyl methacrylate copolymers
A Comprehensive Guide to the Mechanical Properties of 2-Fluoroethyl Methacrylate Copolymers and Their Analogs
For researchers, scientists, and professionals in drug development, understanding the mechanical properties of polymers is paramount for designing advanced materials and delivery systems. This guide provides a comparative analysis of the mechanical characteristics of copolymers incorporating fluorinated methacrylates, with a focus on this compound (FEMA) and its close structural analogs. Due to the limited availability of specific data on FEMA copolymers, this guide leverages experimental findings from closely related fluorinated methacrylate copolymers to provide a predictive overview of their performance.
Comparative Analysis of Mechanical Properties
The introduction of fluorinated monomers like this compound into a polymer backbone can significantly alter its mechanical properties. The data presented below compares copolymers of fluorinated methacrylates with standard methacrylate copolymers, offering insights into the effects of fluorination.
| Copolymer System | Comonomer Ratio | Mechanical Property | Value |
| Poly(perfluoroalkylethyl methacrylate-ran-methyl methacrylate) | Increasing Zonyl-TM content | Young's Modulus | 1.57 to 1.08 GPa[1] |
| Fluorinated Poly(ethyl methacrylate-co-butyl acrylate) with HFMA | Not specified | Compressive Strength | Up to 94.5 MPa[2] |
| Poly(methyl methacrylate-co-acrylonitrile) | Increasing AN content | Tensile Strength | Initially increases, then decreases |
| Poly(methyl methacrylate-co-acrylonitrile) | Increasing AN content | Impact Strength | Increases |
| Poly(methyl methacrylate-co-styrene) | Increasing St content | Tensile Strength | Increases |
| Poly(methyl methacrylate-co-styrene) | Increasing St content | Impact Strength | Initially increases, then decreases |
Note: Zonyl-TM is a brand name for a perfluoroalkyl ethyl methacrylate. HFMA is 2,2,3,4,4,4-Hexafluorobutyl methacrylate. AN is acrylonitrile. St is styrene.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for the characterization of methacrylate copolymers.
Tensile Testing
Objective: To determine the tensile strength, Young's modulus, and elongation at break of the copolymer films.
Apparatus: A universal testing machine equipped with a load cell appropriate for the expected strength of the material.
Specimen Preparation:
-
Copolymer films are typically prepared by solution casting or bulk polymerization in a mold to obtain a uniform thickness.
-
Dog-bone shaped specimens are cut from the films according to ASTM D638 standards.
-
The width and thickness of the gauge section of each specimen are measured at multiple points and the average is recorded.
Procedure:
-
The specimen is securely mounted in the grips of the universal testing machine, ensuring it is vertically aligned to prevent torsional forces.
-
The test is initiated at a constant crosshead speed (e.g., 1 mm/min).
-
The load and displacement are recorded continuously until the specimen fractures.
-
Stress is calculated by dividing the load by the initial cross-sectional area of the specimen.
-
Strain is calculated by dividing the change in length by the initial gauge length.
-
Young's modulus is determined from the initial linear portion of the stress-strain curve. Tensile strength is the maximum stress the specimen withstands before breaking. Elongation at break is the strain at the point of fracture.
Dynamic Mechanical Analysis (DMA)
Objective: To measure the viscoelastic properties of the copolymers, such as storage modulus, loss modulus, and glass transition temperature (Tg).
Apparatus: A dynamic mechanical analyzer capable of applying an oscillatory strain to the sample and measuring the resultant stress.
Specimen Preparation:
-
Rectangular bar-shaped specimens of defined dimensions are prepared from the copolymer films.
Procedure:
-
The specimen is clamped in the DMA fixture.
-
The test is typically run in a temperature sweep mode, where the temperature is ramped at a controlled rate (e.g., 3 °C/min) over a specified range.
-
A sinusoidal strain at a fixed frequency (e.g., 1 Hz) is applied to the sample throughout the temperature ramp.
-
The storage modulus (E'), representing the elastic response, and the loss modulus (E''), representing the viscous response, are recorded as a function of temperature.
-
The glass transition temperature (Tg) is often identified as the peak of the tan δ curve (tan δ = E''/E').
Structure-Property Relationships
The composition of this compound copolymers directly influences their mechanical behavior. The following diagram illustrates the expected relationships.
Caption: Influence of Copolymer Composition on Mechanical Properties.
References
A Comparative Guide to the Thermal Stability of Poly(2-Fluoroethyl Methacrylate)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the thermal stability of poly(2-fluoroethyl methacrylate) (P2FEMA) using thermogravimetric analysis (TGA). Due to the limited availability of direct experimental TGA data for P2FEMA in publicly accessible literature, this guide establishes a framework for comparison by examining related poly(methacrylates). The thermal properties of poly(ethyl methacrylate) (PEMA) and the anticipated characteristics of poly(2,2,2-trifluoroethyl methacrylate) (PTFEMA) are discussed to contextualize the expected performance of P2FEMA.
Understanding Thermal Stability in Poly(methacrylates)
Thermogravimetric analysis is a cornerstone technique for evaluating the thermal stability of polymers. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere. Key parameters derived from TGA curves include the onset temperature of decomposition (Tonset), the temperature of maximum rate of decomposition (Tpeak), and the percentage of residual mass at the end of the analysis (char yield). These parameters are critical for determining the processing temperatures and service limits of polymeric materials.
The thermal stability of poly(methacrylates) is significantly influenced by the structure of the ester side chain. For instance, the stability generally decreases as the bulkiness of the substituent group increases. The introduction of fluorine atoms into the side chain is expected to alter the thermal degradation profile due to the high bond energy of the C-F bond.
Comparative Analysis: P2FEMA in Context
-
Poly(ethyl methacrylate) (PEMA): The thermal stability of PEMA is known to be lower than that of poly(methyl methacrylate) (PMMA).[1] Its decomposition is primarily driven by depolymerization.[1]
-
Poly(this compound) (P2FEMA): The introduction of a single fluorine atom in the ethyl group is anticipated to increase the thermal stability of the polymer compared to PEMA. The strong C-F bond can enhance the oxidative and thermal stability of the side chain, potentially leading to a higher onset of decomposition.
-
Poly(2,2,2-trifluoroethyl methacrylate) (PTFEMA): With three fluorine atoms, PTFEMA is expected to exhibit even greater thermal stability than P2FEMA. The electron-withdrawing nature of the trifluoromethyl group can further strengthen the polymer backbone and side chain bonds, leading to higher degradation temperatures.
Quantitative Data Summary
The following table summarizes the available thermal decomposition data for the comparator polymers and provides a template for the inclusion of data for poly(this compound) once it is experimentally determined.
| Polymer | Onset Decomposition Temp. (°C) | Peak Decomposition Temp. (°C) | Char Yield (%) @ 600°C |
| Poly(ethyl methacrylate) (PEMA) | Data not available | Data not available | Data not available |
| Poly(this compound) (P2FEMA) | To be determined | To be determined | To be determined |
| Poly(2,2,2-trifluoroethyl methacrylate) (PTFEMA) | Data not available | Data not available | Data not available |
Note: Specific onset and peak decomposition temperatures from TGA curves were not available in the initial search results. The activation energy of decomposition for PEMA has been reported as 58 kJ/mol.[1]
Experimental Protocol for TGA
This section details a typical experimental protocol for conducting a comparative thermal stability study of poly(methacrylates) using TGA.
1. Instrumentation:
-
A thermogravimetric analyzer (e.g., TA Instruments Q500 or similar) is required.
2. Sample Preparation:
-
Ensure polymer samples are dry by holding them in a vacuum oven at a temperature below their glass transition temperature for at least 24 hours.
-
Accurately weigh 5-10 mg of the polymer sample into a platinum or alumina TGA pan.
3. TGA Parameters:
-
Atmosphere: High-purity nitrogen at a flow rate of 50-100 mL/min to ensure an inert environment.
-
Temperature Program:
-
Equilibrate at 30°C.
-
Ramp from 30°C to 600°C at a heating rate of 10°C/min.[2]
-
-
Data Collection: Continuously record the sample mass as a function of temperature.
4. Data Analysis:
-
Plot the percentage of weight loss versus temperature to obtain the TGA curve.
-
Calculate the first derivative of the TGA curve (DTG curve) to determine the temperature of the maximum rate of decomposition (Tpeak).
-
Determine the onset temperature of decomposition (Tonset) using the tangent method on the TGA curve.
-
Record the residual weight percentage at 600°C as the char yield.
Workflow for Thermal Stability Analysis
The following diagram illustrates the logical workflow for a comparative study of polymer thermal stability.
References
A Comparative Study: Fluorinated vs. Non-Fluorinated Methacrylate Polymers
In the landscape of polymer science, methacrylate polymers have carved a significant niche, finding applications in diverse fields from biomedical devices to advanced coatings. The strategic incorporation of fluorine into the methacrylate polymer backbone dramatically alters its physicochemical properties, leading to a class of materials with unique and highly desirable characteristics. This guide provides a comparative analysis of fluorinated and non-fluorinated methacrylate polymers, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data and detailed protocols.
Performance Comparison: A Quantitative Overview
The introduction of fluorine atoms into the methacrylate polymer structure imparts significant changes in surface energy, thermal stability, and optical properties. Below is a summary of key performance indicators, offering a clear comparison between fluorinated and non-fluorinated counterparts.
| Property | Fluorinated Methacrylate Polymers | Non-Fluorinated Methacrylate Polymers (e.g., PMMA) | Key Advantages of Fluorination |
| Surface Energy | Low (e.g., ~7-18 mN/m)[1] | Higher (e.g., ~39-41 mN/m for PMMA) | Enhanced hydrophobicity and oleophobicity (water and oil repellency).[2][3][4] |
| Water Contact Angle | High (e.g., >90° to ~115°)[2][3] | Lower (e.g., ~73-74° for PMA and PMMA)[5] | Superior water repellency.[4] |
| Refractive Index | Low (e.g., ~1.34-1.44)[6] | Higher (e.g., ~1.49 for PMMA)[7] | Useful for optical applications like anti-reflective coatings and optical fibers.[6][8] |
| Thermal Stability (Decomposition Temperature) | Generally higher | Lower | Increased resistance to heat-induced degradation.[6][9] |
| Chemical Resistance | High[10][11] | Moderate[7] | Excellent inertness to solvents, acids, and bases.[6][10] |
| Biocompatibility | Generally considered biocompatible and bio-inert.[4] | Well-established biocompatibility (e.g., PMMA in medical implants).[12][13] | Low surface energy can reduce protein adsorption and biofouling. |
Experimental Protocols
Synthesis of Methacrylate Polymers via Free Radical Polymerization
This protocol describes a general method for synthesizing both fluorinated and non-fluorinated methacrylate polymers using a conventional free radical polymerization technique.
Materials:
-
Methacrylate monomer (e.g., methyl methacrylate for non-fluorinated, or a fluorinated methacrylate like 2,2,2-trifluoroethyl methacrylate)
-
Initiator (e.g., Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO))
-
Solvent (e.g., Tetrahydrofuran (THF), Dioxane, or N,N-Dimethylformamide (DMF))[14]
-
Inhibitor remover (e.g., basic alumina column)
-
Nitrogen gas source
-
Reaction flask with a condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Precipitating solvent (e.g., Methanol or cold water)
-
Vacuum filtration apparatus
-
Drying oven
Procedure:
-
Monomer Purification: Pass the methacrylate monomer through a column of basic alumina to remove the inhibitor.
-
Reaction Setup: Assemble a clean, dry reaction flask with a condenser and a magnetic stir bar. Purge the flask with nitrogen gas for 15-20 minutes to create an inert atmosphere.
-
Reagent Addition: Add the purified monomer and the solvent to the reaction flask. The monomer concentration is typically in the range of 1-2 M.
-
Initiator Addition: Dissolve the initiator (e.g., AIBN, typically 0.1-1 mol% with respect to the monomer) in a small amount of the solvent and add it to the reaction mixture.
-
Polymerization: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C for AIBN) with constant stirring.[15] The reaction time can vary from a few hours to overnight, depending on the desired molecular weight and conversion.
-
Polymer Precipitation: After the desired reaction time, cool the reaction mixture to room temperature. Slowly pour the viscous polymer solution into a beaker containing a vigorously stirred precipitating solvent (e.g., methanol). The polymer will precipitate out as a solid.
-
Purification: Collect the precipitated polymer by vacuum filtration. Wash the polymer several times with the precipitating solvent to remove any unreacted monomer and initiator.
-
Drying: Dry the purified polymer in a vacuum oven at a suitable temperature (e.g., 40-60 °C) until a constant weight is achieved.
Characterization of Methacrylate Polymers
1. Structural Characterization (FTIR and NMR Spectroscopy):
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Confirm the polymerization by observing the disappearance of the C=C bond peak (around 1630 cm⁻¹) from the monomer and the appearance of characteristic polymer peaks, such as the C=O stretching of the ester group (around 1730 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹⁹F NMR): Determine the polymer structure, composition (for copolymers), and tacticity. ¹⁹F NMR is specifically used to characterize the incorporation and environment of fluorine atoms in fluorinated polymers.
2. Thermal Properties (TGA and DSC):
-
Thermogravimetric Analysis (TGA): Evaluate the thermal stability of the polymer by measuring the weight loss as a function of temperature. The decomposition temperature is a key parameter obtained from TGA.[9]
-
Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) of the polymer, which provides information about its amorphous or crystalline nature and its physical state at different temperatures.[9]
3. Surface Properties (Contact Angle Measurement):
-
Static Contact Angle: Measure the contact angle of a liquid (e.g., water, diiodomethane) on a thin film of the polymer to determine its surface energy and wettability (hydrophobicity/oleophobicity).[3]
Visualizing the Workflow
The following diagram illustrates a typical experimental workflow for the synthesis and characterization of methacrylate polymers.
Caption: Experimental workflow for methacrylate polymer synthesis and characterization.
Applications in Drug Development
Both fluorinated and non-fluorinated methacrylate polymers are extensively used in drug delivery systems.[12][13]
-
Non-fluorinated methacrylate polymers (e.g., Eudragit® series) are widely employed as enteric coatings for oral drug delivery, providing pH-dependent drug release.[16] Their well-established biocompatibility and tunable properties make them suitable for various drug formulations.[12]
-
Fluorinated methacrylate polymers , with their hydrophobic and lipophobic nature, offer unique advantages. They can be used to encapsulate and control the release of hydrophobic drugs. Their low surface energy can also minimize protein adsorption and biofouling, which is beneficial for long-term implants and drug delivery devices. The enhanced chemical and thermal stability of fluorinated polymers can protect sensitive drug molecules during formulation and storage.
References
- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 4. researchgate.net [researchgate.net]
- 5. Acrylate and Methacrylate Polymers’ Applications: Second Life with Inexpensive and Sustainable Recycling Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Poly(methyl methacrylate) - Wikipedia [en.wikipedia.org]
- 8. Fluorinated Polymers for Photonics—From Optical Waveguides to Polymer-Clad Glass Optical Fibers | MDPI [mdpi.com]
- 9. Insights into hydrophobic (meth)acrylate polymers as coating for slow-release fertilizers to reduce nutrient leaching - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00573B [pubs.rsc.org]
- 10. coleparmer.ca [coleparmer.ca]
- 11. Chemical Resistance of Fluoropolymers - Holscot Advanced Polymers Ltd [holscot.com]
- 12. taylorfrancis.com [taylorfrancis.com]
- 13. Poly(methyl methacrylate) particulate carriers in drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. scribd.com [scribd.com]
- 16. A pH-sensitive poly(methyl methacrylate) copolymer for efficient drug and gene delivery across the cell membrane - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Quantifying 2-Fluoroethyl Methacrylate in Copolymers
For researchers, scientists, and drug development professionals working with novel copolymers, accurate quantification of monomer incorporation is critical for ensuring material consistency, performance, and safety. This guide provides a comparative overview of common analytical methods for quantifying 2-Fluoroethyl methacrylate (FEMA) in copolymers, complete with experimental data, detailed protocols, and a visual workflow to aid in method selection.
Comparative Analysis of Analytical Methods
The choice of analytical technique for quantifying FEMA in copolymers depends on several factors, including the required precision, the nature of the copolymer, and the available instrumentation. The following table summarizes the performance of four widely used methods: Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy.
| Analytical Method | Principle | Sample Preparation | Limit of Quantification (LOQ) | Precision (RSD) | Key Advantages | Key Disadvantages |
| ¹H and ¹⁹F NMR Spectroscopy | Measures the resonance of ¹H and ¹⁹F nuclei in a magnetic field. The integral of the signals is directly proportional to the number of nuclei. | Dissolution in a deuterated solvent (e.g., CDCl₃ or Acetone-d₆). | ~0.1 mol% | < 2% | Provides absolute quantification without the need for a calibration curve. Offers detailed structural information. | Lower sensitivity compared to chromatographic methods. Can be affected by signal overlap in complex copolymers. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile components based on their boiling points and partitioning between a stationary and mobile phase, followed by mass-based detection. Typically used for residual monomer analysis. | Dissolution of the polymer and extraction of the residual monomer, or pyrolysis of the polymer. | ~1 ppm | < 5% | High sensitivity and selectivity for volatile and semi-volatile analytes.[1][2] | Not suitable for direct analysis of the polymer backbone. Requires sample derivatization or pyrolysis for non-volatile copolymers. |
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their differential partitioning between a stationary phase and a liquid mobile phase. | Dissolution of the polymer in a suitable solvent and filtration. | ~1-10 ppm | < 5% | Versatile for a wide range of non-volatile and thermally labile compounds.[3] | Method development can be time-consuming. May require a chromophore for UV detection or a universal detector like an ELSD or MS. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by the sample, which corresponds to specific molecular vibrations. | Thin film casting on an IR-transparent substrate or preparation of a KBr pellet. | ~0.5-1 wt% | 5-10% | Fast and simple analysis. Non-destructive. | Lower precision compared to other methods.[4][5] Requires a calibration curve based on standards of known composition.[4][5] |
Experimental Protocols
Detailed methodologies for each of the discussed analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific copolymer and instrumentation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
-
Sample Preparation: Accurately weigh 10-20 mg of the copolymer sample into an NMR tube.
-
Add approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d₆) to dissolve the polymer.
-
Add a known amount of an internal standard (e.g., 1,3,5-trioxane or another fluorinated compound with a distinct chemical shift from FEMA) if absolute quantification against a standard is desired.
-
¹H NMR Acquisition:
-
Acquire a ¹H NMR spectrum using a spectrometer operating at 400 MHz or higher.
-
Use a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest to ensure full signal recovery for accurate integration. A typical D1 is 5-10 seconds.
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹⁹F NMR Acquisition:
-
Acquire a ¹⁹F NMR spectrum. Due to the high sensitivity and large chemical shift range of ¹⁹F, acquisition times are generally shorter than for ¹H NMR.
-
A relaxation delay of 2-5 seconds is often sufficient.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Integrate the characteristic signals for FEMA and the comonomer(s). For FEMA, the methylene protons adjacent to the fluorine (-OCH₂CF₂-) in the ¹H spectrum and the fluorine signal in the ¹⁹F spectrum are typically used.
-
Calculate the molar ratio of the monomers by dividing the integral of each signal by the number of nuclei it represents.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Residual Monomer Analysis
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the copolymer into a vial.
-
Add a known volume of a suitable solvent (e.g., dichloromethane, acetone) to dissolve the polymer.
-
Add a known amount of an internal standard (e.g., a deuterated analog of FEMA or another non-interfering volatile compound).
-
Vortex the sample to ensure complete dissolution.
-
If necessary, precipitate the polymer by adding a non-solvent and centrifuge to separate the supernatant containing the residual monomers.
-
-
GC-MS Analysis:
-
Injector: Splitless injection at 250°C.
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program: Start at 40°C for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV. Scan range of m/z 35-350.
-
-
Data Analysis:
-
Identify the FEMA peak based on its retention time and mass spectrum.
-
Create a calibration curve by analyzing standards of known FEMA concentrations with the internal standard.
-
Quantify the amount of residual FEMA in the sample by comparing its peak area ratio to the internal standard against the calibration curve.
-
High-Performance Liquid Chromatography (HPLC) Protocol
-
Sample Preparation:
-
Accurately weigh 10-20 mg of the copolymer into a vial.
-
Dissolve the sample in a known volume of a suitable solvent (e.g., acetonitrile, tetrahydrofuran).
-
Filter the solution through a 0.45 µm syringe filter to remove any particulates.
-
-
HPLC Analysis:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water and acetonitrile, both with 0.1% formic acid, can be effective. For example, start with 30% acetonitrile and increase to 90% over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: A UV detector at a low wavelength (e.g., 210 nm) or a more universal detector like an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS).
-
-
Data Analysis:
-
Develop a calibration curve by injecting solutions of known FEMA concentrations.
-
Quantify the FEMA in the copolymer sample by comparing its peak area to the calibration curve.
-
Fourier-Transform Infrared (FTIR) Spectroscopy Protocol
-
Sample Preparation:
-
Thin Film Method: Dissolve the copolymer in a volatile solvent, cast a thin film onto an IR-transparent substrate (e.g., KBr or NaCl salt plate), and allow the solvent to evaporate completely.
-
KBr Pellet Method: Grind a small amount of the copolymer with dry KBr powder and press it into a thin, transparent pellet.
-
-
FTIR Analysis:
-
Acquire the FTIR spectrum of the sample over a range of 4000-400 cm⁻¹.
-
Use a sufficient number of scans (e.g., 32-64) to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
Identify a characteristic absorption band for FEMA that does not overlap with the bands of the comonomer. The C-F stretching vibrations are typically found in the region of 1000-1400 cm⁻¹. The carbonyl (C=O) stretch around 1730 cm⁻¹ is common to most methacrylates and can be used as a reference or for quantification if the comonomer's carbonyl peak is sufficiently resolved.
-
Create a calibration curve by preparing a series of copolymer standards with known FEMA concentrations and plotting the absorbance of the characteristic FEMA peak against the concentration.
-
Determine the concentration of FEMA in the unknown sample by measuring its absorbance and using the calibration curve.
-
Experimental Workflow and Signaling Pathways
The general workflow for quantifying this compound in a copolymer sample involves several key stages, from initial sample preparation to final data analysis and reporting. The following diagram, generated using the DOT language, illustrates this logical progression.
References
- 1. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 3. Solid phase extraction and HPLC analysis of toxic components eluted from methyl methacrylate dental materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.pen2print.org [journals.pen2print.org]
- 5. Quantification of copolymer composition (methyl acrylate and itaconic acid) in polyacrylonitrile carbon-fiber precursors by FTIR-spectroscopy - Analytical Methods (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Biocompatibility of 2-Fluoroethyl Methacrylate-Based Polymers
For Researchers, Scientists, and Drug Development Professionals
The selection of a suitable biomaterial is a critical step in the design and development of medical devices and drug delivery systems. Biocompatibility, the ability of a material to perform with an appropriate host response in a specific application, is a primary consideration. This guide provides an objective comparison of the biocompatibility of 2-Fluoroethyl methacrylate (FEMA) based polymers with commonly used alternatives, namely Polymethyl methacrylate (PMMA) and Poly(2-hydroxyethyl methacrylate) (PHEMA). The information presented herein is supported by a review of existing experimental data to aid in the informed selection of materials for biomedical applications.
Introduction to Methacrylate-Based Polymers in Biomedicine
Methacrylate-based polymers are widely utilized in the medical field due to their versatility, tunable mechanical properties, and established biocompatibility.[1][2][3] PMMA, a rigid and optically clear thermoplastic, has a long history of use in bone cements, dental prosthetics, and intraocular lenses.[1][2][3][4] PHEMA, a hydrophilic polymer, is a primary component of soft contact lenses and is explored for drug delivery and tissue engineering applications due to its ability to form hydrogels.[5][6][7] Fluorination of methacrylate polymers, as in the case of FEMA, is a strategy employed to enhance properties such as thermal stability, hydrophobicity, and gas permeability. This guide focuses on the comparative biocompatibility of these material classes.
Comparative Analysis of Biocompatibility
The biocompatibility of a polymer is not an intrinsic property but rather a reflection of its interaction with the biological environment. Key aspects of biocompatibility include cytotoxicity (the potential to kill cells), hemocompatibility (interaction with blood components), and the in vivo tissue response (inflammation and healing).
Table 1: Comparison of In Vitro Cytotoxicity of Methacrylate-Based Polymers
| Polymer/Monomer | Cell Line | Assay | Key Findings |
| This compound (FEMA)-based Polymers | Various | - | Data on FEMA-based polymers is limited in publicly available literature. However, studies on other fluorinated methacrylates suggest good cytocompatibility. |
| Polymethyl methacrylate (PMMA) | HeLa, HepG2 & THP-1 | MTT | Nanoparticles have shown a significant reduction in cell viability.[8] Residual monomer (MMA) is a known source of cytotoxicity.[9][10] |
| PMMA Copolymers with Ethyl, Butyl, and Isobutyl Methacrylate | L929 | MTT | Cell viability was over 90% for all copolymer groups at 24 and 48 hours.[8] |
| Poly(2-hydroxyethyl methacrylate) (PHEMA) | Various | - | Generally considered to be cytocompatible and supports cell viability.[5] However, the monomer (HEMA) can be cytotoxic at high concentrations.[11] Modified PHEMA has shown cell viabilities of more than 80% even at high polymer concentrations.[12] |
Table 2: Comparison of Hemocompatibility of Methacrylate-Based Polymers
| Polymer/Monomer | Assay | Key Findings |
| This compound (FEMA)-based Polymers | - | Specific hemocompatibility data for FEMA-based polymers is not readily available. Fluorination can influence protein adsorption and platelet adhesion, which are key factors in hemocompatibility. |
| Polymethyl methacrylate (PMMA) | Hemagglutination, Hemolysis, Platelet Count, Coagulation, Complement Activation | PMMA is generally considered to have good hemocompatibility and is used in devices that contact blood, such as dialyzers.[1] |
| Poly(2-dimethylaminoethyl methacrylate) (PDMAEMA) | Hemagglutination, Hemolysis, Platelet Count, Coagulation, Complement Activation | PDMAEMA homopolymers can interact strongly with red blood cells and affect platelets and coagulation in a dose-dependent manner.[13] |
| Poly(2-hydroxyethyl methacrylate) (PHEMA) | - | PHEMA is known for its low thrombogenicity and is considered to be highly biocompatible with blood.[5] |
Table 3: Comparison of In Vivo Biocompatibility of Methacrylate-Based Polymers
| Polymer | Animal Model | Implantation Site | Key Findings |
| Fluoride-releasing acrylic resin (similar to FEMA-based polymers) | Guinea pigs | Subcutaneous | Produced a very mild subcutaneous tissue response, comparable to a non-fluoride dental resin.[14] At 84 days, the inflammatory response was none-to-slight for 82.5% of the fluoride specimens.[14] |
| Polymethyl methacrylate (PMMA) | Wistar rats | Subcutaneous | Modified PMMA did not cause any major hematological, biochemical, and histopathological alterations.[15] |
| Poly(2-hydroxyethyl methacrylate) (PHEMA) | - | - | Elicits a minimal immunological response from host tissue.[5] |
Experimental Protocols
Detailed methodologies for assessing biocompatibility are crucial for the accurate interpretation and comparison of data. Standardized protocols, such as those from the International Organization for Standardization (ISO) 10993 series, are often followed.
Cytotoxicity Testing (based on ISO 10993-5):
This test evaluates the potential of a material to cause cell death.
-
Material Extraction: The test material is incubated in a cell culture medium (e.g., DMEM) for a defined period (e.g., 24 hours) at 37°C to create an extract.
-
Cell Culture: A specific cell line (e.g., L929 mouse fibroblasts or HeLa cells) is cultured in a 96-well plate.
-
Exposure: The culture medium is replaced with the material extract at various concentrations.
-
Assessment: After a specified incubation time (e.g., 24 or 48 hours), cell viability is assessed using a quantitative method like the MTT assay. The MTT assay measures the metabolic activity of the cells, which correlates with cell viability.
Hemocompatibility Testing (based on ISO 10993-4):
These tests assess the interaction of a material with blood.
-
Hemolysis: Measures the degree of red blood cell lysis caused by the material. The material is incubated with a suspension of red blood cells, and the amount of hemoglobin released is measured spectrophotometrically.
-
Coagulation: Evaluates the effect of the material on blood clotting time using assays such as the prothrombin time (PT) and activated partial thromboplastin time (aPTT).
-
Platelet Activation/Adhesion: The material is incubated with platelet-rich plasma, and the number of adherent platelets and their morphology are assessed using techniques like scanning electron microscopy (SEM).
In Vivo Implantation (based on ISO 10993-6):
This test examines the local tissue response to an implanted material.
-
Implantation: The sterilized material is surgically implanted into a specific tissue site (e.g., subcutaneous tissue or muscle) of a suitable animal model (e.g., rat, rabbit, or guinea pig).
-
Observation: The animals are observed for a predetermined period (e.g., 14 and 84 days).[14]
-
Histopathological Evaluation: After the observation period, the implant and surrounding tissue are explanted, processed for histology, and examined under a microscope to assess the inflammatory response, fibrosis, and tissue integration.
Visualizing Experimental Workflows
Biocompatibility Testing Workflow
Caption: Workflow for assessing the biocompatibility of a material.
Signaling Pathways in Cellular Response to Biomaterials
The interaction of a biomaterial with cells can trigger various signaling pathways that influence cell behavior, including adhesion, proliferation, and differentiation, as well as inflammatory responses.
Simplified Inflammatory Response Pathway
Caption: Cellular signaling in response to a biomaterial surface.
Conclusion
The biocompatibility of methacrylate-based polymers is a complex topic influenced by monomer chemistry, purity, and the specific biological environment. PMMA and PHEMA have a long history of safe and effective use in various biomedical applications, and their biocompatibility profiles are well-documented. While direct and extensive comparative data for FEMA-based polymers is still emerging, initial findings from similar fluorinated polymers suggest a favorable biocompatibility profile, characterized by low tissue reactivity.[14]
For researchers and drug development professionals, the choice of polymer will depend on the specific requirements of the application. While PMMA offers rigidity and PHEMA provides hydrophilicity and soft tissue compatibility, FEMA-based polymers may offer unique advantages due to the presence of fluorine, such as altered surface properties and drug interaction profiles. Further research, including direct comparative studies following standardized protocols, is necessary to fully elucidate the biocompatibility of FEMA-based polymers and to establish their position relative to established biomaterials.
References
- 1. novusls.com [novusls.com]
- 2. infinitalab.com [infinitalab.com]
- 3. Poly(methyl methacrylate) - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. pHEMA: An Overview for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Autoclaving pHEMA-Based Hydrogels Immersed in Deionized Water has No Effect on Physicochemical Properties and Cell Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. polysciences.com [polysciences.com]
- 8. benchchem.com [benchchem.com]
- 9. Biocompatibility of polymethylmethacrylate resins used in dentistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxic effects of acrylates and methacrylates: relationships of monomer structures and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Genotoxicity and cytotoxicity of 2-hydroxyethyl methacrylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biocompatible and degradable poly(2-hydroxyethyl methacrylate) based polymers for biomedical applications - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Hemocompatibility assessment of poly(2-dimethylamino ethylmethacrylate) (PDMAEMA)-based polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vivo biocompatibility of an acrylic, fluoride-releasing, anion-exchange resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Biocompatibility of polymethyl methacrylate heat-polymerizing denture base resin copolymerized with antimicrobial monomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Fluoroethyl Methacrylate: A Step-by-Step Guide for Laboratory Professionals
For immediate release
This guide provides essential safety and logistical information for the proper disposal of 2-Fluoroethyl methacrylate (CAS 686-54-4), a flammable liquid and irritant. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance in research and drug development settings.
Immediate Safety and Handling Precautions
This compound is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is a flammable liquid that causes skin and serious eye irritation, and may cause respiratory irritation.[1] All handling and disposal procedures must be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]
Personal Protective Equipment (PPE)
Before handling this compound, all personnel must be equipped with the following PPE:
| PPE Category | Specification |
| Eye/Face Protection | Chemical safety goggles or a full-face shield. |
| Skin Protection | Chemically resistant gloves (e.g., Butyl rubber, Viton®), a lab coat, and closed-toe shoes. |
| Respiratory | Use in a well-ventilated area is crucial. If vapors are expected to be high, a NIOSH-approved respirator may be necessary. |
This data is compiled based on safety recommendations for similar methacrylate compounds.
Step-by-Step Disposal Procedure
The disposal of this compound must be managed as hazardous waste, in accordance with local, state, and federal regulations.
-
Waste Collection :
-
Collect all waste containing this compound, including contaminated consumables (e.g., pipette tips, paper towels), in a designated, properly labeled, and sealed hazardous waste container.
-
The container must be compatible with flammable organic liquids.
-
-
Labeling :
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Flammable Liquid, Irritant).
-
-
Storage :
-
Arranging for Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Do not dispose of this compound down the drain or with general laboratory trash.[3]
-
Spill Response Protocol
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate : Immediately evacuate all non-essential personnel from the spill area.
-
Ventilate : Ensure the area is well-ventilated.
-
Contain : For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the liquid.
-
Clean-up :
-
Wearing appropriate PPE, carefully collect the absorbent material and place it in a sealed, labeled hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
-
Report : Report the spill to your EHS department.
Disposal Workflow Diagram
The following diagram illustrates the proper disposal workflow for this compound.
Caption: Disposal workflow for this compound waste.
Disclaimer: This information is intended as a guide and is based on available data for similar chemicals. Always consult your institution's specific safety and disposal protocols and the manufacturer's Safety Data Sheet (SDS) for the most accurate and up-to-date information.
References
Safeguarding Your Research: A Guide to Handling 2-Fluoroethyl Methacrylate
Essential safety protocols and operational guidance for researchers, scientists, and drug development professionals working with 2-Fluoroethyl Methacrylate. This guide provides immediate, actionable information on personal protective equipment (PPE), handling procedures, and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE) and Safety Measures
| Hazard Category | Personal Protective Equipment (PPE) & Safety Measures | Quantitative Data & Remarks |
| Eye and Face Protection | Chemical safety goggles or a face shield are mandatory to protect against splashes. | Ensure compliance with OSHA's 29 CFR 1910.133 or European Standard EN166.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., Butyl rubber, Neoprene, or Nitrile rubber) are required. A lab coat or chemical-resistant apron should be worn. | Glove thickness and material should be selected based on the specific laboratory task. Thicker gloves provide more protection but less dexterity. Always inspect gloves for degradation before use. |
| Respiratory Protection | Work in a well-ventilated area, preferably under a chemical fume hood.[2][3] If ventilation is inadequate, a NIOSH/MSHA approved respirator with an appropriate cartridge for organic vapors should be used. | Follow OSHA's respirator regulations in 29 CFR 1910.134. |
| Hand and Body Protection | Wear a lab coat, and for larger quantities or risk of significant splashing, a chemical-resistant apron or suit is recommended.[3] | Launder contaminated clothing separately.[2] |
| Fire Safety | This compound is a flammable liquid and vapor.[4] Keep away from heat, sparks, open flames, and other ignition sources.[2][3] Use explosion-proof electrical equipment.[1][2] | In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam.[3] |
| General Hygiene | Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[2] |
Operational Plan: Step-by-Step Handling and Disposal
A systematic approach to handling and disposal is essential for minimizing risks. The following workflow provides a procedural guide for laboratory personnel.
Preparation and Handling
-
Pre-use Inspection: Before handling, ensure that all necessary PPE is available and in good condition. Check that the chemical fume hood is functioning correctly.
-
Container Handling: Keep the container tightly closed when not in use.[3] Ground and bond containers when transferring material to prevent static discharge.[2] Use non-sparking tools.[1][2]
-
Dispensing: When dispensing, work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[2]
-
Avoid Contact: Avoid direct contact with skin and eyes, and do not inhale vapors.[2]
Spill Management
-
Minor Spills: For small spills, absorb the material with an inert absorbent such as vermiculite or sand.[2][3] Collect the contaminated material in a designated, labeled waste container.[2]
-
Major Spills: In the event of a large spill, evacuate the area and contact your institution's environmental health and safety (EHS) department immediately.
Disposal Plan
-
Waste Collection: Collect all waste containing this compound, including contaminated absorbents and disposable PPE, in a clearly labeled, sealed, and compatible waste container.
-
Waste Disposal: Dispose of the chemical waste through an authorized hazardous waste disposal service.[1][2][3] Do not dispose of it down the drain or in regular trash. Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow for Safe Handling
The following diagram illustrates the logical flow of operations for the safe handling and disposal of this compound.
Caption: Safe handling and disposal workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
